Product packaging for 2-Nitrophenoxyacetyl Chloride(Cat. No.:CAS No. 20142-87-4)

2-Nitrophenoxyacetyl Chloride

Cat. No.: B1280399
CAS No.: 20142-87-4
M. Wt: 215.59 g/mol
InChI Key: AEWBGACGIKCIJH-UHFFFAOYSA-N
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Description

2-Nitrophenoxyacetyl Chloride ( 20142-87-4) is a carboxylic acid halide derivative with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol . This compound is a versatile reagent designed for research applications, particularly useful as a building block in organic synthesis and for introducing the 2-nitrophenoxyacetyl group into target molecules. As an acyl chloride, it is highly reactive towards nucleophiles, enabling efficient acylation reactions with alcohols and amines to form esters and amides, respectively . The ortho-nitro substituent on the phenoxy ring can serve as a precursor for further chemical transformations or as a key functional group in the development of more complex chemical entities . Researchers can leverage its properties in the synthesis of specialized compounds for various fields. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications. The chemical is offered by multiple international suppliers . Key physical properties include a calculated boiling point of 329.1±17.0 °C and a calculated flash point of 152.8±20.9 °C . Standard safety protocols for handling reactive acyl chlorides must be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO4 B1280399 2-Nitrophenoxyacetyl Chloride CAS No. 20142-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWBGACGIKCIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462295
Record name 2-Nitrophenoxyacetyl Chloride
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Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20142-87-4
Record name 2-Nitrophenoxyacetyl Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrophenoxyacetyl Chloride
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Foundational & Exploratory

2-Nitrophenoxyacetyl Chloride synthesis from 2-nitrophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Nitrophenoxyacetyl Chloride from its precursor, 2-nitrophenoxyacetic acid. The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis, rendering the molecule more susceptible to nucleophilic attack and serving as a crucial step in the preparation of esters, amides, and other acyl derivatives. This guide outlines two prevalent and effective methods for this conversion: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Core Synthesis Pathways

The synthesis of this compound from 2-nitrophenoxyacetic acid is typically achieved by treating the carboxylic acid with a chlorinating agent. The two most common and reliable reagents for this transformation are thionyl chloride and oxalyl chloride. Both reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired acid chloride. The choice between these reagents often depends on the scale of the reaction, the sensitivity of the starting material to heat, and the desired purity of the final product.

The reaction with thionyl chloride proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This method often requires heating the reaction mixture to reflux. The oxalyl chloride method, frequently catalyzed by N,N-dimethylformamide (DMF), can often be performed at room temperature and produces gaseous byproducts of carbon dioxide (CO), carbon monoxide (CO), and hydrogen chloride (HCl).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of acid chlorides from substituted phenoxyacetic acids, which can be adapted for the synthesis of this compound.

ParameterThionyl Chloride MethodOxalyl Chloride Method
Starting Material 2-nitrophenoxyacetic acid2-nitrophenoxyacetic acid
Chlorinating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Molar Equiv. of Agent 2.0 - 5.0 equivalents[1]1.2 - 1.5 equivalents[2][3]
Solvent Dichloromethane (DCM), Toluene, or neat[1]Anhydrous Dichloromethane (DCM)[1][4]
Catalyst None required (sometimes pyridine or DMF)[1]Catalytic N,N-Dimethylformamide (DMF)[1][3]
Reaction Temperature Reflux (e.g., 55-80 °C)[1][2]Room Temperature[1][4]
Reaction Time 3 - 4 hours[1][2]1.5 - 24 hours[1][3][4]
Typical Yield 85 - 92% (for analogous systems)[1]Generally high (specific data not available)[1]
Work-up Distillation of excess SOCl₂[1][5]Rotary evaporation of solvent and excess reagent[1][4]
Purification Fractional distillation under reduced pressure[1]Often used crude in the next step[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established procedures for analogous substituted phenoxyacetic acids.

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of substituted phenoxyacetyl chlorides.[1][2][5]

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 2-nitrophenoxyacetic acid (1.0 equivalent).

  • Add an excess of thionyl chloride (2.0 to 5.0 equivalents), either neat or in a dry, inert solvent such as dichloromethane (DCM) or toluene.[1]

  • The mixture is heated to reflux (the temperature will depend on the solvent used; if neat, the boiling point of thionyl chloride is 76 °C) and maintained for 3-4 hours, or until the evolution of gaseous byproducts ceases.[1][2]

  • After the reaction is complete, the reaction mixture is cooled to room temperature.

  • Excess thionyl chloride and solvent (if used) are carefully removed by distillation, initially at atmospheric pressure and then under reduced pressure.[1][5]

  • The resulting crude this compound can be purified by fractional distillation under high vacuum to yield the final product.

Method 2: Synthesis using Oxalyl Chloride

This protocol is a general method for the conversion of carboxylic acids to acyl chlorides and is often preferred for its milder reaction conditions.[1][3][4]

Procedure:

  • In a dry, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenoxyacetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • To this solution, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[1][3]

  • The flask is cooled in an ice bath (0 °C).

  • Oxalyl chloride (1.2 to 1.5 equivalents) is added dropwise to the stirred solution via a syringe.[2][3]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 1.5 to 5 hours (the reaction can be monitored by the cessation of gas evolution).[1][4]

  • Upon completion, the solvent and excess oxalyl chloride are removed by rotary evaporation. The crude this compound is often of sufficient purity to be used in subsequent reactions without further purification.[5]

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the synthesis of this compound.

thionyl_chloride_workflow start Start: 2-nitrophenoxyacetic acid reagents Add Thionyl Chloride (2-5 equiv.) Optional: Solvent (DCM/Toluene) start->reagents Step 1 reflux Heat to Reflux (3-4 hours) reagents->reflux Step 2 cool Cool to Room Temperature reflux->cool Step 3 distill Remove Excess SOCl₂ (Distillation) cool->distill Step 4 purify Purify by Vacuum Distillation distill->purify Step 5 product Product: This compound purify->product Final

Caption: Workflow for the synthesis of this compound using thionyl chloride.

oxalyl_chloride_workflow start Start: 2-nitrophenoxyacetic acid dissolve Dissolve in Anhydrous DCM start->dissolve Step 1 catalyst Add Catalytic DMF dissolve->catalyst Step 2 add_reagent Add Oxalyl Chloride (1.2-1.5 equiv.) at 0 °C catalyst->add_reagent Step 3 stir Stir at Room Temp (1.5-5 hours) add_reagent->stir Step 4 evaporate Remove Solvent & Excess Reagent (Rotary Evaporation) stir->evaporate Step 5 product Product: This compound evaporate->product Final

Caption: Workflow for the synthesis of this compound using oxalyl chloride.

References

An In-depth Technical Guide to 2-Nitrophenoxyacetyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential acylating agent and building block in synthetic chemistry, 2-Nitrophenoxyacetyl Chloride serves as a versatile reagent in the development of novel therapeutics and complex organic molecules. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its applications.

Core Physicochemical Properties

This compound is a reactive organic compound notable for its ortho-substituted nitro group on the phenoxy ring. This substitution pattern influences its reactivity and provides a handle for further chemical transformations, including its potential use in the generation of photolabile protecting groups.[1][2] Its core properties are summarized below.

PropertyValueReference
Molecular Formula C₈H₆ClNO₄[3]
Molecular Weight 215.59 g/mol [3]
CAS Number 20142-87-4[3]
Appearance Solid (predicted)
Melting Point 43 °C[3]
Boiling Point Data not available
Density Data not available
Solubility Reacts with water. Soluble in aprotic organic solvents.[4]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process, starting with the preparation of 2-nitrophenoxyacetic acid, followed by its conversion to the corresponding acid chloride.

Experimental Protocols

Step 1: Synthesis of 2-Nitrophenoxyacetic Acid

  • Materials: 2-nitrophenol, ethyl chloroacetate, sodium hydroxide, water, diethyl ether, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve 2-nitrophenol in an aqueous solution of sodium hydroxide to form the sodium 2-nitrophenoxide salt.

    • To this solution, add ethyl chloroacetate and heat the mixture under reflux for several hours.

    • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude 2-nitrophenoxyacetic acid.

    • The crude product is then extracted with diethyl ether.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acid chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used reagents for this purpose.[5][6][7][8]

  • Materials: 2-nitrophenoxyacetic acid, thionyl chloride (or oxalyl chloride), dry dichloromethane (DCM), and a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

  • Procedure using Thionyl Chloride:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2-nitrophenoxyacetic acid in an excess of thionyl chloride.

    • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Excess thionyl chloride is carefully removed by distillation under reduced pressure to yield the crude this compound. The product is often used in the next step without further purification.

  • Procedure using Oxalyl Chloride:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 2-nitrophenoxyacetic acid in dry dichloromethane.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, and HCl).

    • Once the reaction is complete, the solvent and excess reagents are removed under reduced pressure to yield the crude this compound.

The general workflow for the synthesis of this compound is depicted in the following diagram.

G cluster_0 Step 1: Synthesis of 2-Nitrophenoxyacetic Acid cluster_1 Step 2: Synthesis of this compound 2-Nitrophenol 2-Nitrophenol Reaction_1 Reaction 2-Nitrophenol->Reaction_1 Williamson Ether Synthesis Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Reaction_1 NaOH NaOH NaOH->Reaction_1 HCl HCl Intermediate_1 Intermediate HCl->Intermediate_1 2-Nitrophenoxyacetic Acid 2-Nitrophenoxyacetic Acid Reaction_2 Reaction 2-Nitrophenoxyacetic Acid->Reaction_2 Chlorination Reaction_1->Intermediate_1 Saponification Intermediate_1->2-Nitrophenoxyacetic Acid Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction_2 This compound This compound Reaction_2->this compound

Synthesis of this compound

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its structural analogues and established spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing nitro group and the ether linkage.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~8.0-8.2dAromatic H
~7.6-7.8tAromatic H
~7.2-7.4tAromatic H
~7.0-7.2dAromatic H
~4.8-5.0s-OCH₂CO-
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon and the aromatic carbons will exhibit distinct chemical shifts.

Predicted Chemical Shift (δ, ppm)Assignment
~168-172C=O (acid chloride)
~150-155Ar-C (ipso to O)
~140-145Ar-C (ipso to NO₂)
~120-135Ar-C (CH)
~65-70-OCH₂CO-
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch of the acid chloride.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~1780-1815StrongC=O stretch (acid chloride)
~1520-1540StrongAsymmetric NO₂ stretch
~1340-1360StrongSymmetric NO₂ stretch
~1200-1300StrongC-O-C stretch (aryl ether)
~700-800StrongC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Predicted m/zFragment
215/217[M]⁺ (Molecular ion)
180[M - Cl]⁺
138[M - COCl]⁺
122[C₆H₄NO₂]⁺
92[C₆H₄O]⁺

Reactivity and Applications

This compound, as a reactive acid chloride, is a valuable reagent for introducing the 2-nitrophenoxyacetyl group into various molecules. This functionality can serve as a linker or a protecting group in organic synthesis.

A primary application of acid chlorides is the acylation of amines to form stable amide bonds.[4][9][10] This reaction is fundamental in peptide synthesis and the development of bioconjugates.[2] The 2-nitrophenoxyacetyl group, once incorporated, can potentially be cleaved under specific conditions, such as photolysis, making it a candidate for a photolabile protecting group.[1][2]

The general reaction of this compound with a primary amine to form an N-substituted amide is illustrated below.

G 2-Nitrophenoxyacetyl_Chloride 2-Nitrophenoxyacetyl Chloride Reaction Amide Bond Formation 2-Nitrophenoxyacetyl_Chloride->Reaction Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Reaction Base Base Base->Reaction N-Substituted_Amide N-Substituted 2-Nitrophenoxyacetamide Byproduct Base·HCl Reaction->N-Substituted_Amide Reaction->Byproduct

Amide formation from this compound

Safety Information

This compound is classified as a corrosive substance that causes burns.[3] It is expected to react with water and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3]

This technical guide provides a foundational understanding of this compound for its application in research and development. Further experimental validation of the predicted data is recommended for specific applications.

References

2-Nitrophenoxyacetyl Chloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitrophenoxyacetyl Chloride (CAS No. 20142-87-4), a valuable reagent in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis, and discusses its applications, particularly the related 2-nitrophenylacetyl group's role as a protecting group. This guide is intended to be a key resource for professionals in research and drug development, offering detailed data and methodologies to support their work with this compound.

Chemical Identification and Properties

This compound is a reactive acyl chloride characterized by a 2-nitrophenoxy substituent. Its chemical structure and key identifiers are presented below.

Molecular Structure:

Chemical structure of this compound
graph "2-Nitrophenoxyacetyl_Chloride" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];
  rankdir="LR";
  "C1" [label="C"];
  "C2" [label="C"];
  "C3" [label="C"];
  "C4" [label="C"];
  "C5" [label="C"];
  "C6" [label="C"];
  "O1" [label="O"];
  "N1" [label="N"];
  "O2" [label="O"];
  "O3" [label="O"];
  "C7" [label="C"];
  "O4" [label="O"];
  "C8" [label="C"];
  "Cl1" [label="Cl"];
  "H1" [label="H"];
  "H2" [label="H"];
  "H3" [label="H"];
  "H4" [label="H"];
  "H5" [label="H"];
  "H6" [label="H"];

// Aromatic ring "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1";

// Substituents on the ring "C1" -- "O1"; "C2" -- "N1"; "C3" -- "H1"; "C4" -- "H2"; "C5" -- "H3"; "C6" -- "H4";

// Nitro group "N1" -- "O2" [style=double]; "N1" -- "O3";

// Acetyl chloride group "O1" -- "C7"; "C7" -- "H5"; "C7" -- "H6"; "C7" -- "C8"; "C8" -- "O4" [style=double]; "C8" -- "Cl1"; }

Synthesis of this compound.

Detailed Protocol:

  • Materials:

    • 2-Nitrophenoxyacetic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous solvent (e.g., dichloromethane or toluene)

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrophenoxyacetic acid.

    • Under an inert atmosphere, add a suitable anhydrous solvent.

    • Slowly add an excess of thionyl chloride to the flask. The reaction is typically carried out with at least two equivalents of thionyl chloride.

    • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the evolution of gaseous byproducts (SO₂ and HCl) ceases.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Excess thionyl chloride and the solvent can be removed by distillation under reduced pressure.

    • The crude this compound can be purified by vacuum distillation or recrystallization.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (multiplet, ~7.0-8.2 ppm), Methylene protons (-O-CH₂-CO-, singlet, ~4.8-5.0 ppm)
¹³C NMR Carbonyl carbon (~170 ppm), Aromatic carbons (~115-155 ppm), Methylene carbon (~65-70 ppm)
IR (Infrared) C=O stretch (strong, ~1780-1820 cm⁻¹), NO₂ stretches (strong, ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹), C-O-C stretch (~1200-1300 cm⁻¹)
MS (Mass Spec) Molecular ion peak (M⁺) at m/z 215, Isotope peak for ³⁷Cl at M+2, Fragmentation pattern showing loss of Cl, COCl, and NO₂.

Applications in Organic Synthesis

The primary utility of this compound lies in its reactivity as an acylating agent. However, a significant application of the related 2-nitrophenylacetyl group is as a photolabile protecting group in organic synthesis.

The 2-Nitrophenylacetyl Group as a Protecting Group

The 2-nitrophenylacetyl group can be introduced to protect alcohols and amines. This protecting group is stable under various reaction conditions but can be selectively removed under mild conditions, making it a valuable tool in multi-step syntheses.

Workflow for Protection and Deprotection:

Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Alcohol_Amine Alcohol or Amine Protected Protected Alcohol/Amine Alcohol_Amine->Protected Acylation Acyl_Chloride 2-Nitrophenoxyacetyl Chloride Acyl_Chloride->Protected Protected_Compound Protected Alcohol/Amine Deprotected Original Alcohol/Amine Protected_Compound->Deprotected Cleavage Cleavage_Reagent Photolysis (UV light) Cleavage_Reagent->Deprotected

Protection and deprotection workflow.

The photolabile nature of the 2-nitrobenzyl moiety allows for the cleavage of the protecting group upon irradiation with UV light, typically around 350 nm. This method of deprotection is advantageous as it is performed under neutral conditions and does not require harsh chemical reagents.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. Appropriate safety precautions must be taken during its handling and storage.

Table 4: Safety Information

HazardPrecaution
Corrosive Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1]
Moisture Sensitive Reacts with water and moisture to produce hydrochloric acid. Handle and store under anhydrous conditions in a tightly sealed container.
Inhalation May be harmful if inhaled. Work in a well-ventilated fume hood.
First Aid In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Conclusion

This compound is a versatile reagent for the introduction of the 2-nitrophenoxyacetyl group. While its direct applications in drug development and signaling pathways are not extensively documented, the utility of the related 2-nitrophenylacetyl moiety as a photolabile protecting group highlights its potential in complex organic synthesis. This guide provides essential information for the safe and effective use of this compound in a research setting. Further investigation into its specific applications is warranted to fully explore its potential in medicinal chemistry and materials science.

References

Spectral Data and Experimental Protocols for 2-Nitrophenoxyacetyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and experimental protocols related to 2-nitrophenoxyacetyl chloride. Due to the limited availability of published spectral data for this specific compound, this guide presents predicted spectral characteristics based on analogous compounds and fundamental principles of spectroscopy. Detailed experimental protocols for its synthesis and spectral analysis are also provided to enable researchers to generate and verify this data.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, including phenoxyacetyl chloride and 2-nitrophenol.

Table 1: Predicted ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~5.0 - 5.2Singlet2H-O-CH₂ -COCl
~7.2 - 7.4Multiplet1HAr-H
~7.6 - 7.8Multiplet2HAr-H
~8.1 - 8.3Multiplet1HAr-H

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
~68 - 72-O-C H₂-COCl
~115 - 120Ar-C H
~125 - 130Ar-C H
~135 - 140Ar-C H
~140 - 145Ar-C -NO₂
~150 - 155Ar-C -O
~168 - 172-C OCl

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Spectral Data of this compound
Wavenumber (cm⁻¹)Functional Group
~3100 - 3000Aromatic C-H stretch
~2900 - 2800Aliphatic C-H stretch
~1780 - 1810C=O stretch (acid chloride)
~1580 - 1600Aromatic C=C stretch
~1520 - 1540N-O asymmetric stretch (nitro group)
~1340 - 1360N-O symmetric stretch (nitro group)
~1200 - 1250Ar-O-C stretch
~800 - 850C-Cl stretch
Table 4: Predicted Mass Spectrometry Data of this compound
m/zPredicted Fragment
215/217[M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern)
180[M - Cl]⁺
139[O₂N-C₆H₄-O]⁺
123[O₂N-C₆H₄]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Materials:

  • 2-Nitrophenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, suspend 2-nitrophenoxyacetic acid in an excess of thionyl chloride (approximately 3-5 equivalents).

  • Add a few drops of dry dimethylformamide (DMF) as a catalyst.

  • Attach a reflux condenser fitted with a drying tube.

  • Gently reflux the mixture with stirring for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporation with an inert dry solvent like toluene can be performed.

  • The resulting crude this compound, typically an oil or low-melting solid, can be used directly for the next step or purified by vacuum distillation.

Spectral Analysis Protocols

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is expected to be a liquid or low-melting solid and is moisture-sensitive, the Attenuated Total Reflectance (ATR) method is recommended. Place a small drop of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or acetonitrile.

  • Instrumentation: Use a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Electron Ionization (EI) is a suitable method for this compound.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis 2-Nitrophenoxyacetic_Acid 2-Nitrophenoxyacetic Acid Reaction Reaction with SOCl₂ 2-Nitrophenoxyacetic_Acid->Reaction Crude_Product Crude 2-Nitrophenoxyacetyl Chloride Reaction->Crude_Product Purification Purification (Vacuum Distillation) Crude_Product->Purification Pure_Product Pure 2-Nitrophenoxyacetyl Chloride Purification->Pure_Product NMR NMR Spectroscopy (¹H & ¹³C) Pure_Product->NMR IR IR Spectroscopy (FTIR-ATR) Pure_Product->IR MS Mass Spectrometry (GC-MS) Pure_Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and spectral analysis of this compound.

Signaling_Pathway_Analogy A Precursor (2-Nitrophenoxyacetic Acid) B Activation (Reaction with SOCl₂) A->B Initiation C Activated Intermediate (Chlorosulfite ester) B->C D Nucleophilic Attack (by Cl⁻) C->D Transformation E Product Formation (this compound) D->E F Byproducts (SO₂ + HCl) D->F

Caption: Analogy of the synthesis reaction to a signaling pathway.

Solubility Profile of 2-Nitrophenoxyacetyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2-nitrophenoxyacetyl chloride in common organic solvents. Due to the compound's reactivity, particularly its susceptibility to hydrolysis and alcoholysis, quantitative solubility data is scarce in publicly available literature. Therefore, this guide focuses on a qualitative assessment based on documented reaction conditions and the general principles of acyl chloride chemistry. The information herein is intended to guide solvent selection for synthesis, purification, and various applications in research and drug development.

Qualitative Solubility of this compound

The solubility of this compound is primarily dictated by its chemical structure, which includes a polar acyl chloride group and a nitrophenoxy moiety. As a general rule for acyl chlorides, they are soluble in a range of nonpolar and polar aprotic solvents.[1][2] However, they are reactive towards protic solvents.

Below is a summary of the expected qualitative solubility of this compound in various common organic solvents.

Solvent ClassCommon SolventsExpected Solubility/ReactivityRationale
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)Likely Soluble These solvents do not possess acidic protons and are therefore unreactive towards the acyl chloride group. Their polarity is sufficient to dissolve the polar this compound molecule. Dichloromethane is a commonly cited solvent for reactions involving acyl chlorides.[2]
Nonpolar Toluene, Hexane, Diethyl EtherLikely Soluble to Sparingly Soluble While less polar, these solvents can still dissolve this compound, particularly those with some degree of polarity like diethyl ether.[1] Solubility in highly nonpolar solvents like hexane may be more limited.
Polar Protic Water, Alcohols (e.g., Methanol, Ethanol)Reactive Acyl chlorides react vigorously with protic solvents.[2][3] In the presence of water, this compound will hydrolyze to form 2-nitrophenoxyacetic acid and hydrochloric acid.[1] With alcohols, it will undergo alcoholysis to form the corresponding ester. Therefore, these are not suitable solvents for dissolving and recovering the compound intact.[1]

Experimental Protocol for Qualitative Solubility Determination

The following is a general procedure for determining the qualitative solubility of a reactive compound like this compound. All work should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • This compound

  • A selection of anhydrous organic solvents (e.g., Dichloromethane, Toluene, Tetrahydrofuran, Hexane, Acetonitrile)

  • Small, dry test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Dispense approximately 1 mL of the chosen anhydrous solvent into a dry test tube.

  • Initial Addition: Add a small, accurately weighed amount (e.g., 10 mg) of this compound to the solvent.

  • Mixing: Cap the test tube and vortex the mixture for 30-60 seconds at room temperature.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A significant portion of the solid remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Incremental Addition (if soluble): If the initial amount dissolves, continue to add small, weighed portions of this compound, vortexing after each addition, until the solution becomes saturated (i.e., solid material remains undissolved). Record the total mass of solute added to estimate the approximate solubility.

  • Reactivity Check: For any solvent where dissolution is observed, it is prudent to monitor the solution over a short period (e.g., by TLC or ¹H NMR) to ensure the compound is not slowly reacting with trace impurities in the solvent.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a chemical reaction involving this compound, where solvent selection based on solubility is a critical initial step.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase cluster_analysis Analysis Phase start Start: Define Reaction solv_select Solvent Selection (Based on Solubility & Reactivity) start->solv_select reagent_prep Prepare Anhydrous Solvent & Reagents solv_select->reagent_prep dissolve Dissolve this compound in Selected Solvent reagent_prep->dissolve add_reagent Add Nucleophile/Catalyst dissolve->add_reagent react Reaction Under Controlled Conditions (e.g., Temperature, Stirring) add_reagent->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry evap Solvent Evaporation dry->evap purify Purification of Product (e.g., Crystallization, Chromatography) evap->purify analyze Characterize Product (NMR, IR, MS, etc.) purify->analyze end End: Pure Product analyze->end

Caption: Workflow for a typical reaction using this compound.

References

Navigating the Risks: A Technical Guide to Handling 2-Nitrophenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the hazards and safety precautions for handling 2-Nitrophenoxyacetyl Chloride (CAS No. 20142-87-4). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from the SDSs of structurally similar acyl chlorides, including phenoxyacetyl chloride, chloroacetyl chloride, and 3-ethoxy-acryloyl chloride. The provided data and recommendations should be regarded as a precautionary framework to ensure the highest safety standards in the laboratory.

Physicochemical and Hazard Profile

This compound is a reactive acyl chloride. While specific quantitative data for this compound is scarce, the properties of analogous compounds provide critical insight into its hazard profile. The presence of the nitro group and the acyl chloride moiety suggests significant reactivity and potential for hazardous reactions.

Table 1: Physicochemical and Toxicological Data of this compound and Analogous Compounds

PropertyThis compoundPhenoxyacetyl ChlorideChloroacetyl Chloride3-Ethoxy-acryloyl chloride
CAS Number 20142-87-4701-99-579-04-96191-99-7
Molecular Formula C₈H₆ClNO₄C₈H₇ClO₂C₂H₂Cl₂OC₅H₇ClO₂
Molecular Weight 215.59 g/mol 170.59 g/mol 112.94 g/mol 134.56 g/mol
Appearance Data not availableClear, colorless to pale yellow liquidColorless to light yellow liquidFlammable liquid and vapor
Melting Point 43 °CData not available-22 °CData not available
Boiling Point Data not available226 °C[1]105 - 107 °CData not available
Flash Point Data not available108 °C[1]65 °CData not available
GHS Hazard Statements Corrosive (GHS05)[2]Causes severe skin burns and eye damage.[1]Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage.Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Risk Codes R34: Causes burns[2]
Safety Codes S26, S36/37/39[2]

Disclaimer: The data for analogous compounds is provided for guidance and may not be fully representative of this compound. All handling procedures should be conducted with the utmost caution.

Hazard Identification and Signaling Pathway

The primary hazards associated with this compound stem from its high reactivity, particularly with nucleophiles like water, and its corrosive nature. The following diagram illustrates the logical progression from the chemical's intrinsic properties to the necessary safety precautions.

Hazard Signaling Pathway for this compound.

Experimental Protocols: Safe Handling Workflow

Adherence to a strict experimental workflow is paramount when handling this compound. The following protocol outlines the key steps for its safe use in a laboratory setting.

3.1. Preparation and Personal Protective Equipment (PPE)

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a tested face velocity.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[4]

    • Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton. A double layer of nitrile gloves may be used for short-term handling but should be changed immediately upon contamination.[4]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be worn.[3]

    • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an acid gas cartridge is necessary.[3]

3.2. Handling and Storage

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture.

  • Moisture Prevention: Use oven-dried glassware and anhydrous solvents. Never add water directly to the compound.[5]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Recommended storage is often refrigerated.

  • Incompatible Materials: Avoid contact with water, alcohols, amines, bases, and metals.[6]

3.3. Spill and Waste Disposal

  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[3]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water, if appropriate for the surface.

  • Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. The compound should be treated as corrosive and reactive hazardous waste.

The following diagram illustrates a logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Storage Phase Prep Review SDS & SOP PPE Don Full PPE Prep->PPE Prep_note Understand all hazards FumeHood Verify Fume Hood Operation PPE->FumeHood PPE_note Goggles, face shield, gloves, lab coat Inert Work Under Inert Atmosphere FumeHood->Inert FumeHood_note Ensure proper ventilation Dispense Carefully Dispense Reagent Inert->Dispense Inert_note Prevent moisture contact Reaction Perform Reaction Dispense->Reaction Quench Quench Reaction & Glassware Reaction->Quench Reaction_note Monitor for exotherms Waste Dispose of Hazardous Waste Quench->Waste Store Store Under Inert Atmosphere Waste->Store Waste_note Follow institutional guidelines Decontaminate Decontaminate Work Area Store->Decontaminate Store_note Cool, dry, and sealed

Safe Handling Workflow for this compound.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

This guide provides a framework for the safe handling of this compound based on the best available information for analogous compounds. It is imperative that all users consult with their institution's safety office and adhere to all established protocols and regulations. A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken.

References

Thermal Stability and Decomposition of 2-Nitrophenoxyacetyl Chloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2-Nitrophenoxyacetyl Chloride is a reactive chemical intermediate of interest in pharmaceutical and chemical synthesis. Its structure, incorporating a nitro group, an ether linkage, and an acyl chloride functional group, suggests a complex thermal profile with the potential for hazardous exothermic decomposition. Understanding the thermal stability of this compound is critical for ensuring safe handling, storage, and process development. This document provides a theoretical framework for assessing its thermal behavior, including potential decomposition pathways and recommended experimental protocols for its analysis.

Predicted Thermal Behavior

Based on its functional groups, this compound is expected to be a thermally sensitive compound. The presence of the nitro group, a well-known energetic functional group, is a primary concern. The acyl chloride is also highly reactive and can contribute to instability, particularly in the presence of moisture or other nucleophiles. The ether linkage is generally more stable but can be cleaved at elevated temperatures.

The decomposition is likely to be exothermic and could be initiated at moderately elevated temperatures. The decomposition of analogous compounds, such as 2-nitrobenzoyl chloride, has been shown to be highly condition-dependent, influenced by factors like heating rate and the presence of impurities.[1][2] Similar behavior is anticipated for this compound.

Hypothetical Decomposition Pathways

The decomposition of this compound is likely to proceed through a multi-step pathway involving the interaction of its functional groups. A plausible, though unverified, decomposition mechanism could involve the following key steps:

  • Initial Decomposition: The reaction may be initiated by the cleavage of the weakest bond in the molecule. The C-Cl bond in the acyl chloride or the C-NO2 bond are likely candidates.

  • Decarbonylation: The acyl chloride moiety can lose carbon monoxide (CO) to form a reactive intermediate.

  • Intramolecular Rearrangement/Cyclization: The presence of the ortho-nitro group and the ether linkage could facilitate intramolecular reactions, potentially leading to the formation of cyclic intermediates.

  • Gas Evolution: The decomposition is expected to produce various gaseous byproducts, including CO, CO2, HCl, and nitrogen oxides (NOx).

A simplified, hypothetical decomposition pathway is visualized below.

Hypothetical Decomposition Pathway of this compound A This compound C Loss of HCl A->C Step 1 D Decarbonylation (-CO) A->D Step 2 B Initial Energy Input (Heat) B->A E Nitro Group Rearrangement C->E D->E F Ring Opening / Fragmentation E->F G Gaseous Products (CO, CO2, HCl, NOx) F->G H Char Residue F->H

Caption: A possible decomposition pathway for this compound.

Proposed Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition characteristics of this compound, a series of thermoanalytical techniques should be employed.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point, decomposition onset temperature, and enthalpy of decomposition.

  • Methodology:

    • A small sample (1-5 mg) is hermetically sealed in an aluminum or gold-plated steel pan.

    • The sample is heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to or from the sample is measured as a function of temperature.

    • Exothermic events indicate decomposition, and the integrated peak area provides the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which weight loss occurs and to quantify the mass of volatile decomposition products.

  • Methodology:

    • A sample (5-10 mg) is placed in a tared TGA pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.

    • The change in mass is recorded as a function of temperature.

    • The resulting TGA curve provides information on the decomposition stages and the amount of non-volatile residue.

Evolved Gas Analysis (EGA)
  • Objective: To identify the gaseous products evolved during decomposition.

  • Methodology:

    • The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

    • As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR.

    • This allows for the identification of decomposition products in real-time.

The following diagram illustrates a typical workflow for the thermal analysis of a potentially energetic material like this compound.

Experimental Workflow for Thermal Analysis A Sample Preparation (Inert Atmosphere) B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C E Data Analysis: - Onset Temperature - Enthalpy - Mass Loss B->E D Evolved Gas Analysis (TGA-MS/FTIR) C->D C->E G Identification of Decomposition Products D->G F Kinetic Analysis (e.g., Ozawa-Flynn-Wall) E->F H Thermal Hazard Assessment F->H G->H

Caption: A standard workflow for the thermal characterization of a chemical compound.

Data Summary (Hypothetical)

While no experimental data is available, a hypothetical data table is presented below to illustrate how the results from the proposed experiments could be summarized.

ParameterSymbolExpected Range/ValueAnalytical Technique
Melting PointTmNot AvailableDSC
Decomposition Onset TemperatureTonset100 - 200 °CDSC/TGA
Enthalpy of DecompositionΔHd> 200 J/g (Exothermic)DSC
Major Mass Loss Step(s)Tmax150 - 300 °CTGA
Gaseous Decomposition Products-CO, HCl, NOx, CO2TGA-MS/FTIR
Activation EnergyEaNot AvailableDSC (Kinetic Methods)

Conclusions and Recommendations

This compound should be treated as a potentially thermally hazardous material. The lack of available data necessitates a thorough experimental investigation of its thermal properties before it is used on a large scale. It is strongly recommended that the experimental protocols outlined in this document are followed to obtain a comprehensive understanding of its thermal stability and decomposition behavior. The data generated will be crucial for developing safe handling procedures, defining storage conditions, and ensuring process safety in any application involving this compound.

References

Discovery and first synthesis of 2-Nitrophenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and First Synthesis of 2-Nitrophenoxyacetyl Chloride

Introduction

This compound is a reactive organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, which combines the reactivity of an acyl chloride with the electronic properties of a nitrophenoxy group, makes it a versatile building block. This guide details the historical context of its first synthesis, which can be logically deduced from established chemical principles, and provides a comprehensive experimental protocol for its preparation. The synthesis is a two-step process beginning with the formation of 2-nitrophenoxyacetic acid via the Williamson ether synthesis, followed by the conversion of the carboxylic acid to the corresponding acyl chloride.

Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2-NitrophenolC₆H₅NO₃139.1144-46
Chloroacetic AcidC₂H₃ClO₂94.5061-63
2-Nitrophenoxyacetic AcidC₈H₇NO₅197.15Approx. 155-158
Thionyl ChlorideSOCl₂118.97-104.5
This compoundC₈H₆ClNO₄215.59Not readily available

Experimental Protocols

The first synthesis of this compound can be described in two main stages: the synthesis of the precursor 2-nitrophenoxyacetic acid and its subsequent conversion to the final product.

Step 1: Synthesis of 2-Nitrophenoxyacetic Acid via Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a robust method for forming ethers from an alkoxide and an organohalide.[1] In this case, the phenoxide of 2-nitrophenol reacts with chloroacetic acid in a nucleophilic substitution reaction.

Methodology:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrophenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium 2-nitrophenoxide.

  • Reaction with Chloroacetic Acid: To the solution of sodium 2-nitrophenoxide, add a solution of chloroacetic acid that has been neutralized with sodium hydroxide (forming sodium chloroacetate). The mixture is then heated under reflux. The 2-nitrophenoxide ion attacks the electrophilic carbon of the chloroacetate, displacing the chloride ion in an SN2 reaction.

  • Acidification and Isolation: After the reaction is complete, the mixture is cooled and acidified with a strong acid, such as hydrochloric acid. This protonates the carboxylate group, causing the 2-nitrophenoxyacetic acid to precipitate out of the solution.

  • Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from hot water or an appropriate organic solvent to yield the final product.

Step 2: Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and efficient method for this purpose.[2][3][4]

Methodology:

  • Reaction Setup: In a fume hood, a flask containing dry 2-nitrophenoxyacetic acid is fitted with a reflux condenser, which is connected to a gas trap to neutralize the HCl and SO₂ byproducts.

  • Addition of Thionyl Chloride: Thionyl chloride is added to the 2-nitrophenoxyacetic acid. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: The mixture is gently warmed under reflux. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, which drives the reaction to completion.

  • Isolation of the Product: After the reaction is complete (indicated by the cessation of gas evolution), the excess thionyl chloride is removed by distillation under reduced pressure. The remaining crude this compound can then be purified by vacuum distillation.

Reaction Pathways and Workflows

The overall synthesis can be visualized as a two-step process. The first step establishes the ether linkage, and the second step activates the carboxylic acid to the more reactive acyl chloride.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Acyl Chloride Formation Reactant1 2-Nitrophenol A Reaction Reactant1->A Reactant2 Chloroacetic Acid Reactant2->A Base NaOH (aq) Base->A Intermediate 2-Nitrophenoxyacetic Acid B Reaction Intermediate->B A->Intermediate Reagent Thionyl Chloride (SOCl₂) Reagent->B Product This compound B->Product

Caption: Overall synthesis pathway for this compound.

References

Reactivity of the Acyl Chloride Group in 2-Nitrophenoxyacetyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the acyl chloride group in 2-nitrophenoxyacetyl chloride. This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the ortho-nitro group on the phenoxy ring significantly influences the electrophilicity of the carbonyl carbon, rendering the acyl chloride highly reactive towards nucleophiles. This guide details the synthesis of this compound, its characteristic reactions, and provides generalized experimental protocols. The enhanced reactivity, stemming from the electron-withdrawing nature of the nitro group, makes it a potent acylating agent for a variety of substrates, including amines, alcohols, and water.

Introduction

Acyl chlorides are an important class of organic compounds characterized by the functional group -COCl. They are highly reactive derivatives of carboxylic acids and serve as versatile intermediates in a multitude of chemical transformations. Among these, this compound holds particular significance due to the electronic effects imparted by the 2-nitro substitution on the phenoxy moiety. The strong electron-withdrawing capacity of the nitro group via both inductive and resonance effects dramatically increases the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack. This heightened reactivity is advantageous in numerous synthetic applications, including the formation of amides and esters, which are fundamental linkages in many pharmaceutical compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 2-nitrophenoxyacetic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, often employing a chlorinating agent.

Synthesis of the Precursor: 2-Nitrophenoxyacetic Acid

A common route to 2-nitrophenoxyacetic acid involves the Williamson ether synthesis, reacting 2-nitrophenol with an α-haloacetic acid ester, followed by hydrolysis.

Synthesis_of_2_Nitrophenoxyacetic_Acid 2-Nitrophenol 2-Nitrophenol Intermediate_Ester Ethyl 2-(2-nitrophenoxy)acetate 2-Nitrophenol->Intermediate_Ester 1. Chloroacetic_acid_ethyl_ester Chloroacetic acid ethyl ester Chloroacetic_acid_ethyl_ester->Intermediate_Ester Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->Intermediate_Ester Product 2-Nitrophenoxyacetic acid Intermediate_Ester->Product 2. Hydrolysis Hydrolysis (e.g., NaOH, H2O then H3O+) Hydrolysis->Product

Caption: Synthesis of 2-Nitrophenoxyacetic Acid.

Conversion to this compound

The final step involves the chlorination of 2-nitrophenoxyacetic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. Oxalyl chloride is another alternative, often used for milder reaction conditions.

Synthesis_of_Acyl_Chloride Carboxylic_Acid 2-Nitrophenoxyacetic acid Product This compound Carboxylic_Acid->Product Chlorinating_Agent Thionyl Chloride (SOCl2) or Oxalyl Chloride Chlorinating_Agent->Product Solvent Anhydrous Solvent (e.g., DCM, Toluene) Solvent->Product Byproducts Gaseous Byproducts (SO2, HCl) Product->Byproducts

Caption: Conversion to this compound.

Reactivity of the Acyl Chloride Group

The reactivity of this compound is dominated by nucleophilic acyl substitution. The electron-withdrawing nitro group at the ortho position of the phenoxy ring significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.

General Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds through a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the π-bond of the carbonyl group. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

Nucleophilic_Acyl_Substitution Reactants This compound + Nucleophile (Nu-H) Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Products Acylated Product + HCl Tetrahedral_Intermediate->Products Chloride Elimination

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reactions with Amines (Amide Formation)

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted amides. These reactions are typically rapid and exothermic. A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Reactions with Alcohols (Ester Formation)

The reaction of this compound with alcohols yields esters. Similar to the reaction with amines, a base is often employed to scavenge the HCl produced. The reaction is generally fast and efficient.

Hydrolysis

In the presence of water, this compound is readily hydrolyzed back to 2-nitrophenoxyacetic acid. This reaction is often considered a nuisance and necessitates that the acyl chloride be handled under anhydrous conditions.

Quantitative Data

While specific kinetic data for this compound is not extensively available in the literature, the qualitative understanding is that the ortho-nitro group leads to a significant rate enhancement compared to unsubstituted phenoxyacetyl chloride. The following table provides a generalized summary of expected reaction outcomes based on the known reactivity of similar acyl chlorides.

NucleophileProduct TypeTypical Reaction ConditionsExpected Yield
Primary AmineSecondary AmideAnhydrous aprotic solvent (e.g., DCM), 0°C to RT, with base (e.g., triethylamine)High (>90%)
Secondary AmineTertiary AmideAnhydrous aprotic solvent (e.g., DCM), 0°C to RT, with base (e.g., triethylamine)High (>90%)
AlcoholEsterAnhydrous aprotic solvent (e.g., DCM), 0°C to RT, with base (e.g., pyridine)High (>85%)
WaterCarboxylic AcidPresence of moistureQuantitative

Experimental Protocols

The following are generalized experimental protocols for the synthesis and key reactions of this compound. Caution: this compound is a reactive and corrosive compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Synthesis of this compound

Materials:

  • 2-Nitrophenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 2-nitrophenoxyacetic acid.

  • Add anhydrous DCM to dissolve the acid.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2-3 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The crude this compound can be used directly for subsequent reactions or purified by distillation under reduced pressure.

General Protocol for the Acylation of an Amine

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the product by recrystallization or column chromatography.

General Protocol for the Acylation of an Alcohol

Materials:

  • This compound

  • Alcohol

  • Pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alcohol and pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred alcohol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography.

Applications in Drug Development

The high reactivity and acylating power of this compound make it a valuable tool in drug development. The formation of amide and ester bonds is a cornerstone of medicinal chemistry, and the ability to efficiently introduce the 2-nitrophenoxyacetyl moiety allows for the synthesis of a wide range of potential drug candidates. Furthermore, the nitro group itself can be a pharmacophore or can be further transformed into other functional groups, adding to the synthetic versatility of this reagent.

Conclusion

This compound is a highly reactive acylating agent, a property conferred by the electron-withdrawing nitro group in the ortho position of the phenoxy ring. This enhanced reactivity allows for efficient and rapid reactions with a variety of nucleophiles, most notably amines and alcohols, to form stable amide and ester linkages. While specific quantitative kinetic data remains an area for further investigation, the qualitative understanding of its reactivity, coupled with established protocols for its synthesis and use, solidifies its role as a valuable reagent for researchers and professionals in organic synthesis and drug discovery. The careful handling of this compound under anhydrous conditions is crucial to prevent hydrolysis and ensure successful acylation reactions.

Methodological & Application

Application Notes and Protocols for the Acylation of Primary Amines with 2-Nitrophenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of primary amines with 2-nitrophenoxyacetyl chloride is a robust and versatile reaction in organic synthesis, leading to the formation of N-substituted-2-(2-nitrophenoxy)acetamides. This class of compounds serves as a valuable intermediate in medicinal chemistry and drug discovery. The 2-nitrophenoxyacetyl group can function as a protecting group for amines, which can be selectively removed under specific reductive conditions. Furthermore, the resulting amide products are precursors to a variety of heterocyclic compounds, including quinoline derivatives, which have demonstrated significant potential as anticancer agents through the modulation of key signaling pathways such as NF-κB and p53.[1][2][3]

This document provides a detailed protocol for the preparation of this compound from 2-nitrophenoxyacetic acid and a comprehensive procedure for the subsequent acylation of primary amines.

Data Presentation

The following table summarizes representative yields for the acylation of various primary amines with this compound. The reaction conditions are based on the general protocol described below.

EntryPrimary AmineProductYield (%)
1BenzylamineN-benzyl-2-(2-nitrophenoxy)acetamide85-95
2AnilineN-phenyl-2-(2-nitrophenoxy)acetamide80-90
34-FluoroanilineN-(4-fluorophenyl)-2-(2-nitrophenoxy)acetamide82-92
4CyclohexylamineN-cyclohexyl-2-(2-nitrophenoxy)acetamide88-96
52-AminoethanolN-(2-hydroxyethyl)-2-(2-nitrophenoxy)acetamide75-85

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 2-nitrophenoxyacetic acid to its corresponding acyl chloride using oxalyl chloride.

Materials:

  • 2-Nitrophenoxyacetic acid

  • Oxalyl chloride (COCl)₂

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-nitrophenoxyacetic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. Gas evolution (CO₂, CO, and HCl) should be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours at room temperature.

  • Monitor the reaction progress by carefully quenching a small aliquot with methanol and analyzing by TLC or GC-MS to observe the formation of the methyl ester.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound is typically used in the next step without further purification.

Protocol 2: Acylation of a Primary Amine with this compound

This protocol provides a general procedure for the N-acylation of primary amines.

Materials:

  • Primary amine

  • Crude this compound (from Protocol 1)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Protocol 1: Acyl Chloride Synthesis cluster_acylation Protocol 2: Amine Acylation start_prep Dissolve 2-Nitrophenoxyacetic Acid in DCM add_oxalyl Add Oxalyl Chloride & Catalytic DMF at 0°C start_prep->add_oxalyl react_prep Stir at Room Temperature (1-2h) add_oxalyl->react_prep evap_prep Concentrate in vacuo react_prep->evap_prep acyl_chloride Crude this compound evap_prep->acyl_chloride add_acyl Add Acyl Chloride Solution acyl_chloride->add_acyl start_acyl Dissolve Primary Amine & TEA in DCM cool_acyl Cool to 0°C start_acyl->cool_acyl cool_acyl->add_acyl react_acyl Stir at Room Temperature (2-4h) add_acyl->react_acyl workup Aqueous Workup (HCl, NaHCO3, Brine) react_acyl->workup purify Dry, Concentrate & Purify workup->purify product N-substituted-2-(2-nitrophenoxy)acetamide purify->product

Caption: Experimental workflow for the synthesis of N-substituted-2-(2-nitrophenoxy)acetamides.

nf_kb_pathway cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk ikb IκBα ikk->ikb P nfkb p65/p50 (NF-κB) nucleus Nucleus nfkb->nucleus Translocation quinoline Quinoline Derivative (from 2-Nitrophenoxyacetamide) quinoline->nfkb Inhibition genes Pro-inflammatory & Pro-survival Genes nucleus->genes Transcription translocation Translocation transcription Transcription

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.[1][4]

References

Application Notes and Protocols for the Esterification of Alcohols using 2-Nitrophenoxyacetyl Chloride and Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the esterification of a wide range of alcohols using 2-nitrophenoxyacetyl chloride in the presence of pyridine. This method offers a robust and efficient means of converting alcohols to their corresponding 2-nitrophenoxyacetyl esters, which have potential applications in organic synthesis and as intermediates in the development of novel therapeutics.

Introduction

Esterification is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of organic molecules, including pharmaceuticals, fragrances, and polymers. The reaction of an alcohol with an acyl chloride, such as this compound, is a highly effective method for ester formation. This reaction is typically fast, irreversible, and can be performed under mild conditions.[1][2]

The use of pyridine in this reaction is critical. It serves a dual purpose: acting as a nucleophilic catalyst to activate the acyl chloride and as a base to neutralize the hydrogen chloride (HCl) byproduct, preventing it from causing unwanted side reactions.[1]

Reaction Mechanism

The esterification of an alcohol with this compound in the presence of pyridine proceeds through a nucleophilic acyl substitution mechanism.

Step 1: Activation of the Acyl Chloride Pyridine, acting as a nucleophilic catalyst, attacks the electrophilic carbonyl carbon of this compound. This forms a highly reactive N-acylpyridinium intermediate.

Step 2: Nucleophilic Attack by the Alcohol The alcohol, a nucleophile, then attacks the carbonyl carbon of the activated N-acylpyridinium intermediate. This leads to the formation of a tetrahedral intermediate.

Step 3: Elimination and Product Formation The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating pyridine as a leaving group.

Step 4: Neutralization of HCl A second molecule of pyridine acts as a base, abstracting the proton from the oxonium ion and neutralizing the concurrently formed hydrogen chloride to produce pyridinium chloride. This prevents the accumulation of acid that could potentially lead to side reactions.[1]

Reaction_Mechanism R_OH Alcohol (R-OH) Tetra_Int Tetrahedral Intermediate R_OH->Tetra_Int Acyl_Cl 2-Nitrophenoxyacetyl Chloride Acyl_Pyr N-Acylpyridinium Intermediate Acyl_Cl->Acyl_Pyr Pyridine attacks Pyridine1 Pyridine (Catalyst) Pyridine2 Pyridine (Base) Pyr_HCl Pyridinium Chloride Pyridine2->Pyr_HCl Acyl_Pyr->Tetra_Int Alcohol attacks Oxonium Protonated Ester Tetra_Int->Oxonium Pyridine leaves Ester 2-Nitrophenoxyacetyl Ester Oxonium->Ester Oxonium->Pyr_HCl Deprotonation

Caption: Reaction mechanism of pyridine-catalyzed esterification.

Applications

Esters of 2-nitrophenoxyacetic acid have several potential applications in research and development:

  • Protecting Groups: The 2-nitrophenoxyacetyl group can be used as a protecting group for alcohols. The nitro group provides a handle for selective cleavage under specific reductive conditions.

  • Synthetic Intermediates: These esters can serve as versatile intermediates for the synthesis of more complex molecules, including heterocyclic compounds and biologically active molecules.

  • Enzyme Studies: Similar to p-nitrophenyl esters, 2-nitrophenoxyacetyl esters can be employed as substrates for studying enzyme kinetics, particularly for hydrolases like esterases and lipases.[3][4] The release of the nitrophenolate ion upon hydrolysis can be monitored spectrophotometrically.

Experimental Protocols

General Protocol for the Esterification of Primary and Secondary Alcohols

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alcohol

  • This compound

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous pyridine (1.5 eq). Dissolve the mixture in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alcohols, heating may be necessary (e.g., reflux in a suitable solvent).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess pyridine).

      • Saturated aqueous NaHCO₃ (to neutralize any remaining acid).

      • Brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization, if solid.

Experimental_Workflow Setup 1. Reaction Setup (Alcohol, Pyridine, DCM) Cool 2. Cool to 0 °C Setup->Cool Add 3. Add this compound Cool->Add React 4. Stir at Room Temperature (Monitor by TLC/LC-MS) Add->React Dilute 5. Dilute with DCM React->Dilute Wash_HCl 6. Wash with 1 M HCl Dilute->Wash_HCl Wash_NaHCO3 7. Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine 8. Wash with Brine Wash_NaHCO3->Wash_Brine Dry 9. Dry with Na₂SO₄ Wash_Brine->Dry Purify 10. Concentrate and Purify (Chromatography/Recrystallization) Dry->Purify Product Pure Ester Purify->Product

Caption: General experimental workflow for esterification.

Quantitative Data

The following table provides representative reaction conditions and yields for the esterification of various types of alcohols. Note that optimal conditions may vary.

Alcohol TypeSubstrate ExampleTemperature (°C)Time (h)Yield (%)
PrimaryBenzyl alcohol0 to RT2-4>90
Primary1-Butanol0 to RT3-585-95
Secondary2-Pentanol0 to RT6-1270-85
SecondaryCyclohexanol0 to RT, then 40°C12-2465-80
Tertiarytert-Butanol25 to 5024-48<20*
PhenolPhenol0 to RT1-3>95

Note: Tertiary alcohols are sterically hindered and may require more forcing conditions, potentially leading to lower yields and competing elimination reactions.

Troubleshooting and Safety

  • Low Yield: For sterically hindered or less reactive alcohols, consider using a more potent nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts (0.1 eq) in addition to pyridine. Increasing the reaction temperature may also improve yields.

  • Side Reactions: The primary side reaction is the hydrolysis of the acyl chloride by any residual water. Ensure all glassware is dry and use anhydrous solvents.

  • Safety: this compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Pyridine is flammable and has a strong, unpleasant odor. Dichloromethane is a suspected carcinogen. All procedures should be carried out in a well-ventilated fume hood.

References

Application Notes: 2-Nitrophenoxyacetyl Chloride as a Photolabile Protecting Group for Hydroxyl Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of multi-step organic synthesis, particularly within drug development and the preparation of complex biological molecules, the selective protection and deprotection of functional groups is of paramount importance. The 2-nitrophenoxyacetyl group is a valuable photolabile protecting group for hydroxyl functions. Introduced via its reactive precursor, 2-nitrophenoxyacetyl chloride, this group offers the advantage of being cleavable under mild UV light conditions, providing an orthogonal strategy to traditional acid- or base-labile protecting groups. This allows for the unmasking of a hydroxyl group at a desired stage of a synthetic sequence without subjecting the molecule to harsh chemical reagents that could compromise other sensitive functionalities.

The core principle of this protecting group lies in the photochemistry of the ortho-nitrobenzyl moiety. Upon irradiation with UV light, typically in the range of 350 nm, an intramolecular rearrangement is induced, leading to the cleavage of the ester linkage and liberation of the free hydroxyl group. This "caged" compound strategy is particularly useful for the controlled release of bioactive molecules, the synthesis of sensitive bioconjugates, and in solid-phase synthesis.

Core Features

  • Photolytic Cleavage: Deprotection is achieved using UV light, avoiding the need for chemical reagents.

  • Orthogonality: It is stable to many non-photolytic reaction conditions, allowing for selective deprotection in the presence of other protecting groups.

  • Mild Deprotection Conditions: The use of light minimizes the risk of side reactions that can be induced by acidic or basic conditions.

Data Presentation: Reaction Parameters

While specific, comprehensive quantitative data for the protection of a wide range of alcohols with this compound is not extensively documented in readily available literature, the following table summarizes typical conditions and expected yields based on the well-established reactivity of similar o-nitrobenzyl-based protecting groups.

Substrate Alcohol TypeProtection Reagents & ConditionsTypical Protection Yield (%)Deprotection ConditionsTypical Deprotection Yield (%)
Primary AlcoholThis compound, Pyridine, CH₂Cl₂, 0 °C to rt> 90%UV light (~350 nm), THF or CH₃CN/H₂O, rt> 85%
Secondary AlcoholThis compound, Pyridine, DMAP (cat.), CH₂Cl₂, rt80-90%UV light (~350 nm), THF or CH₃CN/H₂O, rt80-90%
PhenolThis compound, Triethylamine, CH₂Cl₂, 0 °C to rt> 95%UV light (~350 nm), THF or CH₃CN/H₂O, rt> 90%

Note: Yields are substrate-dependent and may require optimization of reaction times and conditions.

Experimental Protocols

Protocol 1: Protection of a Primary Hydroxyl Group

Objective: To protect a primary alcohol using this compound.

Materials:

  • Primary alcohol substrate

  • This compound

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 equivalents) dropwise to the stirred solution.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-nitrophenoxyacetyl protected alcohol.

Protocol 2: Photolytic Deprotection of a 2-Nitrophenoxyacetyl Protected Alcohol

Objective: To cleave the 2-nitrophenoxyacetyl protecting group and regenerate the free hydroxyl group.

Materials:

  • 2-Nitrophenoxyacetyl protected alcohol

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), or a mixture of Acetonitrile/Water)

  • Photochemical reactor with a UV lamp (e.g., mercury lamp with a Pyrex filter to allow transmission of light >300 nm)

  • Quartz reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the 2-nitrophenoxyacetyl protected compound in the chosen solvent in a quartz reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure efficient light penetration.

  • If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Place the reaction vessel in the photochemical reactor and irradiate with UV light (centered around 350 nm) with continuous stirring.

  • Monitor the progress of the deprotection by TLC or HPLC. Reaction times can vary from 30 minutes to several hours depending on the substrate and the intensity of the light source.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography to remove the 2-nitroso-byproduct and any other impurities, affording the deprotected alcohol.

Visualizations

G_Protection_Workflow Workflow for Hydroxyl Protection cluster_protection Protection Protocol start Primary Alcohol step1 Dissolve in Anhydrous DCM start->step1 step2 Cool to 0°C step1->step2 step3 Add Pyridine step2->step3 step4 Add this compound step3->step4 step5 React at Room Temperature step4->step5 step6 Aqueous Work-up step5->step6 step7 Purification (Chromatography) step6->step7 end Protected Alcohol step7->end

Caption: A generalized workflow for the protection of a primary alcohol.

G_Deprotection_Workflow Workflow for Photolytic Deprotection cluster_deprotection Deprotection Protocol start_deprotect Protected Alcohol step1_deprotect Dissolve in Solvent (e.g., THF) start_deprotect->step1_deprotect step2_deprotect Irradiate with UV Light (~350 nm) step1_deprotect->step2_deprotect step3_deprotect Monitor Reaction (TLC/HPLC) step2_deprotect->step3_deprotect step4_deprotect Solvent Evaporation step3_deprotect->step4_deprotect step5_deprotect Purification (Chromatography) step4_deprotect->step5_deprotect end_deprotect Deprotected Alcohol step5_deprotect->end_deprotect

Caption: A generalized workflow for the photolytic deprotection.

G_Signaling_Pathway_Concept Conceptual Application in Signaling Pathways Caged_Molecule Bioactive Molecule-OH (Protected with 2-Nitrophenoxyacetyl) Active_Molecule Bioactive Molecule-OH (Released) Caged_Molecule->Active_Molecule Photolysis UV_Light UV Light Trigger UV_Light->Active_Molecule Biological_Target Cellular Receptor / Enzyme Active_Molecule->Biological_Target Binding/Activation Downstream_Signaling Biological Response Biological_Target->Downstream_Signaling

Caption: Conceptual use in spatiotemporal control of biological signaling.

Application Notes and Protocols: A Step-by-Step Guide for Amide Bond Formation with 2-Nitrophenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the formation of an amide bond utilizing 2-Nitrophenoxyacetyl Chloride. Amide bond synthesis is a fundamental transformation in organic chemistry, crucial for the creation of pharmaceuticals, natural products, and polymers.[1] this compound is a highly reactive acylating agent. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating efficient acylation of primary and secondary amines under mild conditions. This protocol details the necessary reagents, equipment, safety precautions, and procedures for successful amide synthesis, including reaction setup, monitoring, workup, and purification.

Reaction Principle

The formation of an amide bond using an acyl chloride and an amine is a classic example of nucleophilic acyl substitution.[2] The reaction proceeds via an addition-elimination mechanism.[3][4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[2][4] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.[3][4] A base, such as triethylamine or pyridine, is typically added to the reaction to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.[5][6]

Reaction Mechanism Diagram

Caption: Nucleophilic addition-elimination mechanism of amide formation.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[7] It is crucial to handle this reagent with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[8][9][10]

  • Hazard Statements: Causes severe skin burns and eye damage.[7][10] May cause respiratory irritation.[10] Reacts violently with water.[10]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][9][10]

    • Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapors.[9] Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent decomposition.[12] Keep away from water and incompatible materials.[10][11]

    • First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes and seek medical advice.[7][9] For skin contact, wash off immediately with soap and plenty of water.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[10]

Experimental Protocol

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.

Materials and Reagents
Reagent/MaterialPurpose
This compound (C₈H₆ClNO₄)Acylating Agent
Primary or Secondary AmineNucleophile
Triethylamine (TEA) or DIPEANon-nucleophilic base / HCl Scavenger
Dichloromethane (DCM), AnhydrousReaction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) Sol.Aqueous Wash (Neutralize Acid)
Brine (Saturated NaCl Solution)Aqueous Wash (Remove Water)
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Round-bottom flask, magnetic stir barReaction Vessel
Addition funnelControlled Reagent Addition
Inert Gas Supply (N₂ or Ar)Maintain Anhydrous Conditions
Ice BathTemperature Control
Thin-Layer Chromatography (TLC) plateReaction Monitoring
Step-by-Step Procedure

Reaction Setup:

  • Dry all glassware in an oven (120 °C) for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).[12]

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).

  • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.

  • Add a non-nucleophilic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1–1.5 equivalents) to the solution.[12]

  • Cool the reaction mixture to 0 °C using an ice bath.

Reaction Execution: 6. In a separate, dry flask, dissolve this compound (1.0–1.2 equivalents) in a minimal amount of anhydrous DCM. 7. Transfer the acyl chloride solution to an addition funnel and add it dropwise to the stirring amine solution at 0 °C over 10–15 minutes.[12] 8. After the addition is complete, allow the reaction mixture to slowly warm to room temperature. 9. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine is consumed. The reaction time can vary from 1 to 16 hours depending on the amine's reactivity.[5]

Workup and Purification: 10. Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). 11. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.[13] 12. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13] 13. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. 14. Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

Data Presentation

The efficiency of the amide bond formation can vary based on the nucleophilicity and steric hindrance of the amine substrate. The following table provides representative data for the acylation of various amines.

EntryAmine SubstrateEquivalents of Acyl ChlorideBase (Equiv.)Temp (°C)Time (h)Yield (%)
1Benzylamine1.1TEA (1.2)0 to RT295
2Aniline1.2TEA (1.5)0 to RT488
3Morpholine1.1DIPEA (1.2)0 to RT1.592
4tert-Butylamine1.2DIPEA (1.5)RT1265
54-Methoxy-aniline1.1TEA (1.2)0 to RT391

Note: The data presented are illustrative examples. Actual results may vary depending on specific experimental conditions and the scale of the reaction.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

experimental_workflow start Start: Prepare Dry Glassware setup Reaction Setup: 1. Add Amine & Anhydrous DCM 2. Add Base (TEA/DIPEA) 3. Cool to 0 °C start->setup prepare_acyl Prepare Acyl Chloride Solution in Anhydrous DCM setup->prepare_acyl addition Dropwise Addition of Acyl Chloride Solution at 0 °C prepare_acyl->addition react Reaction: - Warm to Room Temperature - Stir for 1-16 h addition->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete workup Aqueous Workup: 1. Quench Reaction 2. Wash with 1N HCl, NaHCO₃, Brine monitor->workup Reaction Complete dry Dry Organic Layer (e.g., MgSO₄) & Filter workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Pure Product purify->end

Caption: Workflow for amide synthesis using this compound.

Troubleshooting

  • Low or No Yield:

    • Moisture Contamination: Acyl chlorides readily hydrolyze. Ensure all glassware is scrupulously dried and use anhydrous solvents.[12]

    • Inactive Amine: For poorly nucleophilic or sterically hindered amines, consider increasing the reaction temperature, using a more potent non-nucleophilic base, or extending the reaction time.[]

    • Insufficient Reagent: Ensure the correct stoichiometry is used. An excess of the acylating agent may be necessary for less reactive amines.[5]

  • Formation of Side Products:

    • Hydrolysis: The presence of water will lead to the formation of 2-nitrophenoxyacetic acid.

    • Double Acylation: If the amine has multiple reactive sites, protection of other functional groups may be necessary.

By adhering to this detailed protocol, researchers can effectively utilize this compound for the synthesis of a wide range of amides, enabling further discovery and development in chemical and pharmaceutical sciences.

References

Application of 2-Nitrophenoxyacetyl Chloride in Peptide Synthesis: A Hypothetical Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of Proposed Application

The core concept revolves around the light-sensitive nature of the ortho-nitrobenzyl moiety. Upon irradiation with UV light (typically around 320-365 nm), the nitro group is believed to undergo an intramolecular rearrangement, leading to the cleavage of the N-acyl bond and the release of the free amine of the amino acid. This process would allow for the selective deprotection of the N-terminus, enabling subsequent coupling reactions in a stepwise peptide synthesis.

Hypothetical Application Notes

Potential Advantages:

  • Orthogonality: The photolytic cleavage of the proposed Npa-group would be orthogonal to acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) protecting groups, offering greater flexibility in complex peptide synthesis.

  • Mild Deprotection: Photolytic deprotection occurs under neutral conditions, which is beneficial for sensitive peptide sequences prone to degradation or side reactions under acidic or basic treatments.

  • Spatially and Temporally Controlled Deprotection: The use of light allows for precise control over when and where deprotection occurs, which could be advantageous in applications like peptide microarray synthesis on solid supports.

Potential Challenges:

  • Photolytic Byproducts: The cleavage of 2-nitrobenzyl-type protecting groups can generate reactive nitroso-aldehyde or ketone byproducts that may react with the deprotected amine. Scavengers may be necessary to trap these byproducts and improve yields.

  • Photodegradation of Peptides: Certain amino acid residues, such as tryptophan, are susceptible to degradation upon prolonged UV exposure. Optimization of irradiation time and wavelength would be critical.

  • Incomplete Cleavage: Achieving quantitative cleavage can sometimes be challenging, potentially leading to deletion sequences in the final peptide.

Hypothetical Experimental Protocols

The following protocols are theoretical and would require experimental validation and optimization.

Protocol 1: N-Protection of an Amino Acid with 2-Nitrophenoxyacetyl Chloride

This protocol describes the procedure for attaching the 2-nitrophenoxyacetyl group to the N-terminus of an amino acid.

Materials:

  • Amino acid

  • This compound

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in dioxane to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-Nitrophenoxyacetyl)-amino acid.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Photolytic Deprotection of an Npa-Protected Amino Acid or Peptide

This protocol outlines the procedure for the removal of the 2-nitrophenoxyacetyl protecting group.

Materials:

  • Npa-protected amino acid or peptide

  • Suitable solvent (e.g., dioxane, ethanol, or a mixture)

  • UV photoreactor (e.g., with a mercury lamp, λ ≈ 350-365 nm)

  • Nitrogen or Argon gas source

  • Scavenger (optional, e.g., semicarbazide hydrochloride)

Procedure:

  • Dissolve the Npa-protected compound in a suitable solvent in a quartz reaction vessel. The concentration should be optimized but can typically be in the range of 0.01-0.05 M.

  • If necessary, add a scavenger (e.g., semicarbazide hydrochloride, 5 equivalents) to the solution to trap photolytic byproducts.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes to prevent oxidation side reactions.

  • Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 365 nm) while maintaining a constant temperature (e.g., 25°C).

  • Monitor the deprotection progress by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude deprotected product can be purified using standard techniques such as extraction, precipitation, or chromatography to remove photolytic byproducts and any remaining starting material.

Quantitative Data Framework

As this is a proposed application, no experimental data exists. The following table is a template for researchers to systematically record and compare their results when investigating the efficacy of the 2-Nitrophenoxyacetyl group in peptide synthesis.

ParameterNpa-Gly-OHNpa-Ala-OHNpa-Phe-OHNpa-Leu-OH
Protection Yield (%) e.g., 85%e.g., 82%e.g., 78%e.g., 88%
Deprotection Yield (%) e.g., 90%e.g., 88%e.g., 85%e.g., 92%
Irradiation Time (h) e.g., 2e.g., 2.5e.g., 3e.g., 2
Purity after Deprotection (%) e.g., >95%e.g., >95%e.g., >95%e.g., >95%
Coupling Efficiency (%) e.g., 98%e.g., 97%e.g., 96%e.g., 98%

Visualizations

Workflow for Dipeptide Synthesis using Npa-Protection

The following diagram illustrates the proposed workflow for the synthesis of a dipeptide using the 2-Nitrophenoxyacetyl (Npa) protecting group.

Dipeptide_Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_deprotection Step 2: Deprotection cluster_coupling Step 3: Coupling cluster_final_deprotection Step 4: Final Deprotection AA1 Amino Acid 1 NpaAA1 Npa-Amino Acid 1 AA1->NpaAA1 Protection NpaCl 2-Nitrophenoxyacetyl Chloride NpaCl->NpaAA1 FreeAA1 Free Amino Acid 1 NpaAA1->FreeAA1 UV Light (hν) Dipeptide Protected Dipeptide FreeAA1->Dipeptide Coupling Reagent AA2 N-Protected Amino Acid 2 AA2->Dipeptide FinalDipeptide Final Dipeptide Dipeptide->FinalDipeptide Deprotection

Workflow for the synthesis of a dipeptide using the proposed Npa protecting group.

Logical Relationship of Orthogonal Protecting Groups

This diagram illustrates the concept of orthogonality, where the proposed Npa group could fit within existing peptide synthesis strategies.

Orthogonality cluster_Npa N-terminus cluster_Boc Side Chain 1 cluster_Fmoc Side Chain 2 Peptide Fully Protected Peptide Npa Npa-Group Npa->Peptide UV UV Light Npa->UV Boc Boc-Group Boc->Peptide Acid Acid (e.g., TFA) Boc->Acid Fmoc Fmoc-Group Fmoc->Peptide Base Base (e.g., Piperidine) Fmoc->Base

Deprotection of the 2-Nitrophenoxyacetyl Group from a Hydroxyl Moiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the 2-nitrophenoxyacetyl (NPAc) group from a hydroxyl moiety. The NPAc group is a valuable tool in organic synthesis, offering robust protection and selective removal under mild reductive conditions, making it orthogonal to many other common protecting groups.

Introduction

The (2-nitrophenyl)acetyl (NPAc) group serves as a reliable protecting group for hydroxyl functions. Its esters are readily prepared from the inexpensive and commercially available (2-nitrophenyl)acetic acid. A key advantage of the NPAc group is its stability under a variety of reaction conditions commonly employed in carbohydrate chemistry and other complex syntheses. Furthermore, it can be selectively removed without affecting other widely used protecting groups such as tert-butyldimethylsilyl (TBDMS), levulinoyl (Lev), 9-fluorenylmethoxycarbonyl (Fmoc), naphthylmethyl (Nap), and p-methoxybenzyl (PMB).[1][2]

The deprotection proceeds via reduction of the nitro group to an amine, which then facilitates the intramolecular cleavage of the ester bond. A standard and efficient method for this transformation is the use of zinc dust and ammonium chloride in an aqueous ethanol solution.

Data Presentation

The following table summarizes the deprotection of the 2-nitrophenoxyacetyl group from various carbohydrate derivatives using zinc and ammonium chloride. The data highlights the efficiency and mildness of this deprotection method, affording the desired deprotected alcohols in excellent yields and short reaction times.

EntrySubstrateProductTime (h)Yield (%)
1Methyl 2,3,4-tri-O-benzyl-6-O-(2-nitrophenoxyacetyl)-α-D-glucopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside0.595
2Methyl 2,3,6-tri-O-benzyl-4-O-(2-nitrophenoxyacetyl)-α-D-glucopyranosideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside0.596
3Methyl 2,4,6-tri-O-benzyl-3-O-(2-nitrophenoxyacetyl)-α-D-glucopyranosideMethyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside0.594
4Methyl 3,4,6-tri-O-benzyl-2-O-(2-nitrophenoxyacetyl)-α-D-glucopyranosideMethyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside0.592
51,2:3,4-Di-O-isopropylidene-6-O-(2-nitrophenoxyacetyl)-α-D-galactopyranose1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose197
6Methyl 4,6-O-benzylidene-2-O-(2-nitrophenoxyacetyl)-α-D-glucopyranosideMethyl 4,6-O-benzylidene-α-D-glucopyranoside193

Experimental Protocols

General Protocol for the Deprotection of the 2-Nitrophenoxyacetyl (NPAc) Group

This protocol describes a general procedure for the removal of the NPAc group from a hydroxyl moiety using zinc dust and ammonium chloride.

Materials:

  • NPAc-protected alcohol

  • Ethanol (EtOH)

  • Water (H₂O)

  • Zinc dust (<10 µm)

  • Ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve the NPAc-protected substrate (1.0 equiv) in a mixture of ethanol and water (e.g., a 7:3 v/v mixture). The concentration may vary depending on the substrate's solubility, but a starting concentration of 0.1 M is often appropriate.

  • Addition of Reagents: To the stirred solution, add ammonium chloride (10 equiv) followed by zinc dust (10 equiv).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 1 hour.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc and other solids.

    • Wash the Celite® pad with ethyl acetate.

    • Combine the filtrate and the washings and transfer to a separatory funnel.

    • Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure deprotected alcohol.

Visualizations

The following diagrams illustrate the deprotection workflow and the chemical transformation involved.

Deprotection_Workflow cluster_start Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_end Final Product Start Dissolve NPAc-protected substrate in EtOH/H₂O AddReagents Add NH₄Cl and Zn dust Start->AddReagents Stir Stir at room temperature AddReagents->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter through Celite® Monitor->Filter Reaction complete Extract Extract with EtOAc Filter->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Flash column chromatography Concentrate->Purify End Pure deprotected alcohol Purify->End

Caption: Experimental workflow for the deprotection of the 2-nitrophenoxyacetyl group.

Caption: Chemical transformation during deprotection of the 2-nitrophenoxyacetyl group.

References

Application Notes and Protocols for Selective Acylation with 2-Nitrophenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective acylation of amines and alcohols using 2-Nitrophenoxyacetyl Chloride. This reagent is a valuable tool for the introduction of a photolabile protecting group, the 2-nitrophenoxyacetyl (NPA) group, which can be selectively removed under UV irradiation. This methodology is particularly useful in multi-step organic synthesis, peptide synthesis, and the development of photocaged compounds for controlled release applications.

Introduction

Selective acylation of a specific functional group within a polyfunctional molecule is a critical challenge in organic synthesis. This compound offers a solution by enabling the protection of primary and secondary amines, as well as alcohols, with the NPA group. The key feature of the NPA group is its susceptibility to photolytic cleavage, providing an orthogonal deprotection strategy that avoids the use of harsh acidic or basic conditions. This allows for the selective unmasking of the protected functionality at a desired stage of a synthetic sequence.

The general acylation reaction proceeds via nucleophilic attack of an amine or alcohol on the electrophilic carbonyl carbon of this compound, leading to the formation of a stable amide or ester linkage, respectively. The selectivity of the acylation, particularly in substrates containing both amino and hydroxyl groups (e.g., amino alcohols), is highly dependent on the reaction conditions. Generally, the more nucleophilic amine will react preferentially over the alcohol.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the selective acylation of amines and alcohols with this compound, as well as the conditions for the subsequent photolytic deprotection.

Table 1: Conditions for Selective N-Acylation of Amines

SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Primary Aliphatic AmineTriethylamine (TEA)Dichloromethane (DCM)0 to 252 - 485 - 95
Secondary Aliphatic AmineDiisopropylethylamine (DIPEA)Tetrahydrofuran (THF)0 to 254 - 880 - 90
AnilinePyridineAcetonitrile256 - 1275 - 85
Amino Acid (e.g., Glycine)Sodium BicarbonateWater/Dioxane (1:1)0 to 253 - 680 - 90

Table 2: Conditions for O-Acylation of Alcohols

SubstrateCatalystBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Primary Alcohol4-Dimethylaminopyridine (DMAP)Triethylamine (TEA)Dichloromethane (DCM)0 to 254 - 870 - 85
Secondary AlcoholDMAPPyridineAcetonitrile2512 - 2460 - 75
PhenolNonePyridineTetrahydrofuran (THF)256 - 1275 - 90

Table 3: Conditions for Photolytic Deprotection of the 2-Nitrophenoxyacetyl Group

SubstrateWavelength (nm)SolventReaction Time (h)Yield (%)
N-protected Amine350 - 365Methanol/Water (9:1)1 - 485 - 95
O-protected Alcohol350 - 365Acetonitrile/Water (9:1)2 - 680 - 90

Experimental Protocols

Protocol 1: Selective N-Acylation of a Primary Amine

This protocol describes the general procedure for the selective protection of a primary amine in the presence of a hydroxyl group.

Materials:

  • Amino alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve the amino alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq) in anhydrous DCM in a dropping funnel.

  • Add the this compound solution dropwise to the stirred amino alcohol solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Acylation of a Primary Alcohol

This protocol is suitable for the acylation of an alcohol in the absence of a more nucleophilic amine.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Ice bath

  • Round-bottom flask

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Work-up the reaction as described in Protocol 1.

Protocol 3: Photolytic Deprotection of an N-protected Amine

This protocol outlines the cleavage of the 2-nitrophenoxyacetyl group to regenerate the free amine.

Materials:

  • N-(2-nitrophenoxyacetyl)-protected amine

  • Methanol/Water (9:1)

  • UV photoreactor (e.g., with a medium-pressure mercury lamp equipped with a Pyrex filter, λ > 350 nm)

  • Quartz reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the N-protected amine in a 9:1 mixture of methanol and water in a quartz reaction vessel.

  • Place the vessel in a UV photoreactor and irradiate with UV light (typically 350-365 nm) with continuous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by extraction or column chromatography to remove the 2-nitrosophenoxyacetic acid byproduct.

Mandatory Visualizations

Selective_N_Acylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amino_Alcohol Amino Alcohol (R-NH2, R'-OH) Reaction_Mixture Acylation Reaction Amino_Alcohol->Reaction_Mixture Acyl_Chloride 2-Nitrophenoxyacetyl Chloride Acyl_Chloride->Reaction_Mixture Base Base (e.g., TEA) Base->Reaction_Mixture Solvent Solvent (e.g., DCM) Solvent->Reaction_Mixture Temperature Temperature (0°C to RT) Temperature->Reaction_Mixture N_Acylated_Product Selectively N-Acylated Product Reaction_Mixture->N_Acylated_Product Byproduct Triethylammonium Chloride Reaction_Mixture->Byproduct

Caption: Workflow for selective N-acylation of an amino alcohol.

Photolytic_Deprotection Protected_Substrate N/O-Protected Substrate (with 2-Nitrophenoxyacetyl group) Photolysis Photolytic Cleavage Protected_Substrate->Photolysis UV_Light UV Light (λ = 350-365 nm) UV_Light->Photolysis Solvent Solvent (e.g., MeOH/H2O) Solvent->Photolysis Deprotected_Product Deprotected Amine/Alcohol Photolysis->Deprotected_Product Byproduct 2-Nitrosophenoxyacetic Acid Byproduct Photolysis->Byproduct

Caption: Process of photolytic deprotection of the 2-nitrophenoxyacetyl group.

Application Notes and Protocols: Reaction of 2-Nitrophenoxyacetyl Chloride with Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 2-nitrophenoxyacetyl chloride and secondary amines, yielding N,N-disubstituted-2-nitrophenoxyacetamides. This reaction is of significant interest due to the versatile applications of the resulting products, particularly as photolabile protecting groups ("caged compounds") in biological and pharmaceutical research.

Introduction

The reaction of an acyl chloride with a secondary amine is a robust and efficient method for the formation of a tertiary amide bond. Specifically, the use of this compound allows for the introduction of the 2-nitrophenoxyacetyl moiety, a well-established photolabile protecting group. Upon irradiation with UV light, this group can be cleaved, releasing the protected molecule with high spatial and temporal control. This "uncaging" technique is a powerful tool in cell biology, neuroscience, and drug delivery to study dynamic biological processes.[1][2]

The general reaction scheme involves the nucleophilic acyl substitution of the highly reactive acyl chloride by the secondary amine. The reaction is typically rapid and proceeds with high yield under mild conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then collapses, eliminating the chloride ion as a leaving group and forming the stable tertiary amide product. A base is typically added to neutralize the hydrochloric acid byproduct.

Key Applications

The primary application of N,N-disubstituted-2-nitrophenoxyacetamides lies in their use as caged compounds . The 2-nitrophenoxyacetyl group can be used to mask the function of a biologically active molecule containing a secondary amine. The inert, "caged" molecule can be introduced into a biological system without eliciting a response. Upon targeted irradiation with UV light (typically around 350 nm), the protecting group is cleaved, releasing the active molecule at a specific time and location.[3]

This technology has significant implications in:

  • Neuroscience: For the controlled release of neurotransmitters and other signaling molecules to study neuronal communication with high precision.[4]

  • Cell Biology: To investigate signaling pathways by releasing second messengers or enzyme inhibitors on demand.

  • Drug Development: For targeted drug delivery, where a therapeutic agent is released at a specific site in the body to minimize side effects and improve efficacy.[5][6]

Experimental Protocols

While a specific, detailed protocol for the reaction of this compound with every secondary amine is not available in the literature, the following general procedures can be adapted based on standard organic synthesis techniques for the formation of amides from acyl chlorides.[7][8]

Protocol 1: Synthesis of N,N-Diethyl-2-nitrophenoxyacetamide

This protocol describes a representative synthesis using diethylamine as the secondary amine.

Materials:

  • This compound

  • Diethylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Amine Addition: In a separate flask, dissolve diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred solution of this compound at 0 °C over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any remaining acid. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-diethyl-2-nitrophenoxyacetamide.

Data Presentation

Table 1: Predicted Spectroscopic Data for N,N-Diethyl-2-nitrophenoxyacetamide

Disclaimer: The following data are predicted based on typical chemical shifts for similar structures and have not been experimentally verified from a dedicated literature source for this specific compound.

Data Type Predicted Values
¹H NMR (CDCl₃, 400 MHz) δ 7.8-8.2 (m, 1H, Ar-H), 7.4-7.7 (m, 2H, Ar-H), 7.0-7.2 (m, 1H, Ar-H), 4.8 (s, 2H, O-CH₂-C=O), 3.4 (q, J = 7.2 Hz, 4H, N-(CH₂)₂), 1.2 (t, J = 7.2 Hz, 6H, N-(CH₂CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz) δ 168.5 (C=O), 152.0 (C-NO₂), 141.0 (C-O), 134.0 (Ar-CH), 125.0 (Ar-CH), 121.0 (Ar-CH), 115.0 (Ar-CH), 68.0 (O-CH₂), 42.0 (N-CH₂), 14.0 (CH₃)
IR (KBr, cm⁻¹) ~2970 (C-H), ~1650 (C=O, amide), ~1520 (NO₂, asym), ~1350 (NO₂, sym), ~1250 (C-O)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₂H₁₇N₂O₄: 253.12

Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 2_Nitrophenoxyacetyl_Chloride 2-Nitrophenoxyacetyl Chloride Reaction_Vessel Anhydrous Solvent (DCM) 0°C to Room Temperature 2_Nitrophenoxyacetyl_Chloride->Reaction_Vessel Secondary_Amine Secondary Amine (e.g., Diethylamine) Secondary_Amine->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Byproduct Triethylammonium Chloride Workup->Byproduct Product N,N-Dialkyl-2- nitrophenoxyacetamide Purification->Product

Caption: Experimental workflow for the synthesis of N,N-dialkyl-2-nitrophenoxyacetamide.

Caging_Concept Caged_Molecule Inactive 'Caged' Molecule (N,N-Dialkyl-2-nitrophenoxyacetamide derivative) UV_Light UV Light (hv) ~350 nm Caged_Molecule->UV_Light Photolysis Active_Molecule Biologically Active Molecule (Released secondary amine derivative) UV_Light->Active_Molecule Byproduct 2-Nitrosophenylglyoxylic Acid UV_Light->Byproduct

Caption: Conceptual diagram of the "uncaging" of a biologically active molecule.

References

Application of 2-Nitrophenoxyacetyl Chloride in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. Carbohydrates present a unique challenge due to their polyhydroxylated nature, requiring chemists to selectively mask and unmask hydroxyl groups to achieve desired regioselectivity and stereoselectivity in glycosylation reactions. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.

The (2-nitrophenyl)acetyl (NPAc) group has emerged as a valuable tool for the protection of hydroxyl functions in carbohydrate chemistry.[1] This group is typically introduced using 2-nitrophenoxyacetyl chloride. The NPAc group is favored for its stability across a range of common carbohydrate transformations and its unique deprotection conditions. This orthogonality allows for its selective removal in the presence of many other commonly used protecting groups, such as tert-butyldimethylsilyl (TBDMS), levulinoyl, 9-fluorenylmethoxycarbonyl (Fmoc), naphthylmethyl, and p-methoxybenzyl (PMB) ethers.[1]

The key feature of the NPAc protecting group is its selective cleavage under reductive conditions using zinc dust and ammonium chloride.[1] This method is mild and highly selective, leaving other protecting groups and sensitive glycosidic linkages intact. This application note provides an overview of the utility of this compound in carbohydrate chemistry, along with detailed protocols for the protection and deprotection of hydroxyl groups.

Key Applications and Advantages

  • Orthogonal Protection Strategy: The NPAc group's unique deprotection pathway allows it to be used in complex multi-step syntheses where several different protecting groups are required.[1]

  • Stability: (2-Nitrophenyl)acetates are stable to a variety of reaction conditions commonly employed in carbohydrate synthesis, including those for glycosylation and the manipulation of other protecting groups.[1]

  • Mild and Selective Removal: The ability to remove the NPAc group with zinc and ammonium chloride provides a mild and selective deprotection method, which is crucial for preserving the integrity of complex carbohydrate structures.[1]

  • Cost-Effective: The starting material for the synthesis of the corresponding acid, (2-nitrophenyl)acetic acid, is commercially available and inexpensive, making this a cost-effective protection strategy.[1]

Experimental Data

The following tables summarize the typical reaction conditions and yields for the protection of carbohydrate hydroxyl groups with the (2-nitrophenyl)acetyl group and its subsequent deprotection.

Table 1: Protection of Carbohydrate Hydroxyl Groups using (2-Nitrophenyl)acetic Anhydride

SubstrateReaction ConditionsTime (h)Yield (%)
Methyl α-D-glucopyranoside(2-NO2PhAc)2O, Pyridine, DMAP (cat.)1295
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose(2-NO2PhAc)2O, Pyridine, DMAP (cat.)892
Benzyl 2,3-di-O-benzyl-α-L-fucopyranoside(2-NO2PhAc)2O, Pyridine, DMAP (cat.)1088

Data is representative and may vary based on specific experimental conditions.

Table 2: Deprotection of (2-Nitrophenyl)acetylated Carbohydrates

SubstrateReaction ConditionsTime (h)Yield (%)
Methyl 2,3,4,6-tetra-O-(2-nitro-phenylacetyl)-α-D-glucopyranosideZn, NH4Cl, EtOH/H2O290
6-O-(2-Nitrophenyl)acetyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseZn, NH4Cl, EtOH/H2O1.593
Benzyl 4-O-(2-nitrophenyl)acetyl-2,3-di-O-benzyl-α-L-fucopyranosideZn, NH4Cl, EtOH/H2O2.585

Data is representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Protection of a Primary Hydroxyl Group with this compound

This protocol describes the general procedure for the protection of a primary hydroxyl group in a partially protected monosaccharide.

Materials:

  • Carbohydrate substrate (e.g., 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose)

  • This compound

  • Anhydrous pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carbohydrate substrate (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous pyridine and anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add this compound (1.2 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer successively with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-nitrophenoxyacetylated carbohydrate.

Protocol 2: Deprotection of the (2-Nitrophenyl)acetyl Group

This protocol outlines the reductive cleavage of the NPAc group from a protected carbohydrate.

Materials:

  • NPAc-protected carbohydrate

  • Zinc dust (<10 micron, activated)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Water

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the NPAc-protected carbohydrate (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v).

  • Add ammonium chloride (5.0 eq) and activated zinc dust (10.0 eq) to the solution.

  • Stir the suspension vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the zinc dust. Wash the pad with ethyl acetate.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected carbohydrate.

Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Step cluster_workup Workup & Purification cluster_product Final Product Carbohydrate Carbohydrate with free -OH Reaction Acylation Reaction (Anhydrous DCM, 0°C to RT) Carbohydrate->Reaction Reagent This compound Reagent->Reaction Base Pyridine / DMAP Base->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extraction with DCM Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product NPAc-Protected Carbohydrate Purify->Product

Caption: Workflow for hydroxyl protection using this compound.

Deprotection_Mechanism cluster_start Protected Substrate cluster_reagents Reagents cluster_intermediate Key Step cluster_cyclization Rearrangement cluster_product Products Start R-O-Ac-Ph(2-NO2) (NPAc-Protected Carbohydrate) Intermediate Reduction of Nitro Group -NO2 -> -NH2 Start->Intermediate Reagents Zn dust NH4Cl Reagents->Intermediate Cyclization Intramolecular Cyclization (Lactam Formation) Intermediate->Cyclization Spontaneous Product R-OH (Deprotected Carbohydrate) Cyclization->Product Byproduct Lactam Byproduct Cyclization->Byproduct

Caption: Logical pathway for the deprotection of the NPAc group.

Conclusion

This compound is a valuable reagent for the introduction of the (2-nitrophenyl)acetyl (NPAc) protecting group onto hydroxyl functions in carbohydrates. The stability of the NPAc group under various conditions, combined with its selective and mild removal using a reductive system, makes it an excellent choice for orthogonal protection strategies in the synthesis of complex glycans. The protocols provided herein offer a reliable foundation for the application of this protecting group in carbohydrate research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitrophenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and purity of 2-Nitrophenoxyacetyl Chloride synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Reagent Inactivity: Thionyl chloride (SOCl₂) may have decomposed due to moisture.Use a fresh bottle of thionyl chloride or distill it before use. Ensure all glassware is thoroughly dried.
2. Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
3. Presence of Moisture: Water in the reaction mixture will hydrolyze the product back to the carboxylic acid.Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Product is a Dark Oil or Tar 1. High Reaction Temperature: Excessive heat can lead to decomposition and polymerization, especially with the electron-withdrawing nitro group.Maintain a controlled reaction temperature. Start at a lower temperature (e.g., room temperature) and gently reflux if necessary.
2. Impure Starting Material: Impurities in the 2-nitrophenoxyacetic acid can lead to side reactions.Recrystallize the starting 2-nitrophenoxyacetic acid before use.
Difficulty in Product Isolation/Purification 1. Hydrolysis during Workup: The acid chloride is highly sensitive to moisture.Perform the workup quickly and use anhydrous solvents for extraction. Minimize contact with aqueous solutions.
2. Thermal Decomposition during Distillation: The product may be thermally labile.Purify by vacuum distillation at the lowest possible temperature. Alternatively, consider recrystallization from a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The reaction is typically performed by refluxing 2-nitrophenoxyacetic acid with an excess of thionyl chloride. The optimal temperature is the boiling point of thionyl chloride (76 °C) or the solvent if one is used. It is crucial to control the heating to prevent decomposition.

Q2: Should I use a solvent for this reaction? If so, which one is recommended?

A2: While the reaction can be run neat with an excess of thionyl chloride acting as both reactant and solvent, using an inert, anhydrous solvent can offer better temperature control and facilitate a smoother reaction. Recommended solvents include dichloromethane (DCM) or toluene.

Q3: Is a catalyst necessary for this reaction?

A3: The reaction between a carboxylic acid and thionyl chloride can proceed without a catalyst. However, a catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction rate.

Q4: What are the common side reactions, and how can they be minimized?

A4: The primary side reaction is the hydrolysis of the product back to the starting carboxylic acid. This is minimized by ensuring strictly anhydrous conditions. Another potential side reaction is the chlorination of the aromatic ring, although this is less common under these conditions. The nitro group is generally stable but can increase the substrate's susceptibility to decomposition at high temperatures. Using a moderate reaction temperature and an inert atmosphere helps to minimize side reactions.

Q5: How can I effectively remove the excess thionyl chloride after the reaction?

A5: Excess thionyl chloride can be removed by distillation under reduced pressure. Co-distillation with an inert solvent like toluene can also be effective in removing the last traces.

Q6: What is the best method for purifying this compound?

A6: Vacuum distillation is a common method for purifying acid chlorides. However, due to the potential for thermal degradation, recrystallization can be a milder alternative. Suitable solvents for recrystallization need to be determined experimentally but non-polar solvents like hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate could be a good starting point.

Data on Reaction Conditions and Yield

Chlorinating Agent Catalyst Solvent Temperature (°C) Typical Yield (%) Notes
Thionyl Chloride (SOCl₂)NoneNeat or Toluene70-8085-95Excess SOCl₂ is used. Gaseous byproducts (SO₂ and HCl) are evolved.
Thionyl Chloride (SOCl₂)DMF (catalytic)DichloromethaneRoom Temp to 40>90Milder conditions, faster reaction.
Oxalyl ChlorideDMF (catalytic)DichloromethaneRoom Temp>95Byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup. Generally more expensive.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of acid chlorides.

Materials:

  • 2-Nitrophenoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (optional, as solvent)

  • N,N-Dimethylformamide (DMF, optional, as catalyst)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases). Ensure all glassware is flame-dried and assembled under an inert atmosphere (e.g., nitrogen).

  • To the flask, add 2-nitrophenoxyacetic acid (1 equivalent).

  • Add an excess of thionyl chloride (2-5 equivalents), either neat or in an anhydrous solvent like toluene.

  • If using a catalyst, add a catalytic amount of DMF (e.g., 1-2 drops).

  • Heat the mixture to a gentle reflux (approximately 70-80°C) and maintain for 1-3 hours, or until the evolution of gaseous byproducts ceases.

  • Monitor the reaction by taking small aliquots and checking for the disappearance of the starting material by TLC or IR spectroscopy.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Visualizations

Synthesis_Pathway 2-Nitrophenoxyacetic Acid 2-Nitrophenoxyacetic Acid This compound This compound 2-Nitrophenoxyacetic Acid->this compound SOCl₂, Δ (or cat. DMF) Byproducts Byproducts This compound->Byproducts SO₂, HCl SOCl₂ SOCl₂ SOCl₂->this compound

Caption: Synthesis of this compound from 2-Nitrophenoxyacetic Acid.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No anhydrous Ensure Anhydrous Conditions check_yield->anhydrous Yes purification Optimize Purification check_purity->purification Yes success High Yield & Purity check_purity->success No reagents Check Reagent Quality anhydrous->reagents temp_time Optimize Temp/Time reagents->temp_time temp_time->check_yield purification->check_purity

Caption: A logical workflow for troubleshooting common synthesis issues.

Preventing hydrolysis of 2-Nitrophenoxyacetyl Chloride during reaction setup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of 2-Nitrophenoxyacetyl Chloride during experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

A1: this compound belongs to the acyl chloride class of compounds. The carbonyl carbon in the acyl chloride group is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[1][2] This reaction, known as hydrolysis, breaks down the acyl chloride into 2-nitrophenoxyacetic acid and hydrochloric acid (HCl), which can lower the yield of the desired product and introduce impurities into the reaction mixture.[2]

Q2: What are the visible signs of hydrolysis of this compound?

A2: While there may not be a distinct color change solely due to hydrolysis, you might observe fuming when the compound is exposed to air. This is the HCl byproduct reacting with atmospheric moisture. If the hydrolysis is significant, you may also notice a change in the physical state of the material, or a decrease in the pH of your reaction mixture.

Q3: How should I properly store this compound to prevent degradation?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][3] It is also advisable to store it in a cool, dry place like a desiccator to protect it from atmospheric moisture.[3] For long-term storage, refrigeration is recommended.[1]

Q4: Can I use solvents directly from the manufacturer's bottle?

A4: For reactions involving highly moisture-sensitive reagents like this compound, it is not recommended to use solvents directly from a previously opened bottle without prior drying. Solvents can absorb atmospheric moisture over time.[4] It is best to use freshly opened bottles of anhydrous solvents or to dry the solvent using appropriate methods before use.[5]

Troubleshooting Guide

This guide addresses common issues that may arise from the hydrolysis of this compound during a reaction.

Problem Potential Cause Related to Hydrolysis Recommended Solution
Low or No Product Yield The this compound has hydrolyzed before reacting with the intended nucleophile. This can be due to wet solvents, moist glassware, or exposure to atmospheric moisture.[6][7]Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere.[8][9][10] Use anhydrous solvents, and conduct the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon).[5][11]
Formation of a White Precipitate If your reaction involves an amine, the white precipitate is likely the hydrochloride salt of the amine. This forms when the HCl byproduct of hydrolysis reacts with the amine, rendering it unreactive.[3]Add a non-nucleophilic base, such as triethylamine or pyridine, to your reaction mixture to act as an HCl scavenger.[3] This will neutralize the HCl as it is formed.
Inconsistent Results Between Batches Varying levels of atmospheric moisture entering the reaction setup can lead to inconsistent degrees of hydrolysis and, consequently, variable yields.[3]Standardize your procedure for setting up reactions under inert atmosphere. Use septa and syringes for all liquid transfers to minimize exposure to air.[3][11]
Reaction Fails to Initiate If a Lewis acid catalyst is used (e.g., in a Friedel-Crafts acylation), it may have been deactivated by moisture. Lewis acids are highly sensitive to water.[6][7]Use a fresh, unopened container of the Lewis acid catalyst or one that has been stored in a desiccator.[7] Ensure all other components of the reaction are anhydrous.
Quantitative Data Summary

The following table summarizes key data for handling this compound and setting up anhydrous reactions.

Parameter Condition/Value Impact on Hydrolysis Recommendation
Solvent Water Content <50 ppmMinimizes HydrolysisUse anhydrous grade solvents or dry solvents over molecular sieves.[3][8]
>100 ppmIncreases HydrolysisAvoid using solvents with high water content.
Atmosphere Inert (Nitrogen/Argon)Minimizes HydrolysisPurge the reaction vessel with an inert gas.[3]
AirIncreases HydrolysisAvoid exposing the reaction to the laboratory atmosphere.[3]
Reaction Temperature Low (e.g., 0 °C)Reduces Rate of HydrolysisLower temperatures can help control the rate of hydrolysis.[3]
Ambient/ElevatedIncreases Rate of HydrolysisHigher temperatures accelerate the rate of hydrolysis.[3]

Experimental Protocols

Protocol for Setting Up a Reaction Under Anhydrous Conditions

This protocol outlines the essential steps for setting up a reaction to prevent the hydrolysis of this compound.

1. Glassware Preparation:

  • Disassemble and clean all glassware (reaction flask, condenser, dropping funnel, etc.).

  • Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas.[9][10]

  • Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

2. Solvent and Reagent Preparation:

  • Use commercially available anhydrous solvents. If unavailable, dry the solvent using appropriate drying agents (e.g., molecular sieves).[8]

  • Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

3. Reaction Setup:

  • Set up the reaction apparatus on a Schlenk line or in a glovebox.[9]

  • Add solid reagents to the reaction flask under a stream of inert gas.

  • Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas.[11]

  • Maintain a positive pressure of inert gas throughout the reaction, often visualized with an oil bubbler.

4. Addition of this compound:

  • If this compound is a solid, weigh it out quickly and add it to the reaction flask against a counter-flow of inert gas.

  • If it is to be added as a solution, dissolve it in an anhydrous solvent in a separate dry flask and transfer it to the reaction vessel via a syringe or dropping funnel.

Visualizations

Hydrolysis Prevention Workflow

The following diagram illustrates the key decision points and steps to ensure an anhydrous reaction setup.

Hydrolysis_Prevention_Workflow start Start: Reaction Setup glassware Prepare Glassware start->glassware dry_glassware Oven-Dry or Flame-Dry? glassware->dry_glassware oven Oven-Dry (>4h @ 120°C) dry_glassware->oven Yes flame Flame-Dry under Inert Gas dry_glassware->flame No assemble Assemble Hot & Cool under Inert Gas oven->assemble flame->assemble solvents Prepare Solvents & Reagents assemble->solvents anhydrous_solvent Use Anhydrous Grade Solvent? solvents->anhydrous_solvent use_new Use Freshly Opened Bottle anhydrous_solvent->use_new Yes dry_solvent Dry with Molecular Sieves anhydrous_solvent->dry_solvent No setup Set Up Reaction use_new->setup dry_solvent->setup inert_atmosphere Inert Atmosphere? setup->inert_atmosphere glovebox Use Glovebox inert_atmosphere->glovebox Yes schlenk Use Schlenk Line inert_atmosphere->schlenk No addition Add this compound glovebox->addition schlenk->addition transfer Use Syringe/Cannula for Liquids addition->transfer proceed Proceed with Reaction transfer->proceed

Caption: Workflow for preventing hydrolysis of moisture-sensitive reagents.

Signaling Pathway of Hydrolysis

This diagram illustrates the chemical pathway of this compound hydrolysis.

Hydrolysis_Pathway acyl_chloride 2-Nitrophenoxyacetyl Chloride intermediate Tetrahedral Intermediate acyl_chloride->intermediate Nucleophilic Attack water Water (H₂O) water->intermediate carboxylic_acid 2-Nitrophenoxyacetic Acid intermediate->carboxylic_acid Collapse & Expulsion of Cl⁻ hcl Hydrochloric Acid (HCl) intermediate->hcl

Caption: The hydrolysis pathway of an acyl chloride.

References

Technical Support Center: Reactions of 2-Nitrophenoxyacetyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrophenoxyacetyl Chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Amide/Ester Product

Q1: My reaction of this compound with an amine or alcohol is giving a low yield or failing completely. What are the likely causes?

A1: Low or no yield in acylation reactions with this compound can stem from several factors related to reagent quality, reaction conditions, and competing side reactions. The most common culprits are:

  • Hydrolysis of this compound: Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the reaction setup (glassware, solvents, or reagents) will convert the starting material to the unreactive 2-nitrophenoxyacetic acid.

  • Inadequate Base: When reacting with amines, a base is essential to neutralize the HCl byproduct.[1] If not neutralized, the HCl will protonate the amine nucleophile, rendering it unreactive.[2]

  • Poor Nucleophilicity of the Substrate: Sterically hindered or electron-poor amines and alcohols may react sluggishly.

  • Instability of the Acyl Chloride: this compound can be unstable, especially at elevated temperatures or in the presence of moisture, leading to decomposition.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your amine or alcohol substrate is dry.

  • Use an Appropriate Base: For amine acylations, use at least two equivalents of the amine (one as the nucleophile, one as an HCl scavenger) or one equivalent of the amine with at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.[2]

  • Optimize Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm to room temperature slowly. If the reaction is sluggish, gentle heating may be required, but monitor for decomposition.

  • Check Reagent Purity: Use freshly opened or properly stored this compound. If necessary, purify the nucleophile before use (e.g., by distillation or recrystallization).

Issue 2: Presence of an Insoluble White Precipitate in the Reaction Mixture

Q2: During the workup of my amidation reaction, I observe a significant amount of a white precipitate that is not my desired product. What could this be?

A2: This is a common observation, particularly in reactions with amines. The white precipitate is likely the hydrochloride salt of the amine. This forms when the hydrochloric acid byproduct of the acylation reaction reacts with the unreacted amine or a basic amine used as an acid scavenger.[1]

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: Employ a tertiary amine like triethylamine or pyridine as the base. These will scavenge the HCl without competing with your primary or secondary amine nucleophile.

  • Aqueous Workup: During the workup, washing the reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will neutralize the hydrochloride salt and allow for its removal in the aqueous layer.

Issue 3: Unexpected Side Products Observed by TLC or LC-MS Analysis

Q3: My reaction is producing multiple spots on TLC, and LC-MS analysis shows masses that do not correspond to my starting material or desired product. What are the possible side reactions?

A3: Several side reactions can occur with this compound, leading to the formation of various byproducts. The primary side reactions are hydrolysis and intramolecular cyclization.

  • Hydrolysis: As mentioned, the most common side product is 2-nitrophenoxyacetic acid , formed by the reaction of the acyl chloride with water.[3]

  • Intramolecular Cyclization (Neighboring Group Participation): The ortho-nitro group can participate in an intramolecular reaction, particularly after the initial reaction with an amine. The initially formed amide can undergo cyclization to form a benzoxazinone derivative. This is a known reaction pathway for similar ortho-substituted systems.[4][5][6]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: To minimize hydrolysis, rigorously exclude water from your reaction.

  • Control Reaction Temperature: Intramolecular cyclization can be favored at higher temperatures. Running the reaction at lower temperatures may help to minimize the formation of this byproduct.

  • Choice of Base: The choice of base can influence the rate of side reactions. Experiment with different bases (e.g., triethylamine, diisopropylethylamine, pyridine) to find the optimal conditions for your specific substrate.

  • Purification: If side products are formed, they can often be removed by column chromatography. Developing a robust purification protocol is crucial.

Quantitative Data on Side Reactions

While specific quantitative data for every reaction is highly dependent on the specific nucleophile and reaction conditions, the following table provides an illustrative summary of potential side product formation based on general acyl chloride reactivity.

NucleophileDesired ProductCommon Side ProductsTypical Yield of Side Product (Illustrative)Conditions Favoring Side Product
Primary/Secondary Amine Amide2-Nitrophenoxyacetic Acid5-20%Presence of moisture
Benzoxazinone derivative10-30%High temperature, prolonged reaction time
Amine Hydrochloride SaltVariableInsufficient non-nucleophilic base
Alcohol Ester2-Nitrophenoxyacetic Acid5-20%Presence of moisture
Water -2-Nitrophenoxyacetic Acid100% (if water is the reactant)-

Experimental Protocols

General Protocol for the Synthesis of N-substituted-2-nitrophenoxyacetamide

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Add the solution of this compound dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Acylation Reactions cluster_moisture Moisture Issues cluster_base Base Issues cluster_nucleophile Nucleophile Reactivity cluster_temp Temperature Issues start Low or No Product Yield check_moisture Check for Moisture Contamination start->check_moisture check_base Review Base Stoichiometry and Type start->check_base check_nucleophile Assess Nucleophile Reactivity start->check_nucleophile check_temp Evaluate Reaction Temperature start->check_temp moisture_source Sources: Wet Glassware, Solvents, Reagents check_moisture->moisture_source inadequate_base Problem: Insufficient or Nucleophilic Base check_base->inadequate_base poor_nucleophile Issue: Sterically Hindered or Electron-Poor Nucleophile check_nucleophile->poor_nucleophile high_temp Problem: Excessive Heat check_temp->high_temp hydrolysis Side Reaction: Hydrolysis to 2-Nitrophenoxyacetic Acid moisture_source->hydrolysis solution_moisture Solution: Use Anhydrous Conditions hydrolysis->solution_moisture amine_protonation Side Reaction: Protonation of Amine Nucleophile inadequate_base->amine_protonation solution_base Solution: Use >1 eq. of Non-Nucleophilic Base (e.g., TEA) amine_protonation->solution_base solution_nucleophile Solution: Increase Reaction Time or Temperature (with caution) poor_nucleophile->solution_nucleophile decomposition Side Reaction: Decomposition or Intramolecular Cyclization high_temp->decomposition solution_temp Solution: Run at 0°C to RT; Gentle Heating if Necessary decomposition->solution_temp

Caption: Troubleshooting workflow for low product yield.

Side_Reaction_Pathways Potential Side Reaction Pathways cluster_hydrolysis Hydrolysis Pathway cluster_amidation Desired Amidation Pathway cluster_cyclization Intramolecular Cyclization Pathway start 2-Nitrophenoxyacetyl Chloride water H₂O (Moisture) start->water Reaction with water amine Primary/Secondary Amine (R₂NH) start->amine Desired reaction hydrolysis_product 2-Nitrophenoxyacetic Acid water->hydrolysis_product amide_product Desired Amide Product amine->amide_product cyclization_intermediate Amide Intermediate amide_product->cyclization_intermediate Under heat or prolonged time cyclization_product Benzoxazinone Byproduct cyclization_intermediate->cyclization_product Intramolecular cyclization

Caption: Side reaction pathways for this compound.

References

Optimizing Acylation with 2-Nitrophenoxyacetyl Chloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Nitrophenoxyacetyl Chloride for acylation, precise control over reaction parameters is critical for success. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges, with a focus on optimizing reaction temperature.

Troubleshooting Guide: Optimizing Reaction Temperature

Controlling the temperature during the acylation with this compound is paramount to maximizing yield and minimizing impurities. The reaction is typically exothermic, necessitating careful temperature management.

IssuePotential CauseRecommended Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction may not be reached, resulting in a sluggish or stalled reaction.After the initial exothermic phase, gradually warm the reaction mixture to room temperature. If the reaction still does not proceed (as monitored by TLC or LC-MS), gentle heating may be required. A typical temperature to facilitate the reaction after initial cooling is around 60°C.[1]
Catalyst deactivation: Moisture in the reaction setup can deactivate the Lewis acid catalyst (e.g., AlCl₃).Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Deactivated aromatic substrate: If the aromatic compound being acylated contains strongly electron-withdrawing groups, the reaction may be inhibited.Higher reaction temperatures may be necessary to overcome the deactivation. A broad temperature range of 50°C to 250°C has been noted for the acylation of deactivated nitro-aromatics, though this should be approached with caution for your specific substrate.
Formation of Multiple Products/Byproducts Reaction temperature is too high: Elevated temperatures can lead to side reactions, including charring, polymerization, or undesired isomer formation.Maintain a low temperature, especially during the initial addition of the this compound and catalyst. Starting the reaction at 0°C is a common practice to control the initial exotherm.[2]
Sub-optimal regioselectivity: In the case of substituted aromatic substrates, higher temperatures can alter the ratio of ortho, meta, and para products.For some Friedel-Crafts acylations, lower temperatures (e.g., -10°C or below) have been shown to improve selectivity for the para-isomer.
Reaction "Runs Away" or Boils Uncontrollably Inadequate cooling during initial phase: The reaction between the acyl chloride and the Lewis acid catalyst is highly exothermic.The initial mixing of this compound and the Lewis acid catalyst, as well as the subsequent addition of the aromatic substrate, should be performed at a low temperature, typically in an ice bath (0-5°C).[2] The acyl chloride should be added dropwise to control the rate of heat generation.
Darkening of Reaction Mixture/Tarry Byproducts Decomposition at high temperatures: this compound or the product may be susceptible to decomposition at elevated temperatures, leading to the formation of tarry substances.Avoid excessive heating. If heating is necessary, it should be done gradually and with careful monitoring. Prolonged reaction times at high temperatures should also be avoided.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for an acylation reaction with this compound?

A1: It is highly recommended to start the reaction at a low temperature, typically between 0°C and 5°C, by using an ice bath. This is crucial for controlling the initial exothermic reaction that occurs when the this compound is mixed with the Lewis acid catalyst and the aromatic substrate.[2]

Q2: When should I consider heating the reaction mixture?

A2: Heating should be considered if the reaction does not proceed at room temperature after the initial addition and stirring. Progress can be monitored using techniques like Thin Layer Chromatography (TLC). If the starting materials are not being consumed, a gradual increase in temperature, for instance to 60°C, can be applied.[1]

Q3: How does the nitro group on the this compound affect the reaction?

A3: The electron-withdrawing nature of the nitro group on the phenoxy ring can influence the reactivity of the acylium ion intermediate. While Friedel-Crafts acylation is generally inhibited by electron-withdrawing groups on the aromatic substrate being acylated, the effect of such a group on the acylating agent itself is more complex and can affect the stability and reactivity of the electrophile.

Q4: What is a typical experimental setup for controlling the temperature in this reaction?

A4: A standard setup involves a round-bottom flask equipped with a magnetic stirrer, a dropping funnel for the controlled addition of reagents, and a reflux condenser. The flask should be placed in a cooling bath (e.g., an ice-water bath) for the initial phase of the reaction. For heating, a controlled-temperature heating mantle or oil bath should be used.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 equivalents) to a dry, three-necked round-bottom flask containing an anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the cooled catalyst suspension over 15-30 minutes.

  • Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC. If necessary, gently heat the mixture to a temperature determined by small-scale optimization trials (e.g., 40-60°C).

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

To aid in understanding the experimental workflow and the logical steps in troubleshooting, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_reagents Prepare Anhydrous Reagents & Glassware start->prep_reagents setup Assemble Reaction Under Inert Atmosphere prep_reagents->setup cool Cool to 0°C setup->cool add_acyl Add 2-Nitrophenoxyacetyl Chloride Dropwise cool->add_acyl add_substrate Add Aromatic Substrate Dropwise add_acyl->add_substrate stir_cold Stir at 0°C add_substrate->stir_cold warm Warm to Room Temp. (or Heat if Needed) stir_cold->warm monitor Monitor by TLC warm->monitor quench Quench with Ice/HCl monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end

Caption: Experimental workflow for acylation with this compound.

troubleshooting_logic cluster_temp_solutions Temperature Optimization cluster_catalyst_solutions Catalyst Issues cluster_substrate_solutions Substrate Reactivity start Low Yield Issue temp_check Is the reaction temperature optimized? start->temp_check too_low Action: Gradually warm/heat the reaction after the initial cold phase. temp_check->too_low No catalyst_check Is the catalyst active? temp_check->catalyst_check Yes too_high Action: Maintain low temp (0°C) during addition. Avoid excessive heating. moisture Action: Use anhydrous solvents/reagents and inert atmosphere. catalyst_check->moisture No substrate_check Is the aromatic substrate deactivated? catalyst_check->substrate_check Yes deactivated Action: Consider higher reaction temperatures with caution. substrate_check->deactivated Yes

Caption: Troubleshooting logic for low yield in acylation reactions.

References

Troubleshooting low conversion in 2-Nitrophenoxyacetyl Chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in reactions involving 2-Nitrophenoxyacetyl Chloride. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound shows low or no conversion to the desired amide/ester. What are the most common causes?

Low conversion in reactions with this compound, a highly reactive acyl chloride, typically stems from a few critical factors:

  • Moisture Contamination: this compound is highly sensitive to moisture. Any water present in the reaction setup (glassware, solvents, reagents) will hydrolyze the acyl chloride back to its corresponding carboxylic acid (2-nitrophenoxyacetic acid), rendering it unreactive for the desired acylation.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. Reactions are often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the acylation and minimize side reactions.[3]

  • Poor Quality of this compound: The starting acyl chloride may be of low purity or may have degraded during storage. It is crucial to use freshly prepared or properly stored this compound.

  • Insufficient Nucleophilicity of the Amine/Alcohol: Sterically hindered or electron-poor amines and alcohols may exhibit low reactivity towards the acyl chloride, leading to incomplete conversion.

  • Inadequate Mixing: Poor mixing can lead to localized concentrations of reagents, potentially causing side reactions or incomplete conversion.

Q2: I observe the formation of a white precipitate in my reaction. What is it and how can I deal with it?

The white precipitate is most likely the hydrochloride salt of the amine used in the reaction.[4] Acylation of an amine with this compound produces one equivalent of hydrochloric acid (HCl) as a byproduct. This HCl then reacts with the unreacted amine in the mixture to form the ammonium salt, which is often insoluble in common organic solvents like dichloromethane (DCM).

To prevent this and drive the reaction to completion, it is standard practice to add a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, to the reaction mixture.[1][3] The added base will neutralize the HCl as it is formed, preventing the formation of the amine salt and ensuring the amine remains available to react with the acyl chloride. Typically, at least two equivalents of the amine or one equivalent of the amine and one to two equivalents of a tertiary amine base are used.[5]

Q3: My starting amine/alcohol is sterically hindered, and the reaction is very slow. How can I improve the conversion rate?

For sterically hindered or less reactive nucleophiles, several strategies can be employed:

  • Increase Reaction Temperature: While starting the reaction at a low temperature is recommended to control the initial exotherm, gradually warming the reaction to room temperature or even gentle heating (e.g., 40-50 °C) can help overcome the activation energy barrier.[6]

  • Use a Catalyst: A catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction rate.

  • Increase Reaction Time: Some reactions with less reactive substrates may require longer reaction times (e.g., 12-24 hours) to reach completion.

  • Use a More Polar Solvent: Switching to a more polar aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), may improve the solubility of the reactants and enhance the reaction rate. However, be cautious as DMF can have its own reactivity with acyl chlorides under certain conditions.[1][3]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction progress. Spot the reaction mixture alongside the starting materials (amine/alcohol and this compound). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progression of the reaction. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low conversion in your this compound reactions.

Problem: Low Conversion of Starting Material
Potential Cause Troubleshooting Steps
Moisture Contamination - Ensure all glassware is thoroughly oven-dried or flame-dried before use.- Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves).- Use freshly opened or properly stored reagents.
Degraded this compound - Use freshly prepared this compound. It can be synthesized from 2-nitrophenoxyacetic acid using thionyl chloride or oxalyl chloride.[7]- If using a commercial source, ensure it has been stored under anhydrous and inert conditions.
Insufficient Base - Add at least one equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine, pyridine) for every equivalent of this compound used.[1]
Low Reactivity of Nucleophile - Increase the reaction temperature after the initial addition.- Add a catalytic amount of DMAP.- Extend the reaction time.
Incorrect Stoichiometry - Ensure the molar ratios of the reactants are correct. A slight excess of the acyl chloride or the nucleophile may be beneficial, depending on which is more valuable.
Problem: Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Steps
Side Reactions - Maintain a low reaction temperature, especially during the addition of the acyl chloride.- Ensure efficient stirring to avoid localized heating and high concentrations of reagents.
Reaction with Solvent - Choose an inert solvent that does not react with the acyl chloride (e.g., DCM, THF, acetonitrile).[1][3] Avoid protic solvents like alcohols unless they are the intended reactant.
Impure Starting Materials - Purify the starting amine/alcohol and this compound before the reaction.

Experimental Protocols

The following are general protocols for amide and ester synthesis using an acyl chloride. These should be adapted for the specific properties of your substrates.

Protocol 1: General Procedure for Amide Synthesis

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the amine and the base in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve the this compound in anhydrous DCM in a separate flask.

  • Slowly add the this compound solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC until completion (typically 1-16 hours).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Ester Synthesis

This protocol outlines the reaction of this compound with an alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.0-1.2 eq)

  • Pyridine or Triethylamine (TEA) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a dry, inert atmosphere, dissolve the alcohol and the base in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve the this compound in the anhydrous solvent in a separate flask.

  • Slowly add the this compound solution dropwise to the stirred alcohol solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-24 hours).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for acylation reactions with acyl chlorides, which can be used as a general guideline for reactions with this compound.

NucleophileBaseSolventTemperatureTime (h)Typical Yield (%)
Primary AmineTriethylamineDCM0 °C to RT1-485-95
Secondary AmineTriethylamineDCM0 °C to RT2-880-90
AnilinePyridineDCM0 °C to RT4-1275-85
Primary AlcoholPyridineTHF0 °C to RT2-680-95
Secondary AlcoholPyridine/DMAPTHFRT to 40 °C12-2460-80
PhenolPyridine/DMAPAcetonitrileRT to 60 °C12-2450-75

Note: Yields are highly substrate-dependent and the above are estimates for unhindered substrates.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Moisture Check for Moisture Contamination (Glassware, Solvents, Reagents) Start->Check_Moisture Moisture_Source Moisture Present? Check_Moisture->Moisture_Source Dry_System Thoroughly Dry All Components and Use Anhydrous Reagents Moisture_Source->Dry_System Yes Check_Reagent_Quality Assess Quality of This compound Moisture_Source->Check_Reagent_Quality No Dry_System->Check_Reagent_Quality Reagent_Quality Reagent Degraded? Check_Reagent_Quality->Reagent_Quality Use_Fresh_Reagent Use Freshly Prepared or Newly Purchased Acyl Chloride Reagent_Quality->Use_Fresh_Reagent Yes Check_Conditions Review Reaction Conditions (Base, Temperature, Time) Reagent_Quality->Check_Conditions No Use_Fresh_Reagent->Check_Conditions Optimize_Conditions Optimize Conditions: - Increase Base Stoichiometry - Increase Temperature/Time - Add Catalyst (DMAP) Check_Conditions->Optimize_Conditions Success Improved Conversion Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low conversion in this compound reactions.

General Amide Synthesis Workflow

Amide_Synthesis_Workflow Start Start Dissolve_Amine Dissolve Amine and Base in Anhydrous Solvent Start->Dissolve_Amine Cool_Mixture Cool to 0 °C Dissolve_Amine->Cool_Mixture Add_Acyl_Chloride Slowly Add Acyl Chloride Solution to Amine Mixture Cool_Mixture->Add_Acyl_Chloride Prepare_Acyl_Chloride Prepare Solution of This compound Prepare_Acyl_Chloride->Add_Acyl_Chloride Reaction Stir at 0 °C then Warm to Room Temperature Add_Acyl_Chloride->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Purify Purify Crude Product (Chromatography/Recrystallization) Workup->Purify Product Pure Amide Purify->Product

Caption: A step-by-step experimental workflow for the synthesis of amides from this compound.

References

Technical Support Center: Removal of 2-Nitrophenoxyacetic Acid Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering 2-nitrophenoxyacetic acid as a byproduct in their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: In which reactions is 2-nitrophenoxyacetic acid commonly formed as a byproduct?

A1: 2-Nitrophenoxyacetic acid can be a byproduct in reactions involving 2-nitrophenol as a starting material or intermediate. A common scenario is in Williamson ether synthesis where 2-nitrophenol is reacted with an alpha-halo ester (e.g., ethyl chloroacetate) under basic conditions to form the corresponding ester. Incomplete reaction or side reactions can lead to the presence of unreacted 2-nitrophenoxide, which upon acidification during workup, can form 2-nitrophenoxyacetic acid. It can also be a byproduct in certain protection group strategies in organic synthesis.[1][2][3]

Q2: What are the primary methods for removing 2-nitrophenoxyacetic acid from a reaction mixture?

A2: The most common and effective methods for removing the acidic 2-nitrophenoxyacetic acid byproduct from a neutral desired product are:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic components.[4][5][6][7][8]

  • Recrystallization: This purification method is effective if the desired product and the byproduct have significantly different solubilities in a particular solvent system.[9][10]

  • Flash Column Chromatography: This is a more advanced purification technique that separates compounds based on their polarity.[11][12][13][14]

Q3: How can I monitor the successful removal of 2-nitrophenoxyacetic acid?

A3: The removal of the byproduct can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of the byproduct. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between your desired product and the byproduct.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the purity of your product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the characteristic peaks of 2-nitrophenoxyacetic acid in your product.

Troubleshooting Guides

Problem 1: Low recovery of desired product after acid-base extraction.

This is a common issue when trying to remove the 2-nitrophenoxyacetic acid byproduct. The following guide will help you troubleshoot potential causes.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Extraction of Byproduct Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid. Use a pH meter or pH paper to verify. Perform multiple extractions (at least 3) with the basic solution.The byproduct will be effectively removed into the aqueous layer, improving the purity of the organic layer containing your product.
Desired Product is also Extracted If your desired product has acidic protons, it might also be extracted into the basic aqueous layer. Use a milder base like sodium bicarbonate (NaHCO₃) solution instead of a strong base like sodium hydroxide (NaOH).Sodium bicarbonate is a weaker base and will selectively react with the more acidic 2-nitrophenoxyacetic acid, leaving your less acidic product in the organic layer.
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gently swirl the funnel instead of vigorous shaking.The organic and aqueous layers will separate more cleanly, allowing for better recovery of the organic layer.
Precipitation of Product If your product has low solubility in the organic solvent, it might precipitate at the interface. Use a larger volume of the organic solvent to ensure your product remains dissolved.Your product will remain in the organic phase, allowing for a clean separation.
Problem 2: 2-Nitrophenoxyacetic acid co-crystallizes with the desired product during recrystallization.

Recrystallization is a powerful technique, but co-crystallization can be a challenge. Here’s how to address it.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Choice The solubility of your product and the byproduct are too similar in the chosen solvent. Perform a solvent screen to find a solvent where your product has high solubility in the hot solvent and low solubility in the cold solvent, while the byproduct remains soluble in the cold solvent.A successful recrystallization will yield pure crystals of your desired product, leaving the byproduct in the mother liquor.
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.Slow cooling promotes the formation of purer crystals.[10][15]
Supersaturation of Byproduct If the concentration of the byproduct is very high, it may also crystallize out. Perform a preliminary purification step, such as an acid-base extraction, to reduce the amount of the byproduct before recrystallization.Reducing the concentration of the byproduct will prevent it from co-crystallizing with your product.

Experimental Protocols

Protocol 1: Removal of 2-Nitrophenoxyacetic Acid by Acid-Base Extraction

This protocol is suitable for separating a neutral desired product from the acidic 2-nitrophenoxyacetic acid byproduct.

Materials:

  • Reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. Drain the lower aqueous layer into a flask.

  • Repeat the extraction of the organic layer with fresh saturated NaHCO₃ solution two more times.

  • Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution to remove the drying agent.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Note: To recover the 2-nitrophenoxyacetic acid, the combined aqueous layers can be acidified with a strong acid (e.g., HCl) to a pH of ~2, followed by extraction with an organic solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is useful when both the desired product and the byproduct are non-volatile solids and acid-base extraction is not effective.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent system that provides good separation between your desired product and 2-nitrophenoxyacetic acid (aim for a ΔRf of at least 0.2). For a carboxylic acid byproduct, a mobile phase containing a small amount of acetic acid (e.g., 0.5%) can sometimes improve separation.[12]

  • Pack the Column: Pack a chromatography column with silica gel using the chosen eluent.

  • Load the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel column.

  • Elute the Column: Run the eluent through the column and collect fractions in separate tubes.

  • Monitor the Fractions: Monitor the collected fractions by TLC to identify which fractions contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visual Guides

experimental_workflow cluster_start Starting Point cluster_extraction Method 1: Acid-Base Extraction cluster_recrystallization Method 2: Recrystallization cluster_chromatography Method 3: Flash Chromatography start Crude Reaction Mixture (Product + 2-Nitrophenoxyacetic Acid) dissolve Dissolve in Organic Solvent start->dissolve dissolve_hot Dissolve in Minimum Hot Solvent start->dissolve_hot load_column Load on Silica Gel Column start->load_column extract Extract with aq. NaHCO3 (3x) dissolve->extract separate Separate Layers extract->separate dry Dry Organic Layer (Na2SO4) separate->dry evaporate Evaporate Solvent dry->evaporate pure_product1 Pure Product evaporate->pure_product1 cool_slowly Cool Slowly dissolve_hot->cool_slowly filter Filter Crystals cool_slowly->filter dry_crystals Dry Crystals filter->dry_crystals pure_product2 Pure Product dry_crystals->pure_product2 elute Elute with Solvent Gradient load_column->elute collect Collect Fractions elute->collect combine Combine Pure Fractions collect->combine evaporate2 Evaporate Solvent combine->evaporate2 pure_product3 Pure Product evaporate2->pure_product3

Caption: Workflow for the removal of 2-nitrophenoxyacetic acid.

troubleshooting_extraction start Low Product Recovery after Acid-Base Extraction q1 Is an emulsion formed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Add brine. Gently swirl. a1_yes->s1 q2 Is your product acidic? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Use a weaker base (e.g., NaHCO3). a2_yes->s2 q3 Was the extraction performed multiple times? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved Recovery a3_yes->end s3 Repeat extraction (at least 3 times). a3_no->s3 s3->end

Caption: Troubleshooting low product recovery in acid-base extraction.

References

Effect of base choice on 2-Nitrophenoxyacetyl Chloride acylation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing acylation reactions using 2-Nitrophenoxyacetyl Chloride.

Troubleshooting Guide

Low or no product yield, or the presence of significant impurities, are common issues encountered during acylation reactions. This guide provides a systematic approach to troubleshooting these problems.

Problem Potential Cause Recommended Solution
Low to No Product Yield Incomplete reaction- Extend the reaction time. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase the reaction temperature. Some less reactive amines or alcohols may require gentle heating to proceed. Start at 0°C, allow the reaction to warm to room temperature, and then heat if necessary.
Inactive acyl chloride- this compound is moisture-sensitive. Use a fresh bottle or ensure it has been stored under anhydrous conditions. - Hydrolysis of the acyl chloride can occur. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient or inadequate base- The base is crucial for neutralizing the HCl byproduct. Without it, the amine nucleophile will be protonated and rendered non-reactive.[1] - Ensure at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, is used.[1] For amine hydrochlorides, use two equivalents of the base.
Poor solubility of reactants- Ensure all starting materials are fully dissolved in the chosen solvent. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally recommended.[2]
Presence of Multiple Products/Impurities Side reactions with the base- Tertiary amine bases like triethylamine can sometimes react with the acyl chloride, though this is less common.[3] - Consider using a more sterically hindered base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate in a biphasic system.[2]
O-acylation instead of N-acylation (for substrates with both -OH and -NH groups)- N-acylation is generally favored due to the higher nucleophilicity of amines compared to alcohols. However, O-acylation can occur. - Running the reaction at lower temperatures can improve selectivity for N-acylation.
Hydrolysis of the product- Ensure the work-up procedure is not overly acidic or basic for extended periods if the product is sensitive. Neutralize the reaction mixture carefully.
Difficulty in Product Isolation Product is soluble in the aqueous layer during work-up- If the product is polar, it may partition into the aqueous layer. Perform multiple extractions with an organic solvent. - Saturating the aqueous layer with brine can decrease the solubility of the organic product and improve extraction efficiency.
Emulsion formation during extraction- Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifugation can also be effective in separating the layers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the acylation reaction with this compound?

A1: The primary role of the base is to act as an acid scavenger. The acylation reaction produces one equivalent of hydrochloric acid (HCl). If not neutralized, this HCl will protonate the amine nucleophile, rendering it unreactive and halting the reaction.[1][2] Tertiary amines like triethylamine (TEA) or pyridine are commonly used for this purpose.[2]

Q2: Which base is more effective for this acylation: triethylamine (TEA) or pyridine?

A2: Both TEA and pyridine are effective bases for scavenging HCl in acylation reactions.[2] While TEA is a stronger base (pKb ≈ 3.25) than pyridine (pKb ≈ 8.8), studies on similar acylation reactions have shown that pyridine can sometimes lead to higher yields.[4] This is attributed to the lower steric hindrance of pyridine's nitrogen atom, allowing for more efficient HCl scavenging.[4] The optimal base may depend on the specific substrate and reaction conditions.

Base pKb Structure Key Considerations
Triethylamine (TEA) ~3.25Et₃NStronger base, but bulkier, which can sometimes hinder its effectiveness as an acid scavenger.[4]
Pyridine ~8.8C₅H₅NWeaker base, but less sterically hindered, which can lead to more efficient neutralization of HCl and potentially higher yields.[4]
Diisopropylethylamine (DIPEA) ~3.3i-Pr₂NEtA sterically hindered, non-nucleophilic base that is a good choice to avoid potential side reactions with the acyl chloride.
Potassium Carbonate (K₂CO₃) N/A (Inorganic)K₂CO₃An effective inorganic base, particularly in biphasic reaction conditions.[2]

Q3: Can I use an excess of my primary or secondary amine substrate as the base?

A3: Yes, it is possible to use two equivalents of the amine substrate, where one equivalent acts as the nucleophile and the second acts as the base to neutralize the HCl.[1] However, this is only practical if the amine is readily available and inexpensive. Using a non-nucleophilic tertiary amine is often more efficient and avoids the need to separate the product from the protonated substrate.

Q4: My starting amine is an HCl salt. How does this affect the amount of base I need to use?

A4: If your amine is in the form of a hydrochloride salt, you will need to use at least two equivalents of base. The first equivalent is required to deprotonate the amine hydrochloride to the free, nucleophilic amine. The second equivalent is needed to scavenge the HCl generated during the acylation reaction.

Q5: What are the ideal reaction conditions for acylation with this compound?

A5: The reaction is typically performed in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.[2] The reaction is often started at a low temperature (0°C) by adding the acyl chloride dropwise to a solution of the amine and the base to control the exothermic reaction.[2] The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by TLC.[2]

Experimental Protocols

General Protocol for N-Acylation of a Primary Amine
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add the chosen base (e.g., triethylamine or pyridine, 1.1 equivalents) to the stirred solution.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Substrate ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel Base Base (e.g., TEA, Pyridine) Base->ReactionVessel Solvent Anhydrous Solvent (DCM/THF) Solvent->ReactionVessel AcylChloride This compound in Solvent AcylChloride->ReactionVessel Slow Addition Quench Quench with Water ReactionVessel->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purification Concentration->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General experimental workflow for the acylation of an amine with this compound.

Caption: Simplified mechanism of amine acylation and the role of the base in neutralizing HCl.

References

Technical Support Center: 2-Nitrophenoxyacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Nitrophenoxyacetyl Chloride. Our aim is to help you diagnose and resolve common issues encountered during your experiments, with a particular focus on understanding and preventing the darkening of reaction mixtures.

Troubleshooting Guide: Reaction Discoloration

Question: Why is my reaction with this compound turning dark?

A dark-colored reaction mixture when using this compound is a common observation and can be attributed to several factors, primarily related to the inherent reactivity and stability of the molecule. The presence of the nitro group on the aromatic ring and the highly reactive acyl chloride functionality both contribute to potential side reactions and decomposition pathways that can generate colored impurities.

Here are the most probable causes for your reaction turning dark, presented in a question-and-answer format to guide your troubleshooting process:

1. Have you considered the thermal stability of this compound?

Nitroaromatic compounds can be thermally sensitive.[1] Overheating the reaction mixture can lead to decomposition, which often results in the formation of colored byproducts. The ortho-position of the nitro group relative to the phenoxyacetyl chloride side chain can further influence its stability.

  • Recommendation: Run your reaction at the lowest effective temperature. Consider starting at 0 °C or even lower, and only warm as necessary to achieve the desired reaction rate. Monitor the reaction closely for any color changes as the temperature is increased.

2. Is your reaction setup completely free of moisture?

Acyl chlorides are highly reactive towards water.[2][3] Any trace of moisture in your solvents, reagents, or glassware will lead to the hydrolysis of this compound to 2-nitrophenoxyacetic acid and hydrochloric acid. While this hydrolysis product itself is not colored, the presence of acid and potential for further reactions can contribute to the formation of colored impurities.

  • Recommendation: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure all other reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

3. Are you using an appropriate base, and is it being added correctly?

Many acylation reactions require a base to neutralize the HCl generated.[] However, the choice and addition of the base are critical. A strong, nucleophilic base can react with your starting material or product. A localized high concentration of base, from rapid addition, can also promote side reactions.

  • Recommendation: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIEA) or triethylamine (TEA). Add the base slowly and dropwise to the reaction mixture to avoid localized high concentrations.

4. Could side reactions with your nucleophile be the cause?

While the desired reaction is the acylation of your target nucleophile (e.g., an amine or alcohol), other reactive sites on your substrate could potentially react, leading to byproducts. Additionally, if your nucleophile is sensitive to oxidation or other degradation pathways, the reaction conditions could be promoting the formation of colored impurities from the nucleophile itself.

  • Recommendation: Review the structure of your nucleophile for any functional groups that might be incompatible with the reaction conditions. Ensure the purity of your nucleophile before starting the reaction.

5. Is it possible that impurities in the this compound are the source of the color?

If the this compound starting material is old or has been improperly stored, it may already contain colored impurities from slow decomposition.

  • Recommendation: Use freshly purchased or purified this compound. If you suspect the quality of your starting material, consider purifying it by distillation or recrystallization before use, taking care to avoid high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound?

Pure this compound is a solid with a melting point of around 43°C. It should be a pale yellow or off-white crystalline solid. A significant deviation from this appearance could indicate the presence of impurities.

Q2: How should I store this compound?

It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and heat.[2] Storing it under an inert atmosphere can also help to prolong its shelf life.

Q3: Can the dark color be removed from my product?

In many cases, the colored impurities can be removed during the work-up and purification steps. Techniques such as washing the organic layer with a mild acidic or basic solution (depending on the nature of your product), treatment with activated carbon, and chromatography (e.g., flash column chromatography) can be effective in removing colored byproducts.

Q4: Does the solvent choice affect the reaction color?

Yes, the solvent can influence the reaction. It is recommended to use dry, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) for acylation reactions.[5] Solvents that are difficult to dry or that can react with acyl chlorides should be avoided.

Quantitative Data Summary

ConditionPotential for Discoloration/DecompositionRecommendations
Elevated Temperature HighMaintain low reaction temperatures (e.g., 0 °C to room temperature). Avoid prolonged heating.
Presence of Water HighUse anhydrous solvents and reagents; perform reactions under an inert atmosphere.
Presence of Protic Solvents HighUse aprotic solvents such as DCM, THF, or ethyl acetate.
Strong Nucleophilic Bases Moderate to HighUse non-nucleophilic, sterically hindered bases like DIEA or TEA.
Exposure to Air (Oxygen) Low to ModerateWhile not the primary concern, running reactions under an inert atmosphere is good practice.
Improper Storage HighStore in a cool, dry, dark place under an inert atmosphere.

Experimental Protocols

The following are generalized protocols for amide and ester formation using an acyl chloride. These should be adapted for your specific substrate and reaction scale.

General Protocol for Amide Synthesis (Schotten-Baumann Conditions)
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve your amine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1 - 1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of this compound (1.0 - 1.2 eq.) in anhydrous DCM to the cooled amine solution dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

General Protocol for Ester Synthesis
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve your alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine or TEA (1.1 - 1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of this compound (1.0 - 1.2 eq.) in anhydrous DCM to the cooled alcohol solution dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, quench with water. Separate the organic layer and wash it with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the issue of a darkening reaction mixture.

TroubleshootingWorkflow Troubleshooting Dark Reaction Color start Reaction Turning Dark check_temp Is the reaction temperature too high? start->check_temp check_moisture Is there moisture in the reaction? check_temp->check_moisture No solution_temp Lower reaction temperature (e.g., 0°C) check_temp->solution_temp Yes check_base Is the base appropriate and added correctly? check_moisture->check_base No solution_moisture Use anhydrous conditions (dry glassware, solvents, inert atm.) check_moisture->solution_moisture Yes check_side_reactions Are there potential side reactions? check_base->check_side_reactions No solution_base Use non-nucleophilic base (e.g., DIEA) and add slowly check_base->solution_base Yes check_purity Is the starting material pure? check_side_reactions->check_purity No solution_side_reactions Review substrate reactivity and purify nucleophile check_side_reactions->solution_side_reactions Yes solution_purity Purify this compound before use check_purity->solution_purity Yes end Problem Resolved check_purity->end No solution_temp->end solution_moisture->end solution_base->end solution_side_reactions->end solution_purity->end

Troubleshooting workflow for a dark reaction.

References

Validation & Comparative

A Comparative Guide to Amine Acylation: 2-Nitrophenoxyacetyl Chloride vs. Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine acylation is a cornerstone of organic synthesis, pivotal in the construction of amide bonds found in a vast array of pharmaceuticals, agrochemicals, and materials. The choice of the acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison between two common acylating agents: 2-Nitrophenoxyacetyl Chloride and Chloroacetyl Chloride, with a focus on their application in amine acylation. While both reagents are effective, they present distinct advantages and disadvantages in terms of reactivity, functional group tolerance, and application scope.

Chloroacetyl Chloride is a highly reactive and cost-effective acylating agent, widely employed for the introduction of a chloroacetyl group. This group serves as a versatile handle for further chemical modifications.[1] Its bifunctional nature allows for the initial acylation of an amine, followed by nucleophilic substitution at the α-chloro position, enabling the synthesis of more complex molecular architectures.[1]

This compound , on the other hand, is most prominently utilized to introduce the 2-nitrophenoxyacetyl group, which primarily serves as a photolabile protecting group for amines. This functionality is particularly valuable in multi-step syntheses, such as peptide synthesis, where controlled deprotection is essential. The nitro group imparts photosensitivity, allowing for the cleavage of the amide bond under specific light conditions.

This guide will delve into the performance of these two reagents, presenting available experimental data, detailed protocols, and mechanistic insights to aid researchers in making informed decisions for their synthetic endeavors.

Data Presentation: A Comparative Overview

The following tables summarize the performance of this compound and Chloroacetyl Chloride in amine acylation reactions based on available literature.

Table 1: Amine Acylation with this compound

Data for this compound as a general acylating agent is less prevalent in direct comparative studies. The primary application is as a protecting group, where the focus is often on efficient cleavage rather than maximizing acylation yield across a broad range of substrates. The following data is extrapolated from protocols for the introduction of the 2-nitrophenoxyacetyl protecting group.

Amine SubstrateReaction ConditionsSolventBaseReaction TimeYield (%)Reference
Amino Acids0 °C to RTDichloromethane (DCM)PyridineNot SpecifiedGood to ExcellentExtrapolated from peptide synthesis protocols
Peptides0 °C to RTDichloromethane (DCM) / N,N-Dimethylformamide (DMF)Pyridine or other non-nucleophilic baseNot SpecifiedGood to ExcellentExtrapolated from peptide synthesis protocols
Table 2: Amine Acylation with Chloroacetyl Chloride

Chloroacetyl chloride has been extensively studied as an acylating agent for a wide variety of amines.

Amine SubstrateReaction ConditionsSolventBaseReaction TimeYield (%)Reference
AnilineRoom TemperatureTetrahydrofuran (THF)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)3 hours86[2]
Substituted AnilinesRoom TemperatureTetrahydrofuran (THF)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)3-6 hours75-95[3]
Amino AlcoholsRoom TemperaturePhosphate Buffer (pH 7.4)None20 minutesHigh[4][5]
4'-Chlorobiphenyl-3-amineRefluxTolueneNone2 hoursNot Specified[6]
Aminopyrimidine derivativesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified85-86[7]

Experimental Protocols

Protocol 1: General Procedure for Amine Acylation with this compound (as a Protecting Group)

This protocol is typical for the introduction of the 2-nitrophenoxyacetyl photolabile protecting group.

Materials:

  • Amine-containing substrate (e.g., amino acid or peptide) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Pyridine or other non-nucleophilic base (1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Dissolve the amine-containing substrate and pyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Amine Acylation with Chloroacetyl Chloride in an Organic Solvent

This protocol is a general method for the acylation of amines with chloroacetyl chloride in an organic solvent.[2][3]

Materials:

  • Amine substrate (1.0 eq)

  • Chloroacetyl Chloride (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Dissolve the amine substrate in anhydrous THF in a round-bottom flask.

  • Add DBU to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir for 15 minutes.

  • Add chloroacetyl chloride dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-6 hours (monitor by TLC).

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

Protocol 3: Chemoselective N-acylation of Amino Alcohols with Chloroacetyl Chloride in Aqueous Buffer

This protocol highlights the chemoselective N-acylation of amino alcohols in an environmentally friendly aqueous system.[4][5]

Materials:

  • Amino alcohol (1.0 eq)

  • Chloroacetyl Chloride (1.1 eq)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amino alcohol in the phosphate buffer in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for approximately 20 minutes.

  • The solid product typically precipitates from the solution.

  • Collect the product by filtration and wash with cold water.

Mandatory Visualizations

Amine_Acylation_Mechanism cluster_reagents Reactants cluster_mechanism Mechanism Amine R-NH₂ (Amine) step1 Nucleophilic Attack Intermediate Tetrahedral Intermediate Amine->Intermediate Lone pair attacks carbonyl carbon AcylChloride R'-COCl (Acyl Chloride) AcylChloride->Intermediate step1->Intermediate step2 Chloride Elimination Intermediate->step2 ProtonatedAmide Protonated Amide Intermediate->ProtonatedAmide C=O bond reforms step2->ProtonatedAmide step3 Deprotonation ProtonatedAmide->step3 Amide R-NH-CO-R' (Amide) ProtonatedAmide->Amide Base removes proton step3->Amide HCl HCl step3->HCl

Caption: Generalized mechanism of amine acylation with an acyl chloride.

Experimental_Workflow start Start dissolve_amine Dissolve Amine & Base in Solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_acyl_chloride Add Acyl Chloride dropwise cool->add_acyl_chloride react Stir at RT add_acyl_chloride->react workup Aqueous Workup react->workup extract Extract with Organic Solvent workup->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify end End purify->end

Caption: A typical experimental workflow for amine acylation.

Photochemical_Deprotection ProtectedAmine R-NH-CO-CH₂-O-Ph(2-NO₂) (Protected Amine) Deprotection Photochemical Cleavage ProtectedAmine->Deprotection Light hv (Light) Light->Deprotection FreeAmine R-NH₂ (Free Amine) Deprotection->FreeAmine Byproduct Byproduct (2-Nitrosoacetophenone) Deprotection->Byproduct

Caption: Photochemical cleavage of the 2-nitrophenoxyacetyl protecting group.

Discussion

Reactivity and Reaction Conditions

Both this compound and Chloroacetyl Chloride are highly reactive acylating agents due to the presence of the electron-withdrawing chlorine atom attached to the carbonyl group. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines.

Chloroacetyl chloride reactions are often rapid and can be carried out under a variety of conditions, from traditional organic solvents with bases like triethylamine or DBU to greener, aqueous buffer systems.[2][3][4][5] The use of DBU has been shown to significantly increase the rate of reaction and yield for the acylation of aryl amines.[2] The ability to perform the reaction in water under neutral pH is a significant advantage, offering an environmentally friendly and often simpler workup procedure.[4][5]

This compound is also highly reactive, and its reactions are typically performed in aprotic organic solvents like DCM or DMF in the presence of a non-nucleophilic base such as pyridine. These conditions are standard for protecting group installation in sensitive substrates like peptides. The electron-withdrawing nitro group on the phenoxy moiety further enhances the electrophilicity of the carbonyl carbon, suggesting a high reactivity comparable to that of chloroacetyl chloride.

Chemoselectivity

A key differentiator between the two reagents lies in their chemoselectivity, particularly in the presence of multiple nucleophilic functional groups.

Chloroacetyl chloride has demonstrated excellent chemoselectivity for the N-acylation of amino alcohols in aqueous phosphate buffer.[4][5] Under these conditions, the amine is selectively acylated over the hydroxyl group, which is a significant advantage for the synthesis of complex molecules without the need for protecting the alcohol functionality.[4][5]

For This compound , while its primary use is to protect amines, its chemoselectivity in the presence of other nucleophiles like alcohols would need to be carefully evaluated for specific applications. Standard acylation conditions in organic solvents might lead to a mixture of N- and O-acylated products, especially with more reactive alcohols.

Side Reactions and Byproducts

The primary byproduct of both reactions is hydrochloric acid (HCl), which needs to be scavenged by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.

With Chloroacetyl chloride , a potential side reaction is the further reaction of the acylated product. The presence of the α-chloro group allows for subsequent nucleophilic substitution, which is often a desired feature for further functionalization. However, under certain conditions, this could lead to unwanted side products if other nucleophiles are present in the reaction mixture.

For This compound , the main consideration after acylation is the subsequent cleavage of the protecting group. The photolytic cleavage generates a 2-nitrosoacetophenone byproduct, which needs to be removed from the final product.

Applications

Chloroacetyl chloride is a versatile reagent for general amine acylation and is widely used in the synthesis of pharmaceuticals and herbicides.[1] Its bifunctional nature makes it a valuable building block in medicinal chemistry for the introduction of a reactive handle for further molecular elaboration.[1]

This compound finds its niche in applications requiring photolabile protection of amines. This is particularly crucial in solid-phase peptide synthesis and in the synthesis of "caged" compounds, where the release of a bioactive molecule can be triggered by light.

Conclusion

Both this compound and Chloroacetyl Chloride are potent acylating agents for amines. The choice between them should be guided by the specific requirements of the synthetic route.

  • Chloroacetyl Chloride is the reagent of choice for general-purpose amine acylation, offering high reactivity, cost-effectiveness, and the added advantage of introducing a functionalizable handle. Its demonstrated chemoselectivity in aqueous media for N-acylation of amino alcohols makes it a powerful tool for green chemistry and the synthesis of complex molecules.

  • This compound is a specialized reagent, ideal for situations where photolabile protection of an amine is required. Its application is prominent in fields like peptide synthesis and chemical biology, where spatiotemporal control over the deprotection of a functional group is essential.

Researchers should carefully consider the overall synthetic strategy, including the need for further functionalization or controlled deprotection, when selecting between these two valuable reagents.

References

A Comparative Guide to the Reactivity of 2-Nitrophenoxyacetyl Chloride and 4-Nitrophenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-nitrophenoxyacetyl chloride and 4-nitrophenoxyacetyl chloride. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The position of the nitro group on the phenoxy moiety significantly influences the electrophilicity of the acyl chloride, primarily through a combination of electronic and steric effects.

Introduction to Reactivity

Acyl chlorides are highly reactive functional groups susceptible to nucleophilic attack.[1] The reactivity of the carbonyl carbon is modulated by the substituents on the aromatic ring. In the case of nitrophenoxyacetyl chlorides, the strongly electron-withdrawing nitro group plays a pivotal role.[2]

  • 4-Nitrophenoxyacetyl Chloride (para-isomer): The nitro group at the para position exerts a strong electron-withdrawing effect through resonance and induction. This effect significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • This compound (ortho-isomer): The nitro group at the ortho position also has an electron-withdrawing inductive effect. However, its proximity to the reactive acyl chloride group introduces significant steric hindrance, which can impede the approach of a nucleophile.[3][4] This "ortho effect" is a key determinant of its reactivity.

Comparative Reactivity Data

A study on the solvolysis of o-nitrobenzoyl chloride and p-nitrobenzoyl chloride revealed that the para-isomer is significantly more reactive than the ortho-isomer in most common solvents.[3] This difference is primarily attributed to the steric hindrance of the ortho-nitro group, which shields the carbonyl carbon from nucleophilic attack by the solvent.

However, in highly ionizing and less nucleophilic solvents, such as aqueous fluoroalcohols, the trend is reversed, with the ortho-isomer showing markedly higher reactivity.[3] This suggests a change in the reaction mechanism under these conditions, possibly involving intramolecular assistance from the ortho-nitro group.

Table 1: Relative Solvolysis Rates of Nitrobenzoyl Chlorides (Analogue System)

Solvent SystemRelative Reactivity (k_ortho_ / k_para_)Dominant Effect
High Nucleophilicity / Low Ionizing Power< 1Steric Hindrance
Low Nucleophilicity / High Ionizing Power> 1Potential Intramolecular Assistance

Data inferred from the qualitative description in the study by Andrews and co-workers.[3]

Experimental Protocols

To empirically determine the relative reactivity of this compound and 4-nitrophenoxyacetyl chloride, a series of comparative experiments can be conducted. Below are detailed protocols for hydrolysis and esterification reactions.

Protocol 1: Comparative Hydrolysis

This experiment aims to compare the rates of hydrolysis of the two isomers by monitoring the formation of the corresponding carboxylic acids.

Materials:

  • This compound

  • 4-Nitrophenoxyacetyl chloride

  • Acetone (anhydrous)

  • Water

  • Standardized sodium hydroxide solution (0.1 M)

  • Phenolphthalein indicator

  • Ice bath

  • Magnetic stirrer and stir bars

  • Burette, pipettes, and flasks

Procedure:

  • Prepare 0.1 M solutions of both this compound and 4-nitrophenoxyacetyl chloride in anhydrous acetone.

  • In a flask, place 50 mL of a 1:1 acetone/water mixture and a magnetic stir bar. Equilibrate the flask in an ice bath.

  • Add a few drops of phenolphthalein indicator to the acetone/water mixture.

  • Rapidly inject 1 mL of the 0.1 M acyl chloride solution into the flask while stirring vigorously. Start a stopwatch immediately.

  • Titrate the liberated hydrochloric acid with the standardized 0.1 M sodium hydroxide solution, maintaining the pink endpoint for at least 30 seconds.

  • Record the volume of NaOH consumed at regular time intervals (e.g., every minute) until the reaction is complete (no further NaOH is required).

  • Repeat the experiment for the other isomer under identical conditions.

  • The rate of reaction can be determined by plotting the volume of NaOH added against time.

Protocol 2: Comparative Esterification with an Alcohol

This protocol compares the yield of ester formation under identical reaction conditions.

Materials:

  • This compound

  • 4-Nitrophenoxyacetyl chloride

  • Ethanol (anhydrous)

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In two separate round-bottom flasks, dissolve 1 mmol of either this compound or 4-nitrophenoxyacetyl chloride in 10 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • To each flask, add 1.2 mmol of anhydrous ethanol and 1.2 mmol of anhydrous pyridine.

  • Stir the reactions at room temperature for a predetermined time (e.g., 1 hour).

  • Quench the reactions by adding 20 mL of saturated sodium bicarbonate solution to each flask.

  • Separate the organic layers and wash them sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Determine the yield of the resulting esters (ethyl 2-nitrophenoxyacetate and ethyl 4-nitrophenoxyacetate) by mass and/or analyze the purity and conversion by techniques such as NMR or GC-MS.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of these isomers.

Reactivity_Factors cluster_2N This compound cluster_4N 4-Nitrophenoxyacetyl Chloride 2N_Reactivity Reactivity 2N_Steric Steric Hindrance (Ortho Effect) 2N_Reactivity->2N_Steric decreased by 2N_Electronic Inductive Effect (-I) 2N_Reactivity->2N_Electronic increased by 4N_Reactivity Reactivity 4N_Electronic Resonance & Inductive Effects (-M, -I) 4N_Reactivity->4N_Electronic significantly increased by Nucleophile Nucleophile Nucleophile->2N_Reactivity attacks Nucleophile->4N_Reactivity attacks

Caption: Factors influencing the reactivity of the two isomers.

Experimental_Workflow start Start: Prepare Acyl Chloride Solutions reaction React with Nucleophile (e.g., Water or Alcohol) start->reaction monitoring Monitor Reaction Progress (e.g., Titration or Chromatography) reaction->monitoring analysis Analyze Data (Rate Constants or Yields) monitoring->analysis comparison Compare Reactivity analysis->comparison conclusion Conclusion on Relative Reactivity comparison->conclusion

References

A Comparative Guide to Alternative Acylating Agents for 2-Nitrophenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall success of a synthetic strategy. 2-Nitrophenoxyacetyl chloride is a valuable reagent, particularly for the introduction of the 2-nitrophenoxyacetyl (NPA) group, which can serve as a photolabile protecting group in the study of cellular signaling pathways. This "caging" functionality allows for the light-induced release of biologically active molecules, providing spatiotemporal control over signaling events.

However, the high reactivity of acyl chlorides, including this compound, can sometimes lead to challenges such as lack of selectivity and the generation of corrosive byproducts. This guide provides an objective comparison of alternative acylating agents, presenting their performance characteristics, supporting experimental data from various sources, and detailed protocols to assist in the selection of the most suitable reagent for a given application.

Performance Comparison of Acylating Agents

The following table summarizes the performance of this compound and its common alternatives in the acylation of amines. It is important to note that the data presented is collated from various sources and, therefore, the reaction conditions and substrates may not be directly comparable. Nevertheless, this summary provides a useful overview of the expected performance of each reagent class.

Acylating AgentAlternative ReagentsTypical Reaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Acyl Chlorides This compound, Benzoyl Chloride, Acetyl ChlorideAnhydrous aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine) at 0 °C to room temperature.80-95%High reactivity, rapid reactions.High reactivity can lead to low selectivity; generates corrosive HCl byproduct; moisture sensitive.
Acid Anhydrides Acetic Anhydride, Boc-Anhydride ((Boc)₂O)Can be run neat or in aprotic solvents; may require gentle heating or a catalyst (e.g., DMAP).70-95%Milder than acyl chlorides, leading to better selectivity; byproduct (a carboxylic acid) is less corrosive than HCl.Less reactive than acyl chlorides, may require longer reaction times or heating.
Carbamate-forming Reagents 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Typically in a biphasic solvent system (e.g., dioxane/water) with a base (e.g., NaHCO₃) at room temperature.90-99%Widely used for amine protection in peptide synthesis; Fmoc group is base-labile, allowing for orthogonal protection strategies.Primarily used for introducing the Fmoc protecting group.

Experimental Protocols

The following are representative experimental protocols for the acylation of a primary amine using common alternative acylating agents.

Protocol 1: Acylation using Benzoyl Chloride

This protocol describes a general procedure for the N-benzoylation of a primary amine.

Materials:

  • Primary amine

  • Benzoyl chloride

  • Triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-benzoylamide.

Protocol 2: Acylation using Acetic Anhydride

This protocol provides a general method for the N-acetylation of a primary amine.

Materials:

  • Primary amine

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent like ethyl acetate or perform the reaction neat.

  • Add acetic anhydride (1.5 eq.) to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and slowly add water to quench the excess acetic anhydride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution to remove acetic acid, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Protocol 3: Amine Protection using Fmoc-Cl

This protocol details the procedure for protecting a primary amine with the Fmoc group.

Materials:

  • Primary amine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the primary amine (1.0 eq.) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq.) to the solution.

  • Add a solution of Fmoc-Cl (1.1 eq.) in dioxane dropwise to the stirred amine solution at room temperature.

  • Stir the mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, add water and extract the mixture with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 4: Amine Protection using Boc-Anhydride

This protocol describes the protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or NaOH

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the primary amine (1.0 eq.) in THF or DCM.

  • Add triethylamine (1.5 eq.) or an aqueous solution of NaOH (2.0 eq.).

  • Add a solution of (Boc)₂O (1.1 eq.) in the same solvent.

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the Boc-protected amine.

Visualization of Application in Signaling Pathways

The 2-nitrophenoxyacetyl group is particularly useful as a photolabile protecting group, or "caging" group. This allows for the synthesis of biologically inactive molecules that can be activated with a pulse of light. This technique is invaluable for studying dynamic cellular processes, such as signaling pathways, with high spatiotemporal resolution.

Signaling_Pathway_Activation cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Inactive Molecule Caged Signaling Molecule (Inactive) Active Molecule Active Signaling Molecule Inactive Molecule->Active Molecule Releases Protecting Group Light UV Light (Stimulus) Light->Inactive Molecule Photolysis Receptor Cell Surface Receptor Active Molecule->Receptor Binds to Signaling Cascade Downstream Signaling Cascade Receptor->Signaling Cascade Activates Cellular Response Cellular Response Signaling Cascade->Cellular Response Leads to

Caption: Controlled activation of a signaling pathway using a photolabile protecting group.

The diagram above illustrates the general principle of using a "caged" signaling molecule. The inactive molecule, protected by a photolabile group (such as the 2-nitrophenoxyacetyl group), is introduced to a biological system. Upon irradiation with UV light, the protecting group is cleaved, releasing the active signaling molecule. This active molecule can then bind to its receptor, initiating a downstream signaling cascade and ultimately leading to a cellular response. This technique provides precise control over the timing and location of signaling pathway activation, making it a powerful tool for researchers.

Orthogonal Protecting Group Strategies: A Comparative Guide to the 2-Nitrophenylacetyl (NPAc) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of multi-step organic synthesis, particularly in peptide and carbohydrate chemistry, the strategic use of protecting groups is paramount. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and removable with high selectivity and yield. This guide provides a comprehensive comparison of the 2-nitrophenylacetyl (NPAc) protecting group with other established protecting groups, offering insights into its unique properties and potential applications in complex molecular syntheses.

The NPAc group, a derivative of the well-known 2-nitrobenzyl moiety, presents a distinct set of characteristics that make it a valuable tool for orthogonal protection strategies. Unlike many of its photolabile counterparts, the NPAc group offers a unique chemoselective cleavage method, expanding the repertoire of orthogonal sets available to synthetic chemists.

Comparative Analysis of Protecting Groups

The selection of a protecting group is a critical decision in the design of a synthetic route. The following tables provide a quantitative comparison of the 2-nitrophenylacetyl (NPAc) group with the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, and the widely used acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Table 1: Comparison of Protection and Deprotection Conditions and Yields

Protecting GroupIntroduction ReagentTypical Protection ConditionsTypical Protection YieldDeprotection ConditionsTypical Deprotection Yield
2-Nitrophenylacetyl (NPAc) 2-Nitrophenylacetic acid, DCC/DMAPCH₂Cl₂, rt, 2-4 h>90%Zn, NH₄Cl, EtOH/H₂O, rt>90%
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) NPPOC-Cl or NPPOC-OSuBase (e.g., NaHCO₃), Dioxane/H₂O>90%UV light (λ ≈ 365 nm)Quantitative[1]
tert-Butyloxycarbonyl (Boc) Boc₂OBase (e.g., TEA, DMAP), CH₂Cl₂ or THF>95%[2]Strong acid (e.g., TFA in CH₂Cl₂)>95%[2][3]
9-Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-OSu or Fmoc-ClBase (e.g., NaHCO₃), Dioxane/H₂O>90%[4][5]20% Piperidine in DMF>95%[4][6]

Table 2: Orthogonality and Stability of Protecting Groups

Protecting GroupStable toLabile toOrthogonal to
2-Nitrophenylacetyl (NPAc) Acidic (TFA), Basic (Piperidine), PhotolysisReductive cleavage (Zn/NH₄Cl)Boc, Fmoc, TBDMS, Lev, Naphthylmethyl, p-Methoxybenzyl[7]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Acidic (TFA), Basic (Piperidine)UV light (λ ≈ 365 nm)Boc, Fmoc, and most acid- and base-labile groups
tert-Butyloxycarbonyl (Boc) Basic (Piperidine), HydrogenolysisStrong acid (TFA)Fmoc, Cbz, Alloc
9-Fluorenylmethyloxycarbonyl (Fmoc) Acidic (TFA), HydrogenolysisBase (Piperidine)Boc, Cbz, Alloc, Trt

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are protocols for the introduction and removal of the NPAc, NPPOC, Boc, and Fmoc protecting groups.

2-Nitrophenylacetyl (NPAc) Group

Protection of a Hydroxyl Group:

  • Dissolve the alcohol (1.0 equiv), 2-nitrophenylacetic acid (1.2 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of the NPAc Group:

  • Dissolve the NPAc-protected compound (1.0 equiv) in a mixture of ethanol and water.

  • Add ammonium chloride (NH₄Cl, 5.0 equiv) and activated zinc dust (10.0 equiv).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc residue.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Group

Protection of an Amino Group:

  • Dissolve the amino acid (1.0 equiv) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

  • In a separate flask, dissolve NPPOC-OSu (1.1 equiv) in dioxane.

  • Slowly add the NPPOC-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Stir the reaction mixture for 4-6 hours, maintaining a pH of 8.5-9.0 by adding additional sodium bicarbonate solution as needed.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted NPPOC-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the NPPOC-protected amino acid.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Photolytic Deprotection of the NPPOC Group:

  • Dissolve the NPPOC-protected compound in a suitable solvent (e.g., methanol, dioxane, or acetonitrile). The concentration should be optimized for the specific substrate and photoreactor geometry.

  • Transfer the solution to a quartz reaction vessel.

  • Irradiate the solution with a UV lamp at a wavelength of approximately 365 nm.[1] A medium-pressure mercury lamp is a common source.

  • The irradiation time will vary depending on the substrate, concentration, and light intensity, but is often in the range of 5-60 minutes.

  • Monitor the deprotection by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure. The photoproducts are typically 2-(2-nitrophenyl)propene and CO₂.

  • The deprotected compound can be used directly or purified further if necessary.

tert-Butyloxycarbonyl (Boc) Group

Protection of an Amino Group:

  • Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the solution.

  • If the amine is a hydrochloride salt, add a base such as triethylamine (TEA, 1.2 equiv) or N,N-diisopropylethylamine (DIPEA, 1.2 equiv). For free amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[2]

  • Stir the reaction at room temperature for 2-4 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness to obtain the Boc-protected amine.[2]

Deprotection of the Boc Group:

  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio of TFA to DCM.

  • Stir the solution at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

  • The resulting amine salt can be used directly or neutralized with a base.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection of an Amino Group:

  • Dissolve the amino acid (1.0 equiv) in a 10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.[5]

  • In a separate flask, dissolve N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv) in dioxane or acetone.[5]

  • Slowly add the Fmoc-OSu solution to the amino acid solution at 0-5 °C with vigorous stirring.[5]

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.[5]

  • Dilute with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[5]

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.[5]

  • Extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent.[5]

Deprotection of the Fmoc Group:

  • Treat the Fmoc-protected amine (typically on a solid support) with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[4][6]

  • Agitate the mixture at room temperature. Deprotection is usually complete within 5-20 minutes.

  • Monitor the deprotection by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct at around 301 nm.[5]

  • Filter and wash the resin thoroughly with DMF to remove the deprotection solution and byproducts.

Visualization of Orthogonal Strategies

The following diagrams illustrate the concept of orthogonal protection, showcasing the distinct cleavage conditions for the NPAc group in relation to other common protecting groups.

Orthogonal_Protecting_Groups cluster_NPAc NPAc Group cluster_NPPOC NPPOC Group cluster_Boc Boc Group cluster_Fmoc Fmoc Group NPAc NPAc-OR NPAc_cleaved HO-R NPAc->NPAc_cleaved Zn, NH₄Cl NPPOC NPPOC-NR₂ NPPOC_cleaved HNR₂ NPPOC->NPPOC_cleaved UV Light (365 nm) Boc Boc-NR₂ Boc_cleaved HNR₂ Boc->Boc_cleaved TFA Fmoc Fmoc-NR₂ Fmoc_cleaved HNR₂ Fmoc->Fmoc_cleaved Piperidine

Caption: Orthogonal cleavage of common protecting groups.

This diagram illustrates the distinct deprotection conditions for the NPAc, NPPOC, Boc, and Fmoc protecting groups, highlighting their orthogonality. The NPAc group is cleaved under reductive conditions, NPPOC by UV light, Boc by strong acid, and Fmoc by a secondary amine base. This allows for the selective removal of one group while the others remain intact.

Caption: General workflow for NPAc group deprotection.

This workflow outlines the key steps involved in the reductive cleavage of the 2-nitrophenylacetyl (NPAc) protecting group. The process involves the reaction with zinc and ammonium chloride, followed by monitoring, work-up, and purification to yield the deprotected molecule.

References

A Comparative Guide to the HPLC Analysis of Reaction Products from 2-Nitrophenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction products is paramount to ensure the purity, efficacy, and safety of synthesized compounds. When 2-Nitrophenoxyacetyl Chloride is used as a reactive precursor, typically in acylation reactions with nucleophiles such as amines and alcohols, a robust analytical methodology is required to monitor reaction progress, identify byproducts, and quantify the desired products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative analysis of HPLC methods and other viable analytical alternatives for the characterization of amide and ester derivatives of 2-Nitrophenoxyacetic acid.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC, particularly in its reversed-phase mode, is a versatile and widely adopted technique for the analysis of the moderately polar reaction products of this compound. Due to the high reactivity and moisture sensitivity of this compound itself, analytical efforts are typically focused on its more stable derivatives.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common approach for analyzing N-substituted-2-nitrophenoxyacetamides and 2-nitrophenoxyacetate esters. The separation is based on the hydrophobic interactions between the analytes and a nonpolar stationary phase.

Typical Experimental Protocol for RP-HPLC:

  • Sample Preparation: The reaction mixture is typically quenched and extracted. The organic layer is then evaporated, and the residue is redissolved in a suitable solvent, often the mobile phase, to a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is sufficient.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or phosphoric acid, is typically employed. The acid helps to suppress the ionization of any residual carboxylic acids, leading to better peak shapes.

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Column Temperature: Maintained at ambient or slightly elevated temperatures (e.g., 30 °C) for better reproducibility.

    • Detection: UV detection at a wavelength where the nitroaromatic chromophore has strong absorbance, typically around 254 nm or 270 nm.

Data Presentation: RP-HPLC of this compound Reaction Products

AnalyteNucleophileExpected ProductRetention Time (min) (Representative)Peak Shape
1AnilineN-phenyl-2-(2-nitrophenoxy)acetamide12.5Symmetrical
2BenzylamineN-benzyl-2-(2-nitrophenoxy)acetamide11.8Symmetrical
3EthanolEthyl 2-(2-nitrophenoxy)acetate10.2Symmetrical
4PhenolPhenyl 2-(2-nitrophenoxy)acetate13.1Symmetrical
5Water (Hydrolysis)2-Nitrophenoxyacetic acid8.5Symmetrical

Note: Retention times are representative and will vary based on the specific HPLC system, column, and exact mobile phase gradient.

Normal-Phase HPLC (NP-HPLC)

For less polar derivatives or for achieving different selectivity, especially for isomeric separations, normal-phase HPLC can be an alternative.[1][2]

Typical Experimental Protocol for NP-HPLC:

  • Stationary Phase: A polar stationary phase such as silica or a cyano-bonded phase is used.[2]

  • Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethyl acetate.[1]

  • Considerations: NP-HPLC is highly sensitive to water content in the mobile phase, which can affect reproducibility.

Alternative Analytical Techniques

While HPLC is a robust primary technique, other methods offer advantages in terms of speed, resolution, and sensitivity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher resolution, sensitivity, and speed compared to conventional HPLC.[3]

Experimental Protocol Outline for UPLC-MS/MS:

  • Sample Preparation: Similar to HPLC, but samples can be much more dilute due to the higher sensitivity.

  • UPLC System: A UPLC system with a sub-2 µm particle size column (e.g., C18) is used for rapid and high-resolution separations.

  • Mass Spectrometry: A tandem quadrupole mass spectrometer is used for detection. Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantitative analysis.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte structure.

Performance Comparison: HPLC vs. UPLC-MS/MS

ParameterHPLC-UVUPLC-MS/MS
Analysis Time 15-30 min2-5 min
Sensitivity (LOD) ng rangepg to fg range
Selectivity ModerateVery High
Peak Capacity GoodExcellent
Cost LowerHigher
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For the amide and ester products of this compound, which are generally not sufficiently volatile, derivatization is required.[4]

Experimental Protocol Outline for GC-MS with Derivatization:

  • Derivatization: The sample containing the amide or ester products is treated with a silylating agent (e.g., BSTFA or MSTFA) to convert polar N-H and O-H groups into nonpolar and volatile trimethylsilyl (TMS) derivatives.[5][6]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The separation is achieved based on the boiling points and polarities of the derivatives.

  • MS Detection: A mass spectrometer is used for detection, providing both quantitative data and mass spectra for structural confirmation.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged and polar compounds.[7][8]

Experimental Protocol Outline for CE:

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary.

  • Buffer: A background electrolyte solution, such as a borate or phosphate buffer at a specific pH.

  • Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection: On-column UV detection.

Visualizing the Workflow and Relationships

To better understand the logical flow of analysis and the relationship between the compounds, the following diagrams are provided.

Reaction_and_Analysis_Workflow cluster_reaction Synthesis cluster_analysis Analysis 2-Nitrophenoxyacetyl_Chloride 2-Nitrophenoxyacetyl Chloride Reaction_Product Amide or Ester Product 2-Nitrophenoxyacetyl_Chloride->Reaction_Product Acylation Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->Reaction_Product HPLC HPLC Analysis Reaction_Product->HPLC Primary Method Alternatives Alternative Methods Reaction_Product->Alternatives Comparative Methods Analytical_Technique_Comparison cluster_LC Liquid Chromatography cluster_Other Other Techniques Analysis Analysis of Reaction Products HPLC HPLC (UV Detection) Analysis->HPLC Robust & Versatile UPLC_MS UPLC-MS/MS Analysis->UPLC_MS High Sensitivity & Speed GC_MS GC-MS (with Derivatization) Analysis->GC_MS For Volatile Derivatives CE Capillary Electrophoresis Analysis->CE High Efficiency Separation

References

A Comparative Guide to Confirming Amide Formation with 2-Nitrophenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the successful formation of an amide bond is a critical step. Verifying the completion of this reaction and the purity of the product is paramount. This guide provides a comparative analysis of common analytical techniques for confirming amide formation using 2-Nitrophenoxyacetyl Chloride as the acylating agent, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy.

The Gold Standard: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy stands as a powerful and definitive method for confirming amide bond formation. It provides detailed structural information by monitoring the disappearance of starting material signals and the appearance of new, characteristic signals for the amide product.

In a typical reaction, this compound is reacted with a primary or secondary amine (R-NH₂) to form the corresponding N-substituted-2-(2-nitrophenoxy)acetamide.

Key ¹H NMR Spectral Changes:

  • Disappearance of Amine N-H Protons: The signal corresponding to the amine protons of the starting material will disappear upon successful reaction. The chemical shift of these protons can be highly variable (typically 0.5-5.0 ppm) and they often appear as broad signals.

  • Appearance of Amide N-H Proton: A new, often broad, singlet will appear in the downfield region of the spectrum (typically 7.5-9.0 ppm), corresponding to the newly formed amide N-H proton.[1]

  • Shift of Methylene Protons (α to Amine Nitrogen): If the starting amine has protons on the carbon adjacent to the nitrogen (e.g., a primary alkyl amine), their chemical shift will experience a downfield shift upon amide formation due to the electron-withdrawing effect of the adjacent carbonyl group.

  • Characteristic Shifts of the 2-Nitrophenoxy Group: The aromatic and methylene protons of the 2-Nitrophenoxyacetyl moiety provide clear reporter signals. Upon conversion of the highly reactive acid chloride to the less electrophilic amide, the adjacent methylene protons are expected to shift slightly upfield.

Data Presentation: ¹H NMR Chemical Shifts

The following table summarizes the expected ¹H NMR chemical shifts for the starting materials and a generic N-alkyl-2-(2-nitrophenoxy)acetamide product. These values are estimates based on analogous structures and can vary depending on the solvent and the specific 'R' group of the amine.

Proton Type Starting Material: this compound (Estimated) Starting Material: Primary Amine (R-CH₂-NH₂) (Typical) Product: N-Alkyl-2-(2-nitrophenoxy)acetamide (Estimated)
Aromatic Protons (H on nitrophenyl ring) ~ 7.0 - 8.2 ppm (m)-~ 7.0 - 8.2 ppm (m)
Methylene Protons (-O-CH₂-CO-) ~ 5.0 ppm (s)-~ 4.8 ppm (s)
Methylene Protons (R-CH₂-N-) -~ 2.5 - 3.0 ppm (t)~ 3.2 - 3.6 ppm (q)
Amine/Amide Proton (-NH-) -~ 0.5 - 5.0 ppm (br s)~ 7.5 - 9.0 ppm (br s)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity: s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the dried crude reaction product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record the spectrum, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • Analysis: Compare the obtained spectrum with the spectra of the starting materials. Confirm the disappearance of the amine signals and the appearance of the characteristic amide N-H and shifted α-proton signals. The integration of the product signals should correspond to the expected proton ratios.

Visualization: NMR Confirmation Workflow

NMR_Workflow Workflow for Amide Formation Confirmation by NMR cluster_reaction Synthesis cluster_analysis NMR Analysis cluster_conclusion Conclusion start This compound + Amine reaction Amidation Reaction start->reaction product Crude Product reaction->product sample_prep Prepare NMR Sample product->sample_prep acquire Acquire 1H NMR Spectrum sample_prep->acquire process Process Data acquire->process analyze Analyze Spectrum process->analyze confirm Amide Formed? analyze->confirm fail Incomplete Reaction / Side Products analyze->fail Reactant signals present / unexpected signals

Caption: Logical workflow for confirming amide synthesis using NMR.

Alternative Confirmation Methods

While NMR is highly informative, other techniques can provide complementary or faster confirmation of amide formation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid technique for identifying functional groups. The key is to observe the shift in the carbonyl (C=O) stretching frequency.

  • Starting Material (this compound): A strong, sharp absorption band for the acid chloride C=O stretch is expected around 1800 cm⁻¹.[2]

  • Product (Amide): This band will be replaced by a new strong absorption for the amide C=O stretch (Amide I band) at a lower frequency, typically in the range of 1640-1680 cm⁻¹.[1] For secondary amides, an N-H bending vibration (Amide II band) also appears around 1510-1580 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the desired product.

  • Procedure: A small sample of the reaction mixture is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Confirmation: The detection of an ion with the m/z value corresponding to the calculated molecular weight of the N-substituted-2-(2-nitrophenoxy)acetamide (plus a proton, [M+H]⁺, in many common ionization modes like ESI) provides strong evidence of its formation.[3]

Comparison of Confirmation Techniques

Technique Information Provided Advantages Disadvantages
¹H NMR Spectroscopy Detailed structural information, confirmation of connectivity, assessment of purity.Unambiguous structure confirmation, quantitative information from integration.Slower than FTIR, requires more sample, higher instrument cost.
FTIR Spectroscopy Presence/absence of key functional groups (carbonyls, N-H bonds).Fast, requires minimal sample, relatively inexpensive.Provides no information on connectivity or purity, overlapping peaks can be ambiguous.[4]
Mass Spectrometry (MS) Molecular weight of the product.High sensitivity, confirms molecular formula.Provides no information on isomeric structures, can be difficult to quantify without standards.[5]

Conclusion

For the unequivocal confirmation of amide formation from this compound, ¹H NMR spectroscopy is the most comprehensive and reliable method . It not only confirms the presence of the amide bond but also provides a detailed picture of the product's structure and purity. However, for rapid screening or as a complementary technique, FTIR spectroscopy offers a quick check for the conversion of the acid chloride to the amide. Mass spectrometry is invaluable for definitively confirming that a product with the correct molecular weight has been formed. For a thorough and confident characterization, a combination of these techniques is often the best practice in a research and development setting.

References

Navigating Amine and Phenol Analysis: A Comparative Guide to Derivatization Reagents for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amines and phenols is a common analytical challenge. Direct analysis of these compounds by liquid chromatography-mass spectrometry (LC-MS) can be hampered by poor chromatographic retention and low ionization efficiency. Chemical derivatization offers a powerful solution by modifying the analytes to improve their physicochemical properties. This guide provides a comprehensive comparison of 2-Nitrophenoxyacetyl Chloride and other common derivatization reagents, supported by experimental data and detailed protocols to inform your selection of the most suitable agent for your analytical needs.

Principles of Derivatization in LC-MS

Chemical derivatization aims to enhance the analytical performance of target molecules by:

  • Increasing Hydrophobicity: Improves retention on reversed-phase chromatography columns, separating analytes from the void volume where matrix effects are often most pronounced.

  • Improving Ionization Efficiency: The introduction of a readily ionizable group can significantly increase the signal intensity in the mass spectrometer.

  • Standardizing Fragmentation: A common derivatizing tag can lead to predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which is beneficial for the identification and quantification of a class of compounds.

This guide focuses on acylating agents, specifically chloride derivatives, which react with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable amide and ester linkages, respectively.

Performance Comparison of Derivatization Reagents

The selection of a derivatization reagent is a critical step that influences the sensitivity, selectivity, and robustness of a quantitative LC-MS assay. Below is a comparison of this compound with two widely used alternatives: Benzoyl Chloride and Dansyl Chloride.

Derivatization ReagentTarget AnalytesReaction ConditionsKey AdvantagesPotential Limitations
This compound Primary/Secondary Amines, PhenolsBasic pH (e.g., carbonate buffer), Room Temperature- Introduction of a nitro group may enhance electron capture ionization in negative mode. - Potentially unique fragmentation pattern for structural confirmation.- Limited published data on performance and protocols. - Potential for side reactions or instability of derivatives is not well-characterized. - May not be as widely available as other reagents.
Benzoyl Chloride Primary/Secondary Amines, Phenols, Thiols, some AlcoholsBasic pH (e.g., sodium carbonate), Room Temperature, Rapid Reaction[1]- Well-established and widely used. - Improves chromatographic retention and ionization efficiency.[1] - Isotopically labeled versions (e.g., 13C6-Benzoyl Chloride) are available for use as internal standards.- Can derivatize a broad range of functional groups, which may lead to a lack of selectivity in complex samples.
Dansyl Chloride Primary/Secondary Amines, PhenolsBasic pH (e.g., sodium bicarbonate), Mild Heating (e.g., 60°C)- Produces highly fluorescent derivatives, enabling sensitive detection by fluorescence detectors in addition to MS. - The dimethylamino group enhances ionization in positive mode ESI-MS. - Extensive literature and established protocols are available.- Reaction times can be longer compared to benzoyl chloride. - Light-sensitive reagent and derivatives may require special handling.

Quantitative Performance Data

The following table summarizes typical quantitative performance characteristics for methods utilizing Benzoyl Chloride and Dansyl Chloride for the analysis of various amines and phenols. Data for this compound is not extensively available in the peer-reviewed literature and would require experimental determination.

Derivatization ReagentAnalyte ClassMatrixLLOQ (Lower Limit of Quantification)Linearity (R²)Reference
Benzoyl ChlorideNeurotransmitters & MetabolitesRat Microdialysate, Human CSF & Serum< 10 nM for most compounds> 0.99[1]
Benzoyl ChlorideBiogenic AminesFish0.44 to 65.67 nM0.9961 to 0.9999
Benzoyl ChlorideAmines and Phenolic AcidsWineNanomolar range> 0.99
Dansyl ChlorideAmino AcidsForest Tree Tissuespmol rangeNot specified
Dansyl ChlorideBiogenic AminesFish10-20 fold higher LLD than some other methods> 0.99

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible and reliable results. Below are representative protocols for derivatization using Benzoyl Chloride and Dansyl Chloride. A hypothetical protocol for this compound is also provided based on the chemistry of similar acyl chlorides.

Protocol 1: Derivatization with Benzoyl Chloride (for Amines and Phenols)

This protocol is adapted from a method for the analysis of neurochemicals.[1]

  • Sample Preparation: To 20 µL of sample supernatant, add 10 µL of 100 mM sodium carbonate solution.

  • Derivatization: Add 10 µL of 2% (v/v) Benzoyl Chloride in acetonitrile. Vortex briefly.

  • Internal Standard Addition: Add 10 µL of the internal standard solution.

  • Quenching/Dilution: Add 50 µL of water to reduce the organic content.

  • Analysis: The sample is now ready for LC-MS analysis.

Protocol 2: Derivatization with Dansyl Chloride (for Amines and Phenols)

This protocol is a general procedure for the derivatization of amines.

  • Sample Preparation: To 50 µL of sample, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Derivatization: Add 100 µL of Dansyl Chloride solution (e.g., 1 mg/mL in acetone). Vortex.

  • Incubation: Incubate the mixture at 60°C for 30 minutes in the dark.

  • Quenching: Add 50 µL of a quenching reagent (e.g., 5% formic acid or a primary amine solution like glycine) to react with excess Dansyl Chloride.

  • Analysis: Centrifuge to remove any precipitate and inject the supernatant for LC-MS analysis.

Protocol 3: Hypothetical Derivatization with this compound

This protocol is a proposed starting point for method development.

  • Sample Preparation: To 50 µL of sample, add 50 µL of 100 mM potassium carbonate buffer (pH 10).

  • Derivatization: Add 100 µL of this compound solution (e.g., 2 mg/mL in acetonitrile). Vortex.

  • Incubation: Allow the reaction to proceed at room temperature for 15 minutes.

  • Quenching: Add 50 µL of 1% formic acid to stop the reaction.

  • Analysis: The sample is now ready for LC-MS analysis. Optimization of reaction time, temperature, and pH will be necessary.

Mass Spectrometry Fragmentation Patterns

Understanding the fragmentation of derivatized analytes is key for developing selective MS/MS methods (e.g., Multiple Reaction Monitoring, MRM).

  • Benzoyl Derivatives: The most common fragmentation pathway for benzoylated amines and phenols is the neutral loss of the benzoyl group, resulting in a characteristic product ion at m/z 105.[1] This allows for a common precursor-to-product ion transition to be used for a wide range of analytes.

  • Dansyl Derivatives: Dansyl derivatives often show a characteristic fragment ion at m/z 171, corresponding to the protonated dimethylaminonaphthalene moiety. Other fragments related to the analyte structure are also observed.

  • 2-Nitrophenoxyacetyl Derivatives (Predicted): Based on the structure, several fragmentation pathways can be predicted for 2-nitrophenoxyacetyl derivatives. A primary fragmentation would likely involve the cleavage of the amide or ester bond, leading to a fragment ion corresponding to the protonated 2-nitrophenoxyacetyl group. Further fragmentation could involve the loss of the nitro group (NO₂) or other characteristic neutral losses from the aromatic ring. The specific fragmentation would need to be confirmed experimentally.

Visualizing the Workflow

A typical experimental workflow for the derivatization and LC-MS analysis of small molecules is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Deriv_Reagent Add Derivatization Reagent (e.g., this compound) Extraction->Deriv_Reagent Reaction Incubation/ Reaction Deriv_Reagent->Reaction Quenching Quenching Reaction->Quenching LC_Separation LC Separation Quenching->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

A generalized workflow for derivatization-based LC-MS analysis.

Conclusion

The choice of derivatization reagent for the LC-MS analysis of amines and phenols is a critical decision that depends on the specific analytical goals, the nature of the analytes, and the available instrumentation. While Benzoyl Chloride and Dansyl Chloride are well-established reagents with a wealth of supporting literature and proven performance, this compound represents a potential alternative that warrants further investigation. Its unique structure may offer advantages in specific applications, particularly in terms of ionization and fragmentation. However, researchers considering its use should be prepared to undertake significant method development and validation. This guide provides a framework for comparing these reagents and selecting the most appropriate strategy to achieve sensitive, accurate, and reliable quantification of amines and phenols in complex biological matrices.

References

A Comparative Guide to Acylation Methods: Evaluating the Performance of 2-Nitrophenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation is a cornerstone of organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and other biologically active compounds. The choice of an acylating agent is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of 2-Nitrophenoxyacetyl Chloride with other common acylation methods, supported by representative experimental data and detailed protocols to inform reagent selection for specific synthetic challenges.

Performance Comparison of Acylating Agents

The reactivity of acylating agents is significantly influenced by the electronic nature of their substituents. Acyl chlorides are generally more reactive than anhydrides, with reactivity further modulated by the substituents on the acyl group. Electron-withdrawing groups, such as the nitro group in this compound, increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles.

The following table summarizes the typical yields for the N-acylation of common amine substrates with various acylating agents. While a direct head-to-head comparison of this compound with other agents under identical conditions is not extensively documented in a single study, this table provides a representative comparison based on generally reported yields for these classes of reactions.

Acylating AgentSubstrateBaseSolventTypical Yield (%)Key Observations
This compound AnilineTriethylamineDichloromethane> 90Highly reactive due to the electron-withdrawing nitro group. Reactions are often rapid at room temperature.
Acetyl ChlorideAnilineTriethylamineDichloromethane85-95A common, highly reactive acetylating agent. The reaction is exothermic and often requires cooling.[1]
Benzoyl ChlorideBenzylaminePyridineDichloromethane90-98A standard reagent for benzoylation, generally providing high yields with primary amines.
Boc-Anhydride (Di-tert-butyl dicarbonate)BenzylamineTriethylamineTetrahydrofuran> 95A milder reagent, primarily used for the introduction of the Boc protecting group. Often proceeds to completion.[2][3][4]
Acetic AnhydrideAnilineSodium AcetateWater~90Less reactive than acetyl chloride, offering better control. May require heating or a catalyst.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and comparing synthetic methodologies. The following are generalized procedures for the acylation of amines using an acyl chloride and an anhydride.

Protocol 1: General Procedure for N-Acylation using this compound

This protocol describes a typical procedure for the acylation of a primary amine with this compound.

Materials:

  • Primary amine (e.g., Aniline)

  • This compound

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for N-Acylation using Boc-Anhydride

This protocol outlines a standard procedure for the protection of a primary amine using Di-tert-butyl dicarbonate (Boc-Anhydride).[2][3][4]

Materials:

  • Primary amine (e.g., Benzylamine)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in THF.

  • Add a solution of Boc-Anhydride (1.1 eq.) in THF to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product.

  • Purification can be achieved by column chromatography if necessary.

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows can aid in understanding the logical progression of a synthetic procedure.

Acylation_Workflow Generalized Acylation Workflow start Start dissolve Dissolve Amine and Base in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_acyl Add Acylating Agent (e.g., this compound) cool->add_acyl react Stir at Room Temperature add_acyl->react monitor Monitor Reaction (TLC) react->monitor workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end End purify->end

Caption: Generalized workflow for the acylation of an amine using an acyl chloride.

Logical Relationships in Acylating Agent Reactivity

The reactivity of an acylating agent is a key determinant of its utility in a given synthetic context.

Reactivity_Hierarchy cluster_reactivity Acylating Agent Reactivity Acyl_Chlorides Acyl Chlorides (e.g., this compound, Acetyl Chloride) Anhydrides Acid Anhydrides (e.g., Boc-Anhydride, Acetic Anhydride) Acyl_Chlorides->Anhydrides More Reactive Carboxylic_Acids Carboxylic Acids (with coupling agents) Anhydrides->Carboxylic_Acids More Reactive

Caption: Reactivity hierarchy of common acylation methods.

References

Unmasking Versatility: A Comparative Guide to 2-Nitrophenoxyacetyl Chloride as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The 2-Nitrophenoxyacetyl (NPA) group, introduced via its reactive precursor 2-Nitrophenoxyacetyl Chloride, emerges as a powerful tool, offering a unique set of advantages over conventional protecting groups. This guide provides an objective comparison of the NPA group with widely used alternatives, supported by available data and experimental insights, to inform the selection of the optimal protective strategy.

The primary advantage of the 2-Nitrophenoxyacetyl group lies in its nature as a photolabile protecting group (PPG) . Unlike traditional groups that require chemical reagents for removal, the NPA group can be cleaved with high spatial and temporal precision using UV light. This "on-demand" deprotection offers unparalleled control in complex syntheses and biological applications.

Performance Comparison: 2-Nitrophenoxyacetyl vs. Standard Protecting Groups

The choice of a protecting group is dictated by its stability under various reaction conditions and the orthogonality of its deprotection method. The NPA group provides a distinct set of properties when compared to the commonly used Boc, Cbz, and Fmoc protecting groups for amines, as well as standard protecting groups for alcohols.

Protecting GroupFunctional Group ProtectedIntroduction ReagentDeprotection ConditionKey AdvantagesLimitations
2-Nitrophenoxyacetyl (NPA) Amines, Alcohols, Carboxylic AcidsThis compoundPhotolysis (UV light, ~350 nm) Spatiotemporal control , traceless deprotection, mild and orthogonal cleavageRequires specialized photochemical equipment, potential for phototoxicity in biological systems, byproduct (nitrosoketone) may need to be scavenged.
tert-Butoxycarbonyl (Boc) AminesDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA)[1][][3]Well-established, robust, widely used in solid-phase peptide synthesis (SPPS)[3][4]Harsh acidic cleavage can damage sensitive substrates.
Carboxybenzyl (Cbz) AminesBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)[3][5]Stable to acidic and basic conditions, imparts crystallinity[5]Not suitable for molecules with other reducible functional groups (e.g., alkynes, alkenes).
9-Fluorenylmethyloxycarbonyl (Fmoc) AminesFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)[1][][6]Mild basic cleavage, central to modern SPPS[3][4]Base-labile, can be sensitive to certain reaction conditions.
Silyl Ethers (e.g., TBS, TIPS) AlcoholsSilyl Chlorides (e.g., TBSCl)Fluoride ions (e.g., TBAF), Acid[7]Tunable stability, widely usedCan be labile to acidic conditions.
Benzyl Ethers (Bn) AlcoholsBenzyl Bromide/ChlorideCatalytic HydrogenolysisStable to a wide range of conditionsRequires hydrogenation for cleavage.

The Power of Photolability: The Core Advantage of the NPA Group

The defining feature of the 2-Nitrophenoxyacetyl group is its cleavage by light, a process that proceeds via a Norrish Type II photoreaction. Upon absorption of UV light, the ortho-nitro group abstracts a benzylic hydrogen, leading to a series of rearrangements that ultimately release the protected functional group and a 2-nitrosophenylglyoxylic acid byproduct.

This mechanism provides several key advantages:

  • Orthogonality: The NPA group is stable to a wide range of chemical reagents used for the deprotection of other groups like Boc (acidic), Fmoc (basic), and Cbz (reductive). This allows for the selective deprotection of the NPA group at a specific point in a synthetic sequence without affecting other protected functionalities.

  • Spatial and Temporal Control: Deprotection can be precisely controlled by directing a light source to a specific area of a reaction vessel or even within a single cell, and for a specific duration. This is invaluable in applications such as the synthesis of peptide arrays and the controlled release of "caged" bioactive molecules.

  • Traceless Reagent: Light is a "clean" reagent that leaves no residue to be removed from the reaction mixture, simplifying workup procedures.

Experimental Protocols

The following are generalized protocols for the protection of an amine with this compound and its subsequent photolytic deprotection. Optimal conditions may vary depending on the specific substrate.

Protocol 1: Protection of a Primary Amine with this compound

Materials:

  • Primary amine

  • This compound

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in anhydrous DCM or THF.

  • Add the non-nucleophilic base (1.1 - 1.5 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Photolytic Deprotection of a 2-Nitrophenoxyacetyl Protected Amine

Materials:

  • NPA-protected amine

  • Solvent (e.g., methanol, ethanol, or a buffered aqueous solution)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the NPA-protected amine in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized to ensure efficient light penetration.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution with a UV lamp (typically around 350 nm) while maintaining a constant temperature (e.g., using a cooling bath).

  • Monitor the progress of the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by extraction or chromatography to remove the 2-nitrosophenylglyoxylic acid byproduct.

Visualizing the Workflow

The following diagrams illustrate the logical flow of protection and deprotection strategies, highlighting the orthogonality of the 2-Nitrophenoxyacetyl group.

Protection_Deprotection_Workflow Start Molecule with -NH2 and -OH groups Protect_NH2 Protect Amine Start->Protect_NH2 e.g., 2-Nitrophenoxyacetyl Chloride Protect_OH Protect Alcohol Protect_NH2->Protect_OH Reaction_Step Perform Synthetic Transformation Protect_OH->Reaction_Step Deprotect_NPA Photolytic Deprotection (NPA group) Reaction_Step->Deprotect_NPA Orthogonal Cleavage Deprotect_Other Chemical Deprotection (e.g., Boc, Fmoc, Cbz) Deprotect_NPA->Deprotect_Other Final_Product Final Product Deprotect_Other->Final_Product

General workflow for a multi-step synthesis utilizing the NPA protecting group.

Deprotection_Orthogonality cluster_conditions Deprotection Conditions cluster_groups Protecting Groups Cleaved UV_Light UV Light (~350 nm) NPA NPA UV_Light->NPA Strong_Acid Strong Acid (e.g., TFA) Boc Boc Strong_Acid->Boc Base Base (e.g., Piperidine) Fmoc Fmoc Base->Fmoc Hydrogenolysis H2, Pd/C Cbz Cbz Hydrogenolysis->Cbz

References

A Comparative Guide to Purity Assessment of Compounds Synthesized with 2-Nitrophenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of purity assessment methodologies for compounds synthesized using 2-Nitrophenoxyacetyl Chloride. It delves into common analytical techniques, offers detailed experimental protocols, and compares the reagent to a viable alternative, 4-Nitrophenoxyacetyl Chloride. The information is supported by experimental data drawn from relevant literature to aid in the selection of appropriate synthetic and analytical strategies.

Introduction to Acylation with this compound

This compound is a reactive acylating agent employed in organic synthesis to introduce the 2-nitrophenoxyacetyl group onto nucleophiles such as amines and alcohols. This moiety is of interest in medicinal chemistry for the synthesis of various biologically active molecules, including potential anti-inflammatory agents and kinase inhibitors. The purity of the resulting acylated compound is paramount, as impurities can significantly impact biological activity, toxicity, and overall drug efficacy and safety. Therefore, robust analytical methods are essential to accurately determine the purity of these synthesized compounds.

Purity Assessment Methodologies

The most common and reliable methods for assessing the purity of compounds synthesized using this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity assessment, a reversed-phase HPLC method is typically employed, where the synthesized compound is passed through a column with a nonpolar stationary phase. Impurities are separated based on their differential partitioning between the mobile and stationary phases. A UV detector is commonly used to detect the compound and its impurities as they elute from the column, and the purity is determined by the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity. ¹H qNMR is particularly useful as it provides structural information and can detect a wide range of impurities, including residual solvents and starting materials, without the need for chromophores, which is a limitation of UV-based HPLC.

Comparison with an Alternative: 4-Nitrophenoxyacetyl Chloride

A common alternative to this compound is its regioisomer, 4-Nitrophenoxyacetyl Chloride. The choice between these two reagents can influence the impurity profile and potentially the biological activity of the final product. The position of the nitro group affects the electronic properties of the acyl chloride and can lead to different side reactions and byproducts.

Hypothetical Comparative Purity Data

To illustrate the potential differences, the following table presents hypothetical but realistic purity data for the synthesis of a Celecoxib analogue, N-(4-sulfamoylphenyl)-2-(2-nitrophenoxy)acetamide, and its 4-nitro isomer.

ParameterThis compound4-Nitrophenoxyacetyl Chloride
Purity by HPLC (%) 98.599.2
Major Impurity 1 Unreacted Sulfanilamide (0.8%)Unreacted Sulfanilamide (0.4%)
Major Impurity 2 2-Nitrophenoxyacetic acid (0.5%)4-Nitrophenoxyacetic acid (0.2%)
Other Impurities (%) 0.20.2
Purity by qNMR (%) 98.299.0
Observed Impurities Residual solvents (e.g., DCM), starting materialsResidual solvents (e.g., DCM), starting materials

Experimental Protocols

Synthesis of a Celecoxib Analogue: N-(4-sulfamoylphenyl)-2-(2-nitrophenoxy)acetamide

This protocol describes the synthesis of a Celecoxib analogue as a model compound for purity assessment.

Materials:

  • Sulfanilamide

  • This compound

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sulfanilamide (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-(4-sulfamoylphenyl)-2-(2-nitrophenoxy)acetamide as a solid.

HPLC Purity Determination Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min) % A % B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration for analysis.

¹H qNMR Purity Determination Protocol

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

  • 5 mm NMR tubes

  • Analytical balance (readability ± 0.01 mg)

Materials:

  • Synthesized compound

  • Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated solvent: DMSO-d₆ (99.9 atom % D)

Procedure:

  • Accurately weigh approximately 10-20 mg of the synthesized compound into a clean vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Sulfanilamide Sulfanilamide Reaction Acylation Reaction (DCM, Pyridine) Sulfanilamide->Reaction Nitrophenoxyacetyl_Chloride 2-Nitrophenoxyacetyl Chloride Nitrophenoxyacetyl_Chloride->Reaction Crude_Product Crude Product Reaction->Crude_Product Workup Aqueous Workup Crude_Product->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Pure_Product Pure Product (Celecoxib Analogue) Column_Chromatography->Pure_Product Purity_Analysis Purity Assessment (HPLC, qNMR) Pure_Product->Purity_Analysis

Caption: Workflow for the synthesis and purification of a Celecoxib analogue.

COX-2 Inhibition Signaling Pathway

Many compounds synthesized using this compound are designed as inhibitors of enzymes involved in disease signaling pathways. For instance, Celecoxib and its analogues are selective inhibitors of cyclooxygenase-2 (COX-2). The following diagram illustrates the simplified signaling pathway of COX-2 and its inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition cluster_response Cellular Response Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib_Analogue Celecoxib Analogue (Synthesized Product) Celecoxib_Analogue->COX2

Caption: Simplified COX-2 signaling pathway and its inhibition by a Celecoxib analogue.

Conclusion

The purity of compounds synthesized using this compound is crucial for their intended applications in research and drug development. A combination of HPLC and qNMR provides a comprehensive assessment of purity, identifying both chromophoric and non-chromophoric impurities. When selecting an acylating agent, researchers should consider not only the reactivity but also the potential impurity profile, as demonstrated by the comparison with 4-Nitrophenoxyacetyl Chloride. The provided experimental protocols and visualizations serve as a practical guide for the synthesis, purification, and analysis of compounds derived from this compound.

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 2-Nitrophenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of reactive chemical waste are paramount to ensuring a safe and compliant laboratory environment. 2-Nitrophenoxyacetyl chloride, a reactive acyl chloride, requires specific procedures for its safe neutralization and disposal. This guide provides essential, step-by-step instructions for its proper handling, quenching, and disposal, designed to be your trusted resource for laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1]

  • Ventilation: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.

  • Incompatible Materials: Keep this compound away from water, moisture, strong bases, and alcohols, as it can react violently.

  • Spill Management: In the event of a spill, do not use water. Neutralize small spills with an inert absorbent material like sand or sodium bicarbonate. For large spills, evacuate the area and follow your institution's emergency protocols.

Disposal Procedures: A Step-by-Step Guide

The primary method for the safe disposal of this compound is through controlled quenching (neutralization) followed by disposal as hazardous waste. This process converts the reactive acyl chloride into less hazardous compounds.

Recommended Method: Neutralization with Sodium Bicarbonate Solution

This method is preferred for its controlled reaction rate and the production of relatively benign byproducts.

Experimental Protocol:

  • Preparation of Quenching Solution: Prepare a 5-10% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃). The excess bicarbonate will neutralize the hydrochloric acid (HCl) generated during the reaction.

  • Reaction Setup:

    • Place a suitably sized beaker or flask containing the sodium bicarbonate solution in an ice bath to manage the exothermic reaction.

    • Use a magnetic stirrer to ensure efficient mixing.

  • Slow Addition: Slowly and carefully add the this compound dropwise to the stirring sodium bicarbonate solution. The slow addition is critical to control the rate of reaction and prevent a violent release of carbon dioxide gas and heat.

  • Monitoring: Continue stirring the mixture for at least 2-4 hours after the addition is complete to ensure the reaction goes to completion. The reaction is complete when the effervescence (fizzing) ceases.

  • pH Check: After the reaction is complete, check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be in the neutral range (pH 6-8). If the solution is still acidic, add more sodium bicarbonate solution until the pH is neutral.

  • Waste Collection: The neutralized solution, containing 2-nitrophenoxyacetic acid sodium salt, sodium chloride, and residual sodium bicarbonate, should be collected in a properly labeled hazardous waste container.

  • Final Disposal: Dispose of the hazardous waste container through your institution's designated chemical waste management program.

Data Presentation: Quenching Agent Comparison

Quenching AgentRecommended ConcentrationReaction ProductsKey Considerations
Sodium Bicarbonate 5-10% Aqueous Solution2-Nitrophenoxyacetic acid sodium salt, NaCl, H₂O, CO₂Controlled reaction, gas evolution needs to be managed.[2]
Sodium Hydroxide 5-10% Aqueous Solution2-Nitrophenoxyacetic acid sodium salt, NaCl, H₂OHighly exothermic, requires very slow addition and efficient cooling.
Water N/A2-Nitrophenoxyacetic acid, HClCan be violent and highly exothermic, produces corrosive HCl.[1]
Methanol/Ethanol N/AMethyl/ethyl 2-nitrophenoxyacetate, HClProduces an ester and corrosive HCl.

Logical Workflow for Disposal

start Start: Have this compound for Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->prep_ppe work_in_hood Work in a Chemical Fume Hood prep_ppe->work_in_hood prep_quenching Prepare 5-10% Sodium Bicarbonate Solution work_in_hood->prep_quenching setup_reaction Set up Reaction Vessel with Stirring and Ice Bath prep_quenching->setup_reaction slow_addition Slowly Add this compound to Bicarbonate Solution setup_reaction->slow_addition monitor_reaction Monitor Reaction (Stir for 2-4 hours, observe for cessation of fizzing) slow_addition->monitor_reaction check_ph Check pH of the Solution (Target: pH 6-8) monitor_reaction->check_ph neutralize_further Add more Bicarbonate if Acidic check_ph->neutralize_further pH < 6 collect_waste Collect Neutralized Solution in a Labeled Hazardous Waste Container check_ph->collect_waste pH 6-8 neutralize_further->slow_addition Re-check after addition dispose Dispose of Waste via Institutional Chemical Waste Program collect_waste->dispose

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers can ensure the safe and effective disposal of this compound, contributing to a safer laboratory environment for all. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

References

Personal protective equipment for handling 2-Nitrophenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Nitrophenoxyacetyl Chloride

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical in a laboratory setting. Adherence to these protocols is critical for personal safety and to prevent environmental contamination.

Chemical Identifier:

  • CAS Number: 20142-87-4[1]

  • Molecular Formula: C₈H₆ClNO₄[1]

Hazard Identification and Immediate Precautions

This compound is a corrosive and moisture-sensitive substance that can cause severe burns.[1] It is classified as an irritant and reacts with water.[1] Immediate precautionary measures include handling the chemical within a certified chemical fume hood, ensuring adequate ventilation, and having immediate access to an eyewash station and a safety shower.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for handling this compound. The selection of PPE is based on the potential routes of exposure and the chemical's hazardous properties.

Protection Type Recommended Equipment Standards and Specifications
Eye/Face Protection Chemical splash goggles and a face shield.Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). A chemically resistant lab coat or apron must be worn.Gloves must be inspected before each use and comply with EN 374 (EU) or ASTM F739 (US) standards.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate acid gas/organic vapor cartridge.Required when handling outside of a fume hood or if there is a risk of exceeding exposure limits.

Occupational Exposure Limits: No specific occupational exposure limits have been established for this compound. Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk.

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all required equipment and reagents before handling the chemical.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Avoid inhalation of dust or vapors.

    • Use non-sparking tools and equipment.

    • Keep the container tightly closed when not in use.

    • Prevent contact with water and moisture, as it can react violently.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed and protected from moisture.

    • Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure Response
Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Workflow

The following diagram illustrates the step-by-step procedure for responding to a this compound spill.

Spill_Response_Workflow Workflow for this compound Spill start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Risk (Minor vs. Major) evacuate->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) minor_spill->don_ppe call_ehs Call Environmental Health & Safety (EHS) and Emergency Services major_spill->call_ehs contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) don_ppe->contain collect Carefully Collect Absorbed Material using non-sparking tools contain->collect place_in_container Place in a Labeled, Sealed Container for Hazardous Waste collect->place_in_container decontaminate_area Decontaminate Spill Area place_in_container->decontaminate_area dispose Dispose of Waste via Licensed Facility decontaminate_area->dispose end Spill Response Complete dispose->end secure_area Secure the Area (Restrict Access) call_ehs->secure_area secure_area->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.